molecular formula C9H9BrO B1265792 1-Bromo-1-phenylpropan-2-one CAS No. 23022-83-5

1-Bromo-1-phenylpropan-2-one

Cat. No.: B1265792
CAS No.: 23022-83-5
M. Wt: 213.07 g/mol
InChI Key: LHMXBAUNIRFZCP-UHFFFAOYSA-N
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Description

1-Bromo-1-phenylpropan-2-one is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-1-phenylpropan-2-one
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InChI

InChI=1S/C9H9BrO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMXBAUNIRFZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10885224
Record name 2-Propanone, 1-bromo-1-phenyl-
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Molecular Weight

213.07 g/mol
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CAS No.

23022-83-5
Record name 1-Bromo-1-phenyl-2-propanone
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Record name 2-Propanone, 1-bromo-1-phenyl-
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Record name 2-Propanone, 1-bromo-1-phenyl-
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Record name 1-bromo-1-phenylpropan-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 1-Bromo-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-1-phenylpropan-2-one, a valuable intermediate in organic synthesis. The document details the prevalent synthesis mechanism, the acid-catalyzed α-bromination of 1-phenylpropan-2-one, and explores the reaction conditions and protocols. Quantitative data from various synthesis methods are presented for comparative analysis. Detailed experimental procedures and spectroscopic data are included to facilitate practical application in a research and development setting.

Introduction

This compound, also known as α-bromophenylacetone, is a halogenated ketone of significant interest in synthetic organic chemistry. Its utility stems from the presence of two reactive functional groups: a carbonyl group and a labile bromine atom at the α-position. This bifunctionality allows for a variety of subsequent chemical transformations, making it a key building block for the synthesis of more complex molecules, including pharmaceutical and agrochemical compounds.[1] The primary and most direct route to this compound is the α-bromination of 1-phenylpropan-2-one (phenylacetone).

Core Synthesis Mechanism: Acid-Catalyzed α-Bromination

The synthesis of this compound from 1-phenylpropan-2-one is typically achieved through an acid-catalyzed α-bromination reaction.[1][2][3] This electrophilic substitution reaction proceeds via an enol intermediate, which is the key reactive species. The overall mechanism can be broken down into the following steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 1-phenylpropan-2-one by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[2]

  • Enol Formation: A weak base, typically the solvent or the conjugate base of the acid catalyst, removes a proton from the α-carbon (the carbon adjacent to the carbonyl group). This results in the formation of a carbon-carbon double bond, yielding the enol tautomer. This step is generally the rate-determining step of the reaction.[4]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂) or the bromine in N-Bromosuccinimide (NBS). This leads to the formation of a new carbon-bromine bond at the α-position.[2]

  • Deprotonation: The protonated carbonyl oxygen is then deprotonated, regenerating the carbonyl group and the acid catalyst. This final step yields the this compound product.

Synthesis_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product 1-Phenylpropan-2-one 1-Phenylpropan-2-one Protonation 1. Protonation of Carbonyl Oxygen 1-Phenylpropan-2-one->Protonation Brominating_Agent Brominating Agent (Br₂ or NBS) Nucleophilic_Attack 3. Nucleophilic Attack by Enol Brominating_Agent->Nucleophilic_Attack Acid_Catalyst Acid Catalyst (e.g., HBr, AcOH) Acid_Catalyst->Protonation Enol_Formation 2. Enol Formation (Rate-Determining Step) Protonation->Enol_Formation Enol_Formation->Nucleophilic_Attack Deprotonation 4. Deprotonation Nucleophilic_Attack->Deprotonation Deprotonation->Acid_Catalyst Regenerated This compound This compound Deprotonation->this compound

Diagram 1: Acid-catalyzed α-bromination mechanism.

Experimental Protocols

Two common methods for the synthesis of this compound are presented below, utilizing either molecular bromine or N-Bromosuccinimide as the brominating agent.

Method A: Bromination using Molecular Bromine in Acetic Acid

This is a classic and effective method for the α-bromination of ketones.[1][3]

Materials:

  • 1-phenylpropan-2-one

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (B86663) (anhydrous)

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylpropan-2-one (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution of the ketone. Maintain the temperature below 20°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of the bromine disappears.

  • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or recrystallization.

Method B: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent compared to molecular bromine, often leading to cleaner reactions with fewer byproducts.[2]

Materials:

  • 1-phenylpropan-2-one

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (catalytic amount)

  • Carbon tetrachloride (or other suitable anhydrous solvent)

  • Sodium thiosulfate (B1220275) solution

  • Sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of 1-phenylpropan-2-one (1 equivalent) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with stirring for the appropriate time, monitoring the reaction progress by TLC. The reaction can be initiated with a radical initiator like AIBN or by light.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by a wash with a sodium bicarbonate solution and then water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude this compound by column chromatography or vacuum distillation.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Combine 1-phenylpropan-2-one, brominating agent, and catalyst/solvent Reaction 2. Stir at controlled temperature (monitoring by TLC) Reactants->Reaction Quench 3. Quench reaction and neutralize acid Reaction->Quench Extract 4. Extract with organic solvent Quench->Extract Wash 5. Wash organic layer Extract->Wash Dry 6. Dry with anhydrous salt Wash->Dry Solvent_Removal 7. Remove solvent (rotary evaporation) Dry->Solvent_Removal Purify 8. Purify crude product (distillation/chromatography) Solvent_Removal->Purify Analysis 9. Characterize product (NMR, IR, MS) Purify->Analysis

Diagram 2: General experimental workflow.

Quantitative Data

The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical data for the synthesis of α-bromoketones.

MethodBrominating AgentCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
ABromine (Br₂)Acetic Acid< 20Varies~72[3]
BN-Bromosuccinimide (NBS)p-TsOH / CCl₄RefluxVariesGood[2]

Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented are representative.

Product Characterization

Accurate characterization of the synthesized this compound is crucial for its use in subsequent research. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • δ 8.03 (d, 2H, Ar-H)

    • δ 7.59 (t, 1H, Ar-H)

    • δ 5.29 (q, 1H, -CH(Br)-)

    • δ 1.91 (d, 3H, -CH₃)[5]

  • ¹³C NMR (CDCl₃):

    • Signals corresponding to the carbonyl carbon, aromatic carbons, the carbon bearing the bromine, and the methyl carbon are expected.

  • IR (Neat):

    • A strong absorption band around 1686 cm⁻¹ corresponding to the C=O stretching of the ketone.[5]

  • Mass Spectrum (EI):

    • The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Safety Considerations

  • Bromine (Br₂): is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Organic Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme care. Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE when handling these solvents.

  • Acids: Glacial acetic acid and p-toluenesulfonic acid are corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound via acid-catalyzed α-bromination of 1-phenylpropan-2-one is a well-established and reliable method. The choice between molecular bromine and N-Bromosuccinimide as the brominating agent will depend on the desired selectivity, scale of the reaction, and safety considerations. This guide provides the necessary theoretical and practical information for researchers to successfully synthesize and characterize this important chemical intermediate. Careful attention to experimental protocol and safety precautions is paramount for achieving high yields and ensuring a safe laboratory environment.

References

An In-depth Technical Guide to the Spectral Data Interpretation of 1-Bromo-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the organic compound 1-bromo-1-phenylpropan-2-one. The interpretation of this spectral data is crucial for its identification, characterization, and application in synthetic organic chemistry and drug development.

Introduction

This compound (C₉H₉BrO) is a halogenated ketone that serves as a versatile intermediate in various organic syntheses.[1] Its structure, featuring a phenyl ring, a carbonyl group, and a bromine atom on an adjacent chiral center, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate spectral analysis is paramount to confirm its identity and purity.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of the compound is prepared in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the solid sample is dissolved in a volatile solvent like methylene (B1212753) chloride. A drop of this solution is placed on a potassium bromide (KBr) plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectral Data Presentation

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.3Multiplet5HAromatic protons (C₆H₅)
~5.3Singlet1HMethine proton (-CH(Br)-)
~2.4Singlet3HMethyl protons (-CH₃)

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~200Carbonyl carbon (C=O)
~135Quaternary aromatic carbon
~129-128Aromatic carbons
~50Methine carbon (-CH(Br)-)
~30Methyl carbon (-CH₃)

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3060-3030MediumAromatic C-H stretch
~2925WeakAliphatic C-H stretch
~1720StrongCarbonyl (C=O) stretch
~1600, ~1495, ~1450Medium-WeakAromatic C=C stretches
~760, ~700StrongC-H out-of-plane bending (monosubstituted benzene)
~650MediumC-Br stretch

Table 4: Mass Spectrometry Data

m/zRelative AbundanceAssignment
214/212Moderate[M]⁺ (Molecular ion)
133High[M - Br]⁺
105Very High[C₆H₅CO]⁺
77High[C₆H₅]⁺
43High[CH₃CO]⁺

Spectral Interpretation

¹H NMR Spectrum

The proton NMR spectrum provides valuable information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

  • Aromatic Protons (δ ~7.5-7.3 ppm): The multiplet in this region, integrating to 5 protons, is characteristic of the protons on the monosubstituted phenyl ring.

  • Methine Proton (δ ~5.3 ppm): The singlet corresponding to one proton is assigned to the methine proton attached to the same carbon as the bromine atom. Its downfield shift is due to the deshielding effects of both the adjacent carbonyl group and the electronegative bromine atom.

  • Methyl Protons (δ ~2.4 ppm): The singlet integrating to three protons is attributed to the methyl group adjacent to the carbonyl group.

¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

  • Carbonyl Carbon (δ ~200 ppm): The signal at this low field is characteristic of a ketone carbonyl carbon.

  • Aromatic Carbons (δ ~135-128 ppm): The signals in this range correspond to the six carbons of the phenyl ring.

  • Methine Carbon (δ ~50 ppm): This signal is assigned to the carbon atom bonded to the bromine atom.

  • Methyl Carbon (δ ~30 ppm): The signal at the highest field corresponds to the methyl carbon.

IR Spectrum

The infrared spectrum is used to identify the functional groups present in the molecule.

  • Aromatic C-H Stretch (~3060-3030 cm⁻¹): These absorptions confirm the presence of the aromatic ring.

  • Aliphatic C-H Stretch (~2925 cm⁻¹): This weak band indicates the presence of the methyl group.

  • Carbonyl (C=O) Stretch (~1720 cm⁻¹): This strong absorption is a definitive indicator of the ketone functional group.

  • Aromatic C=C Stretches (~1600, ~1495, ~1450 cm⁻¹): These bands are characteristic of the phenyl ring.

  • C-H Out-of-Plane Bending (~760, ~700 cm⁻¹): The strong absorptions in this region are indicative of a monosubstituted benzene (B151609) ring.

  • C-Br Stretch (~650 cm⁻¹): This absorption confirms the presence of the carbon-bromine bond.

Mass Spectrum

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak ([M]⁺, m/z 214/212): The presence of two peaks of nearly equal intensity, separated by two mass units, is a characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight of the compound.

  • [M - Br]⁺ (m/z 133): This fragment results from the loss of a bromine radical from the molecular ion.

  • [C₆H₅CO]⁺ (m/z 105): This prominent peak, often the base peak, corresponds to the benzoyl cation, formed by cleavage of the bond between the carbonyl carbon and the chiral carbon.

  • [C₆H₅]⁺ (m/z 77): This fragment arises from the loss of a carbonyl group from the benzoyl cation.

  • [CH₃CO]⁺ (m/z 43): This fragment corresponds to the acetyl cation, formed by cleavage on the other side of the carbonyl group.

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectral data of this compound.

Spectral_Interpretation_Workflow Structure This compound C₉H₉BrO H_NMR ¹H NMR Structure->H_NMR predicts C_NMR ¹³C NMR Structure->C_NMR predicts IR IR Structure->IR predicts MS MS Structure->MS predicts H_Signals Aromatic (5H, m) Methine (1H, s) Methyl (3H, s) H_NMR->H_Signals shows C_Signals C=O (~200 ppm) Aromatic (~135-128 ppm) -CH(Br)- (~50 ppm) -CH₃ (~30 ppm) C_NMR->C_Signals shows IR_Bands C=O (~1720 cm⁻¹) Aromatic C-H (~3050 cm⁻¹) C-Br (~650 cm⁻¹) IR->IR_Bands shows MS_Fragments [M]⁺ (214/212) [M-Br]⁺ (133) [C₆H₅CO]⁺ (105) [C₆H₅]⁺ (77) [CH₃CO]⁺ (43) MS->MS_Fragments shows

Caption: Logical workflow for the spectral data interpretation of this compound.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a conclusive identification of this compound. Each spectroscopic technique offers complementary information that, when integrated, confirms the molecular structure, the presence of key functional groups, and the connectivity of the atoms. This comprehensive spectral characterization is essential for ensuring the quality and identity of this important synthetic intermediate in research and development settings.

References

An In-depth Technical Guide on 1-Bromo-1-phenylpropan-2-one: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-1-phenylpropan-2-one, a versatile α-bromoketone intermediate with significant potential in organic synthesis and drug discovery. The document details its structural and physicochemical characteristics, provides adaptable experimental protocols for its synthesis and analysis, and explores its mechanism of action as a potential modulator of cellular signaling pathways. The inherent reactivity of the α-bromoketone moiety makes it a valuable tool for the development of targeted covalent inhibitors, particularly for enzymes such as protein tyrosine phosphatases (PTPs), which are critical regulators of cellular processes.

Introduction

This compound, also known as α-bromo-phenylacetone, is a halogenated ketone of significant interest in synthetic organic chemistry.[1] Its structure, featuring a reactive bromine atom adjacent to a carbonyl group and a phenyl ring, confers a unique chemical reactivity that is exploited in a variety of chemical transformations. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and its potential applications, particularly in the context of medicinal chemistry and the development of novel therapeutics.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

Identification
IdentifierValue
IUPAC Name This compound[2]
Synonyms 1-Bromo-1-phenylacetone, α-Bromophenylacetone
CAS Number 23022-83-5[3]
Molecular Formula C₉H₉BrO[4]
Molecular Weight 213.07 g/mol [4]
Canonical SMILES CC(=O)C(C1=CC=CC=C1)Br[5]
InChI Key LHMXBAUNIRFZCP-UHFFFAOYSA-N[5]
Quantitative Physical and Chemical Data
PropertyValueReference
Appearance Colorless or slightly yellow liquid[6]
Density 1.4514 g/cm³ at 15.1 °C[3]
Boiling Point 122-123 °C at 5 Torr[3]
Flash Point 114 °C[6]
Solubility Soluble in organic solvents like ethanol, acetone, and dichloromethane; limited solubility in water.

Synthesis and Purification

The primary synthetic route to this compound involves the α-bromination of 1-phenylpropan-2-one.[7] This reaction can be achieved using various brominating agents under controlled conditions.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the α-bromination of ketones.[8]

Materials:

  • 1-phenylpropan-2-one

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Chloroform (B151607) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-phenylpropan-2-one (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in chloroform dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any generated HBr, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

G start Start: 1-phenylpropan-2-one in Chloroform step1 Cool to 0-5 °C start->step1 step2 Add Bromine in Chloroform dropwise step1->step2 step3 Stir at Room Temperature (1-2 hours) step2->step3 step4 Wash with NaHCO₃ (aq) step3->step4 step5 Wash with Water step4->step5 step6 Dry with Na₂SO₄ step5->step6 step7 Solvent Removal (Reduced Pressure) step6->step7 end_product Crude this compound step7->end_product G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruits Cytokine Cytokine Cytokine->Receptor Binds JAK->Receptor Phosphorylates JAK->STAT_inactive Phosphorylates STAT_active STAT-P (active) STAT_inactive->STAT_active Dimer STAT-P Dimer STAT_active->Dimer Dimerizes PTP PTP1B STAT_active->PTP Substrate for Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates PTP->STAT_inactive Dephosphorylates Inhibitor This compound Inhibitor->PTP Covalently Inhibits

References

An In-Depth Technical Guide to the Chemical Properties of Biriperone (CAS Number: 23022-83-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biriperone (B48065), also known as Centbutindole, is a neuroleptic agent identified by the CAS number 23022-83-5. This technical guide provides a comprehensive overview of its chemical and pharmacological properties, drawing from available scientific literature. Biriperone exhibits a multi-receptor antagonist profile, primarily targeting dopamine (B1211576) D1, D2, and serotonin (B10506) 5-HT2A receptors, which underpins its potential as an antipsychotic medication. This document aims to be a valuable resource for researchers and professionals involved in drug discovery and development by consolidating key technical data, outlining what is known about its mechanism of action, and highlighting areas where further research is needed.

Chemical and Physical Properties

Biriperone is a complex heterocyclic molecule. A summary of its known chemical and physical properties is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational estimates and should be considered as such.

PropertyValueSource
Molecular Formula C₂₄H₂₆FN₃O[1][2][3][4][5]
Molecular Weight 391.49 g/mol [1][4]
IUPAC Name 1-(4-fluorophenyl)-4-(1,3,4,6,7,12a-hexahydro-2H-pyrazino[1',2':1,6]pyrido[3,4-b]indol-2-yl)butan-1-one[4]
Synonyms Centbutindole, NSC 14369[4]
Melting Point >168°C (decomposition)[2][6]
Calculated logP (CLogP) 4.57[1]
Topological Polar Surface Area (TPSA) 39.34 Ų[1]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (with sonication). Soluble in DMSO.[2][3][4]
Appearance Solid powder, Off-White to Beige[2][3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Biriperone are not extensively reported in publicly accessible literature. The following sections outline the general approaches that can be inferred from related methodologies.

Synthesis

A complete, detailed experimental protocol for the synthesis of Biriperone is not available in the reviewed literature. However, its chemical structure, 1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)butan-1-one, suggests a multi-step synthesis likely involving the formation of the core tetracyclic ring system, 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, followed by alkylation of the piperazine (B1678402) moiety.

A plausible, though unconfirmed, synthetic workflow is depicted below. This should be considered a theoretical pathway and would require experimental validation.

G cluster_synthesis Hypothetical Synthesis Workflow start 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole step1 Reaction with a suitable piperazine precursor start->step1 intermediate1 Tetracyclic piperazine intermediate step1->intermediate1 step2 Alkylation with 4-chloro-1-(4-fluorophenyl)butan-1-one intermediate1->step2 product Biriperone step2->product

Caption: A hypothetical synthetic workflow for Biriperone.

Analytical Methods

A validated, detailed High-Performance Liquid Chromatography (HPLC) method for the routine analysis of Biriperone in bulk or pharmaceutical formulations is not described in the available literature. However, pharmacokinetic studies in rats have utilized HPLC for the determination of Biriperone and its metabolites in biological matrices. Based on methods for similar compounds, a reverse-phase HPLC method would be a suitable approach.

Below is a generalized, hypothetical workflow for the development of an HPLC analytical method.

G cluster_hplc HPLC Method Development Workflow start Biriperone Standard and Sample Preparation step1 Column Selection (e.g., C18) start->step1 step2 Mobile Phase Optimization (e.g., Acetonitrile/Water with buffer) step1->step2 step3 Flow Rate and Temperature Adjustment step2->step3 step4 Detector Wavelength Selection (UV-Vis) step3->step4 validation Method Validation (Linearity, Accuracy, Precision) step4->validation analysis Sample Analysis validation->analysis

Caption: A general workflow for developing an HPLC analytical method for Biriperone.

Spectroscopic Data

Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for the definitive structural elucidation of Biriperone are not publicly available. The acquisition of such data would be a critical step in any research or development program involving this compound.

Pharmacological Profile and Mechanism of Action

Biriperone is characterized as a neuroleptic agent with antagonist activity at dopamine D1, dopamine D2, and serotonin 5-HT2A receptors. This multi-receptor binding profile is a hallmark of atypical antipsychotics. The blockade of these receptors in different brain regions is thought to contribute to its antipsychotic effects and its potential side effect profile.

Signaling Pathways

The therapeutic and adverse effects of Biriperone are mediated through the modulation of complex intracellular signaling cascades initiated by the blockade of its target receptors.

Dopamine D1 Receptor Signaling Pathway Blockade:

Dopamine D1 receptors are typically coupled to the Gαs/olf G-protein, which activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[7] The subsequent activation of Protein Kinase A (PKA) leads to the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7] Biriperone, as a D1 antagonist, would inhibit this pathway.

G cluster_d1 Dopamine D1 Receptor Antagonism by Biriperone Biriperone Biriperone D1R Dopamine D1 Receptor Biriperone->D1R Blocks G_alpha_s_olf Gαs/olf D1R->G_alpha_s_olf Activates AC Adenylyl Cyclase G_alpha_s_olf->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., CREB phosphorylation) PKA->Downstream Phosphorylates

Caption: Simplified signaling pathway of Dopamine D1 receptor antagonism by Biriperone.

Dopamine D2 Receptor Signaling Pathway Blockade:

Dopamine D2 receptors are coupled to the Gαi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[8] Additionally, the βγ subunits of the G-protein can modulate other effectors like ion channels.[9] Biriperone's antagonism at D2 receptors would disinhibit this pathway, effectively increasing cAMP levels where D1 and D2 receptors are co-expressed.

G cluster_d2 Dopamine D2 Receptor Antagonism by Biriperone Biriperone Biriperone D2R Dopamine D2 Receptor Biriperone->D2R Blocks G_alpha_i_o Gαi/o D2R->G_alpha_i_o Activates AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits cAMP cAMP AC->cAMP Production Decreased

Caption: Simplified signaling pathway of Dopamine D2 receptor antagonism by Biriperone.

Serotonin 5-HT2A Receptor Signaling Pathway Blockade:

Serotonin 5-HT2A receptors are coupled to the Gαq G-protein.[10] Activation of this G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).[10] Biriperone's antagonism at 5-HT2A receptors would inhibit this entire cascade.

G cluster_5ht2a Serotonin 5-HT2A Receptor Antagonism by Biriperone Biriperone Biriperone HTR2A 5-HT2A Receptor Biriperone->HTR2A Blocks G_alpha_q Gαq HTR2A->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified signaling pathway of Serotonin 5-HT2A receptor antagonism by Biriperone.

Conclusion

Biriperone (CAS No: 23022-83-5) is a promising neuroleptic agent with a multi-receptor antagonist profile. This guide has summarized the currently available chemical, physical, and pharmacological data. However, it is evident that there are significant gaps in the publicly available information, particularly concerning quantitative chemical properties, detailed experimental protocols for synthesis and analysis, and comprehensive spectroscopic data. Further research to elucidate these aspects is crucial for the continued development and potential clinical application of Biriperone. The provided signaling pathway diagrams offer a foundational understanding of its mechanism of action and can serve as a basis for more detailed pharmacological investigations.

References

Molecular weight and formula of 1-Bromo-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-1-phenylpropan-2-one, a halogenated ketone that serves as a valuable intermediate in organic synthesis. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the alpha-bromination of phenylacetone (B166967), and includes relevant safety information. A logical workflow for the synthesis is also presented visually. This guide is intended to be a key resource for researchers and professionals in drug development and chemical synthesis, providing the foundational information necessary for the effective and safe use of this compound.

Chemical and Physical Properties

This compound, also known as α-bromo-α-phenylacetone, is a versatile organic compound utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure features a bromine atom attached to the carbon alpha to a carbonyl group, making it a reactive intermediate for further chemical modifications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₉BrO--INVALID-LINK--
Molecular Weight 213.07 g/mol --INVALID-LINK--
Appearance Clear light yellow to dark yellow liquid--INVALID-LINK--
Boiling Point 122-123 °C at 5 Torr--INVALID-LINK--
Density 1.4514 g/cm³--INVALID-LINK--
CAS Number 23022-83-5--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the alpha-bromination of phenylacetone (also known as 1-phenyl-2-propanone). The following protocol is a generalized procedure based on established methods for the acid-catalyzed bromination of ketones.

Materials:

  • Phenylacetone (1-phenyl-2-propanone)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve phenylacetone in a suitable solvent such as glacial acetic acid or diethyl ether. Cool the solution in an ice bath with continuous stirring.

  • Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature and to allow for the dissipation of the evolved hydrogen bromide gas. The disappearance of the bromine color indicates the progress of the reaction.

  • Quenching: Once the addition is complete and the reaction mixture has stirred for a designated period (monitoring by TLC is recommended), the reaction is quenched. This is typically done by pouring the reaction mixture into cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether. The organic layers are combined.

  • Washing: Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid and unreacted bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Statements

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: PubChem

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Phenylacetone Phenylacetone ReactionMix Reaction Mixture (Cooling and Stirring) Phenylacetone->ReactionMix Bromine Bromine Bromine->ReactionMix Solvent Solvent (e.g., Acetic Acid) Solvent->ReactionMix Quenching Quenching (Addition to Water) ReactionMix->Quenching Reaction Completion Extraction Extraction (with Diethyl Ether) Quenching->Extraction Washing Washing (Water, NaHCO3, Brine) Extraction->Washing Drying Drying (with MgSO4) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration CrudeProduct Crude this compound Concentration->CrudeProduct Purification Purification (Vacuum Distillation/Chromatography) CrudeProduct->Purification FinalProduct Pure this compound CrudeProduct->FinalProduct If sufficiently pure Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the field of organic synthesis and drug development. The compiled data on its properties, a detailed synthesis protocol, and safety precautions are intended to facilitate its effective and safe application in a laboratory setting. The provided workflow diagram offers a clear visual representation of the synthesis process, aiding in experimental planning and execution.

References

An In-Depth Technical Guide on the Health and Safety Hazards of Alpha-Bromoketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bromoketones are a class of highly reactive organic compounds characterized by a bromine atom attached to the carbon adjacent to a carbonyl group. This structural feature confers significant electrophilicity to the α-carbon, making them potent alkylating agents.[1] While this reactivity is harnessed in organic synthesis and for the design of targeted covalent inhibitors in drug development, it is also the basis for their considerable health and safety hazards. This guide provides a comprehensive overview of the toxicological profile of alpha-bromoketones, methodologies for assessing their hazards, and an examination of the signaling pathways through which they exert their effects.

Introduction: The Double-Edged Sword of Reactivity

The high reactivity of alpha-bromoketones stems from the electron-withdrawing nature of the adjacent carbonyl group, which enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack.[2] This property makes them valuable intermediates in a wide array of chemical reactions.[3][4] In the realm of drug discovery, this reactivity is exploited to create covalent inhibitors that form permanent bonds with nucleophilic residues like cysteine, histidine, or lysine (B10760008) within the active sites of target enzymes, leading to irreversible inhibition. This can offer advantages in terms of potency and duration of action. However, this same reactivity is responsible for their hazardous nature, as they can indiscriminately alkylate biological macromolecules such as proteins and DNA, leading to cellular dysfunction and toxicity.[5]

Health and Safety Hazards

Alpha-bromoketones are known to be potent irritants and lachrymators, causing severe irritation to the eyes, skin, and respiratory tract.[6][7][8] Phenacyl bromide, a common alpha-bromoketone, is a powerful lachrymator and should be handled with extreme care to avoid contact with skin and inhalation of its vapors.[6][9]

2.1. Acute Toxicity

Acute exposure to alpha-bromoketones can cause immediate and severe health effects. Inhalation may lead to respiratory distress, while skin contact can result in painful burns.[7][8] Ingestion is also highly toxic.[7]

2.2. Skin Irritation and Sensitization

These compounds are known skin irritants and can cause severe burns upon contact.[7][10] Due to their ability to react with skin proteins, they also have the potential to act as skin sensitizers, leading to allergic contact dermatitis upon repeated exposure.

2.3. Carcinogenicity and Genotoxicity

While specific carcinogenicity data for a wide range of alpha-bromoketones is limited, their nature as alkylating agents raises concerns about their potential to be mutagenic and carcinogenic through direct interaction with DNA.

Quantitative Toxicity Data

The following tables summarize available quantitative toxicity data for representative alpha-bromoketones. It is important to note that toxicity can vary significantly based on the specific structure of the compound.

CompoundTestRouteSpeciesValueReference
Bromoacetone LC50InhalationNot Specified0.056 mg/L/4H[11]
Phenacyl Bromide LD50OralMouse> 2,000 mg/kg[10]
Substituted Phenacyl Bromide (5c) IC50In vitro (MCF7 breast cancer cells)Human< 10 µg/mL[12]
Substituted Phenacyl Bromide (5c) IC50In vitro (A549 lung cancer cells)Human11.80 µg/mL[12]
Substituted Phenacyl Bromide (5c) IC50In vitro (Caco2 colon cancer cells)Human18.40 µg/mL[12]
Substituted Phenacyl Bromide (5c) IC50In vitro (PC3 prostate cancer cells)Human< 10 µg/mL[12]

Experimental Protocols for Hazard Assessment

A thorough evaluation of the toxicological properties of alpha-bromoketones is essential. The following are key experimental protocols for assessing their health and safety hazards.

4.1. In Vitro Cytotoxicity Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13][14]

    • Methodology:

      • Seed cells in a 96-well plate and allow them to adhere.

      • Expose the cells to various concentrations of the alpha-bromoketone for a defined period.

      • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

      • Solubilize the formazan crystals with a suitable solvent.

      • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[15]

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[6][9][12][16]

    • Methodology:

      • Treat cells with the test compound.

      • Incubate the cells with a medium containing neutral red.

      • Wash the cells to remove excess dye.

      • Extract the dye from the viable cells.

      • Measure the absorbance of the extracted dye. The amount of dye retained is proportional to the number of viable cells.

  • Lactate (B86563) Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.[1][2][11][17][18]

    • Methodology:

      • Collect the cell culture supernatant after treatment with the alpha-bromoketone.

      • Add a reaction mixture containing lactate and NAD+ to the supernatant.

      • LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

      • The amount of NADH produced is measured, which is directly proportional to the amount of LDH released and, therefore, the extent of cell death.[1]

4.2. Skin Irritation and Sensitization Testing

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess skin irritation and sensitization.

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method: This in vitro method uses a reconstructed human epidermis model to assess the skin irritation potential of chemicals.[1]

  • OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA): This in vivo method in mice measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of skin sensitization.

4.3. Apoptosis and Mitochondrial Dysfunction Assays

  • Caspase Activity Assay: Apoptosis, or programmed cell death, is often mediated by caspases. Assays that measure the activity of key executioner caspases like caspase-3 and -7 can determine if a compound induces apoptosis.[3][5][11]

    • Methodology:

      • Lyse cells after treatment with the alpha-bromoketone.

      • Add a fluorogenic or colorimetric substrate for the specific caspase being measured.

      • The cleavage of the substrate by the active caspase results in a fluorescent or colored product that can be quantified.[5]

  • Mitochondrial Dysfunction Assays: The health of mitochondria is critical for cell survival. Assays that measure mitochondrial membrane potential or oxygen consumption can reveal if a compound is toxic to mitochondria.[7][19][16][18][20]

    • Methodology (Oxygen Consumption):

      • Isolate mitochondria from treated cells.

      • Measure the rate of oxygen consumption using a specialized instrument in the presence of various substrates and inhibitors of the electron transport chain.[19]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of alpha-bromoketones is intrinsically linked to their ability to covalently modify proteins, thereby disrupting critical cellular signaling pathways.

5.1. Inhibition of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cellular responses to cytokines. Some alpha-bromoketones have been shown to inhibit this pathway by targeting protein tyrosine phosphatases (PTPs), which are negative regulators of JAK/STAT signaling. By irreversibly inhibiting PTPs, these compounds can alter the phosphorylation state of key pathway components, leading to dysregulation of gene expression involved in immunity and cell proliferation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P PTP PTP PTP->JAK Dephosphorylates alpha_BK Alpha-Bromoketone alpha_BK->PTP Inhibits Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression (Immunity, Proliferation) Nucleus->Gene_Expression Regulates MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis) MAPK->Cellular_Response alpha_BK Alpha-Bromoketone alpha_BK->MAPK Potential Covalent Modification NFkB_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates alpha_BK Alpha-Bromoketone alpha_BK->IKK_Complex Potential Inhibition Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Covalent_Inhibitor_Workflow Start Alpha-Bromoketone Compound Library Primary_Screen Primary Screen (e.g., % Inhibition) Start->Primary_Screen Hit_Triage Hit Triage & Confirmation Primary_Screen->Hit_Triage Dose_Response Dose-Response (IC50) Hit_Triage->Dose_Response Covalent_Confirmation Confirmation of Covalent Binding Dose_Response->Covalent_Confirmation Kinetics Kinetic Analysis (kinact/KI) Covalent_Confirmation->Kinetics Selectivity Selectivity Profiling (Off-target screening) Kinetics->Selectivity Cellular_Assays Cellular Efficacy & Cytotoxicity Assays Selectivity->Cellular_Assays End Lead Candidate Cellular_Assays->End

References

The Genesis of a Versatile Intermediate: A Technical History of Alpha-Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-haloketones, organic compounds featuring a halogen atom adjacent to a carbonyl group, represent a cornerstone of modern synthetic chemistry. Their unique bifunctional nature, possessing two key electrophilic sites, has rendered them indispensable building blocks for the construction of a vast array of complex molecules, from foundational heterocycles to life-saving pharmaceuticals. This technical guide provides a comprehensive historical overview of the discovery and development of alpha-haloketones, tracing their journey from early, often challenging, laboratory syntheses in the 19th century to their pivotal role in contemporary drug development. This document details seminal experimental protocols, presents historical quantitative data in structured formats, and visualizes the logical evolution of their chemistry and key synthetic applications.

The Dawn of Alpha-Haloketones: Early Syntheses and Discoveries

The story of alpha-haloketones begins in the mid-19th century, a period of fervent exploration in the nascent field of organic chemistry. The first examples of this class of compounds were prepared by direct halogenation of simple ketones, a conceptually straightforward but often difficult-to-control reaction.

The First Halogenations: Chloroacetone (B47974) and Bromoacetone (B165879)

The earliest documented synthesis of an alpha-haloketone is the preparation of chloroacetone. The work of French chemist Charles Adolphe Wurtz in the mid-1800s on the reactions of acetone (B3395972) laid the crucial groundwork for its halogenation.[1][2][3] Similarly, the synthesis of bromoacetone is attributed to N. Sokolowsky in 1876.[1][4] These initial preparations typically involved the direct reaction of acetone with the elemental halogen (chlorine or bromine).[1]

These early methods often suffered from a lack of selectivity, leading to mixtures of mono- and poly-halogenated products.[5] The reaction conditions required careful control to favor the desired mono-alpha-halogenated product.

Experimental Protocol: Preparation of Chloroacetone (Adapted from historical methods) [6]

To a round-bottom flask equipped with a reflux condenser, a dropping funnel, a gas inlet tube for chlorine, and a stirrer, is added 101 mL (80 g) of acetone and 20 g of calcium carbonate in lumps. The calcium carbonate serves to neutralize the hydrogen chloride formed during the reaction. A current of chlorine is passed through the acetone, and 30-40 mL of water is gradually added from the dropping funnel. The reaction mixture is gently heated to approximately 60°C. Once the calcium carbonate is nearly consumed, the chlorine flow is stopped. The mixture is allowed to stand overnight to complete the reaction. The upper layer containing chloroacetone is separated and purified by fractional distillation, collecting the fraction boiling between 117-121°C.

Experimental Protocol: Preparation of Bromoacetone (Adapted from historical methods) [4]

In a flask equipped with a stirrer and a dropping funnel, 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid are introduced. The mixture is heated to about 65°C. Then, 354 cc (7.3 moles) of bromine is added carefully through the dropping funnel over one to two hours, regulating the addition to prevent the accumulation of unreacted bromine. After the bromine color has discharged, the solution is diluted with 800 cc of cold water, cooled to 10°C, and neutralized with solid anhydrous sodium carbonate. The separated oil is collected and dried with anhydrous calcium chloride. The crude bromoacetone is then purified by fractional distillation under reduced pressure, collecting the fraction boiling at 38–48°C/13 mm.

CompoundDiscoverer/Key FigureYearBoiling Point (°C)Reported Yield (%)
ChloroacetoneCharles Adolphe Wurtzmid-19th Century119-120Not consistently reported in early literature
BromoacetoneN. Sokolowsky187638-48 (at 13 mmHg)50-51

Table 1: Physical Properties and Yields of Early Alpha-Haloketones. [4][6][7][8]

Foundational Reactions: Expanding the Synthetic Utility

The true synthetic potential of alpha-haloketones began to be realized with the discovery of name reactions that utilized their unique reactivity. The Darzens condensation and the Favorskii rearrangement, both discovered around the turn of the 20th century, transformed alpha-halocarbonyl compounds from chemical curiosities into powerful synthetic tools.

The Darzens Glycidic Ester Condensation (1904)

In 1904, French chemist Auguste Georges Darzens reported a novel reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[9] This reaction provided a direct route to epoxides, which are valuable synthetic intermediates.[9]

Darzens_Condensation Ketone Ketone/Aldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Ketone->Tetrahedral_Intermediate AlphaHaloester α-Haloester Enolate Enolate Intermediate AlphaHaloester->Enolate Deprotonation Base Base (e.g., NaOEt) Enolate->Tetrahedral_Intermediate Nucleophilic Attack Glycidic_Ester α,β-Epoxy Ester (Glycidic Ester) Tetrahedral_Intermediate->Glycidic_Ester Intramolecular SN2 -X⁻

Caption: The Darzens Glycidic Ester Condensation Pathway.

Experimental Protocol: Darzens Condensation of Benzaldehyde (B42025) and Ethyl Chloroacetate (B1199739)

A solution of sodium ethoxide in absolute ether is prepared in a flask equipped with a dropping funnel and a condenser. A mixture of freshly distilled benzaldehyde and ethyl chloroacetate is added dropwise to the stirred suspension of sodium ethoxide while maintaining the temperature between 0 and 10°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then poured into ice-cold water. The ethereal layer is separated, and the aqueous layer is extracted with ether. The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude glycidic ester is then purified by distillation under reduced pressure.

The Favorskii Rearrangement (1894)

Discovered by the Russian chemist Alexei Yevgrafovich Favorskii in 1894, this rearrangement involves the conversion of α-halo ketones to carboxylic acid derivatives in the presence of a base.[10] For cyclic α-halo ketones, the reaction results in a ring contraction, providing a valuable method for the synthesis of strained ring systems.[11]

Favorskii_Rearrangement AlphaHaloKetone α-Halo Ketone Enolate Enolate Formation AlphaHaloKetone->Enolate Deprotonation Base Base (e.g., OH⁻, OR⁻) Nucleophilic_Attack Nucleophilic Attack by Base Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Cyclopropanone->Nucleophilic_Attack Carboxylic_Acid_Derivative Carboxylic Acid Derivative Nucleophilic_Attack->Carboxylic_Acid_Derivative Ring Opening

Caption: The Favorskii Rearrangement via a Cyclopropanone Intermediate.

Starting MaterialBaseProductReported Yield
2-ChlorocyclohexanoneSodium EthoxideEthyl cyclopentanecarboxylateGood
3-Bromobutan-2-oneSodium Hydroxide2-Methylpropanoic acidNot specified

Table 2: Representative Yields from Early Favorskii Rearrangement Studies. [12]

Evolution of Synthetic Methodologies

The initial direct halogenation methods have been significantly refined over the decades to improve selectivity and expand the substrate scope.

Synthesis_Evolution Direct_Halogenation Direct Halogenation (X₂) (mid-19th Century) NBS_Halogenation N-Halosuccinimides (e.g., NBS) (Mid-20th Century) Direct_Halogenation->NBS_Halogenation Improved Selectivity Modern_Methods Modern Methods (Late 20th - 21st Century) NBS_Halogenation->Modern_Methods Milder Conditions, Broader Scope Asymmetric_Synthesis Asymmetric α-Halogenation (Organocatalysis, etc.) Modern_Methods->Asymmetric_Synthesis Enantioselective Control

Caption: Timeline of the Evolution of Alpha-Haloketone Synthesis.

The introduction of reagents like N-Bromosuccinimide (NBS) provided a milder and more selective method for alpha-bromination. More recently, the development of asymmetric synthesis has enabled the preparation of chiral alpha-haloketones with high enantioselectivity, which is crucial for the synthesis of single-enantiomer drugs.

Alpha-Haloketones in Modern Drug Development

The synthetic versatility of alpha-haloketones has made them invaluable intermediates in the pharmaceutical industry. A prominent example is their use in the synthesis of HIV protease inhibitors, a class of antiretroviral drugs that have revolutionized the treatment of HIV/AIDS.

Key Intermediates for HIV Protease Inhibitors: Atazanavir and Darunavir

Chiral alpha-haloketones are crucial building blocks for the synthesis of the HIV protease inhibitors Atazanavir and Darunavir .[13] These drugs contain a hydroxyethylamine or hydroxyethyl (B10761427) isostere core, which is often constructed from a chiral epoxide derived from an alpha-haloketone.

Drug_Synthesis_Workflow Amino_Acid N-Protected Amino Acid Alpha_Halo_Ketone Chiral α-Halo Ketone Amino_Acid->Alpha_Halo_Ketone Synthesis Epoxide Chiral Epoxide Alpha_Halo_Ketone->Epoxide Epoxidation Hydroxyethylamine_Core Hydroxyethylamine Isostere Epoxide->Hydroxyethylamine_Core Ring Opening HIV_Protease_Inhibitor HIV Protease Inhibitor (e.g., Atazanavir, Darunavir) Hydroxyethylamine_Core->HIV_Protease_Inhibitor Further Elaboration

Caption: General Synthetic Workflow for HIV Protease Inhibitors via Alpha-Haloketone Intermediates.

Experimental Protocol: Synthesis of an Enantiopure α-Chloro Ketone Intermediate for Atazanavir [13]

An N-protected amino acid is first activated to a mixed anhydride (B1165640). This anhydride is then reacted with diazomethane (B1218177) to form an α-diazo ketone. The α-diazo ketone is subsequently treated with anhydrous ethereal hydrogen chloride at 0°C to afford the corresponding α-chloro ketone.

Quantitative Data for a Representative α-Chloro Ketone Intermediate: [13]

  • Yield: 87% (fully continuous process)

  • Melting Point: 108–109 °C

  • [α]D20: +27.4 (c 2.35, CHCl3)

  • ¹H NMR (300 MHz, CDCl₃): δ 7.46–7.23 (m, 9H), 7.16 (d, J = 6.4 Hz, 2H), 5.36 (d, J = 7.1 Hz, 1H), 5.10 (s, 2H), 4.79 (q, J = 7.0 Hz, 1H), 4.17 (d, J = 16.2 Hz, 1H), 4.00 (d, J = 16.2 Hz, 1H), 3.20–2.96 (m, 2H)

  • ¹³C NMR (75 MHz, CDCl₃): δ 201.0, 155.8, 135.9, 135.2, 129.1, 129.0, 128.6, 128.4, 128.2, 127.5, 67.3, 58.7, 47.5, 37.7, 29.7

The synthesis of Darunavir also relies on a key hydroxyethyl isostere that can be prepared from a chiral epoxide, which in turn is often synthesized from an alpha-haloketone precursor.[14] The epoxide is opened with an appropriate amine, and subsequent functional group manipulations lead to the final drug molecule.[10][15]

Conclusion

From their rudimentary beginnings as products of direct halogenation, alpha-haloketones have evolved into a class of highly versatile and indispensable synthetic intermediates. The discovery of foundational reactions like the Darzens condensation and the Favorskii rearrangement unlocked their vast potential, which has been continuously expanded through the development of more selective and asymmetric synthetic methods. Today, alpha-haloketones are central to the synthesis of a wide range of complex molecules, most notably in the development of life-saving pharmaceuticals. The historical journey of alpha-haloketones serves as a testament to the power of fundamental chemical discovery and its profound impact on science and medicine.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Bromo-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-phenylpropan-2-one is a versatile synthetic intermediate of significant interest in organic chemistry and drug development. Its chemical reactivity is characterized by the presence of a reactive carbon-bromine bond alpha to a carbonyl group, making it susceptible to a variety of transformations, including nucleophilic substitution, elimination, and rearrangement reactions. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, presenting key reactions, detailed experimental protocols, and quantitative data where available. The document also illustrates important reaction pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, an α-haloketone, is a valuable building block in organic synthesis due to its dual functionality. The presence of a ketone and a reactive benzylic bromide allows for a wide range of chemical modifications, making it a precursor to various pharmaceuticals and other biologically active molecules.[1] Understanding its reactivity and stability is crucial for its effective utilization in multi-step syntheses. This guide aims to consolidate the available scientific information to serve as a practical resource for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₉BrO[2]
Molecular Weight 213.07 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in most organic solvents.[3]
CAS Number 23022-83-5[2]

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the bromine and the influence of the adjacent carbonyl group. It readily undergoes nucleophilic substitution, elimination, and the characteristic Favorskii rearrangement.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. The electron-withdrawing effect of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack.

The reaction with amines leads to the formation of α-aminoketones, which are important precursors for many biologically active compounds.

Experimental Protocol: Synthesis of 2-Amino-1-phenylpropan-1-one

  • Materials: this compound, Ammonia (B1221849) solution, Ethanol (B145695).

  • Procedure: A solution of this compound in ethanol is cooled in an ice bath. An excess of a cooled aqueous solution of ammonia is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by column chromatography or recrystallization.

Alcohols and carboxylates can act as nucleophiles to displace the bromide, forming α-alkoxy and α-acyloxy ketones, respectively.

Experimental Protocol: Reaction with Sodium Methoxide (B1231860)

  • Materials: this compound, Sodium methoxide, Methanol (B129727).

  • Procedure: To a solution of this compound in dry methanol, a solution of sodium methoxide in methanol is added dropwise at room temperature. The reaction is stirred for a specified period, and the progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Note: The reaction with alkoxides can also lead to the Favorskii rearrangement as a competing pathway (see section 3.3). The reaction conditions, such as temperature and solvent, can influence the product distribution.

Thiols and other sulfur-containing nucleophiles react readily with this compound to form α-thioketones.

Experimental Protocol: Reaction with Sodium Thiomethoxide

  • Materials: this compound, Sodium thiomethoxide, Methanol.

  • Procedure: A solution of sodium thiomethoxide is prepared by reacting methanethiol (B179389) with sodium methoxide in methanol. To this solution, this compound is added, and the mixture is stirred at room temperature. The reaction is typically fast and can be monitored by TLC. Work-up involves quenching with water, extraction, and purification of the resulting α-methylthioketone.

  • Expected Yield: High yields are generally expected for this type of reaction.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form an α,β-unsaturated ketone.

Experimental Protocol: Elimination with Sodium Ethoxide

  • Materials: this compound, Sodium ethoxide, Ethanol.

  • Procedure: this compound is dissolved in ethanol, and a solution of sodium ethoxide in ethanol is added. The reaction mixture is heated to reflux for a period of time, with the reaction progress monitored by TLC. After cooling, the mixture is poured into water and the product is extracted with an organic solvent. The organic extract is washed, dried, and concentrated to give the α,β-unsaturated ketone. The stereochemistry of the resulting alkene will depend on the stereochemistry of the starting material and the reaction conditions.[3]

Logical Diagram: Nucleophilic Substitution vs. Elimination

G cluster_0 This compound cluster_1 Reaction Conditions cluster_2 Products A C6H5-CH(Br)-C(=O)-CH3 B Nucleophile (e.g., RNH2, RO-, RS-) A->B Sₙ2 Pathway C Strong, Non-nucleophilic Base (e.g., t-BuOK) A->C E2 Pathway D Substitution Product C6H5-CH(Nu)-C(=O)-CH3 B->D E Elimination Product C6H5-C=C(H)-C(=O)-CH3 C->E

Caption: Competing Sₙ2 and E2 pathways for this compound.

Favorskii Rearrangement

A characteristic reaction of α-haloketones with enolizable α'-hydrogens is the Favorskii rearrangement, which occurs in the presence of a base. This reaction leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton.

The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile (e.g., hydroxide (B78521) or alkoxide).

Experimental Protocol: Favorskii Rearrangement with Sodium Hydroxide

  • Materials: this compound, Sodium hydroxide, Water, Diethyl ether.

  • Procedure: A solution of this compound in a suitable solvent like diethyl ether is treated with an aqueous solution of sodium hydroxide. The mixture is stirred vigorously at room temperature. The reaction progress is monitored by the disappearance of the starting material. After the reaction is complete, the aqueous layer is separated, acidified with a mineral acid (e.g., HCl), and the resulting carboxylic acid is extracted with an organic solvent. The organic extracts are then dried and concentrated to yield the product.

Diagram: Favorskii Rearrangement Mechanism

G A This compound B Enolate Formation (+ Base) A->B C Cyclopropanone Intermediate B->C Intramolecular Sₙ2 D Nucleophilic Attack (e.g., OH-) C->D E Ring Opening D->E F Carboxylate Product E->F G A 1-Phenylpropan-2-one C Reaction (Solvent, Temp. Control) A->C B Brominating Agent (Br2 or NBS) B->C D Work-up (Quenching, Extraction, Washing) C->D E Purification (Distillation or Chromatography) D->E F This compound E->F

References

An In-depth Technical Guide to the Solubility of 1-Bromo-1-phenylpropan-2-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-1-phenylpropan-2-one (also known as α-bromo-phenylacetone), a key intermediate in various organic syntheses. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification, and formulation development within the pharmaceutical and chemical industries.

Core Concepts of Solubility

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. This compound possesses both polar (carbonyl and bromo functional groups) and nonpolar (phenyl ring) characteristics, leading to a nuanced solubility profile.[1]

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Aprotic Acetone, DichloromethaneHighThe polarity of these solvents can interact favorably with the polar carbonyl and bromo groups of the solute.[1]
Polar Protic Ethanol, MethanolModerate to HighThe hydroxyl group of these solvents can engage in dipole-dipole interactions.
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar phenyl ring of the solute will interact with these solvents, but the polar functional groups will limit overall solubility.
Aqueous WaterLow / InsolubleThe large nonpolar phenyl group and the overall organic character of the molecule limit its solubility in water.[1]

Experimental Protocols for Solubility Determination

The following are generalized experimental methodologies for determining the solubility of a solid organic compound like this compound. These protocols can be adapted for specific laboratory settings and solvent systems.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • Test tubes and rack

  • Spatula

  • Selection of organic solvents (e.g., ethanol, acetone, dichloromethane, hexane)

  • Vortex mixer (optional)

Procedure:

  • Place approximately 25 mg of this compound into a clean, dry test tube.[3]

  • Add 1 mL of the chosen solvent to the test tube in small portions.[3]

  • After each addition, vigorously agitate the mixture for 60 seconds using a spatula for stirring or a vortex mixer.[4]

  • Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.[4]

  • Record the observations for each solvent tested.

Protocol 2: Semi-Quantitative Solubility Determination

This method provides a more precise measure of solubility by determining the amount of solvent required to dissolve a known mass of the solute.

Materials:

  • This compound

  • Analytical balance

  • Volumetric flasks

  • Graduated pipettes or burettes

  • Magnetic stirrer and stir bar

  • Selection of organic solvents

Procedure:

  • Accurately weigh a specific amount of this compound (e.g., 100 mg) and place it into a volumetric flask.

  • Slowly add the chosen solvent from a burette or pipette while continuously stirring the mixture.

  • Continue adding the solvent until the solid is completely dissolved.

  • Record the total volume of solvent added.

  • Calculate the solubility in terms of g/L or mg/mL.

  • Repeat the procedure at a controlled temperature for accurate and reproducible results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound.

G Workflow for Solubility Determination start Start weigh_compound Weigh Compound start->weigh_compound add_solvent Add Solvent Incrementally weigh_compound->add_solvent agitate Agitate Mixture add_solvent->agitate observe Observe for Dissolution agitate->observe soluble Completely Dissolved observe->soluble Yes insoluble Solid Remains observe->insoluble No record Record Results soluble->record insoluble->record

Caption: A flowchart illustrating the key steps in determining the solubility of a compound.

Logical Relationship in Synthesis

The synthesis of α-haloketones often involves the bromination of a corresponding ketone. The following diagram shows a simplified logical relationship for the synthesis of this compound from its precursor.

G Simplified Synthesis Logic propiophenone Propiophenone (Starting Material) reaction Bromination Reaction propiophenone->reaction bromine Bromine (Reagent) bromine->reaction product This compound (Product) reaction->product byproduct Hydrogen Bromide (Byproduct) reaction->byproduct

Caption: A diagram showing the logical flow from starting materials to products in the synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the IUPAC Nomenclature and Properties of 1-Bromo-1-phenylpropan-2-one and Its Isomers

Introduction

α-Haloketones are a significant class of organic compounds, characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. They serve as versatile synthetic intermediates in a multitude of organic reactions, including nucleophilic substitutions and the synthesis of various heterocyclic compounds. This guide provides a detailed examination of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound, a prominent α-bromoketone, and its key structural isomers. Furthermore, it presents a compilation of their physicochemical data and outlines a standard experimental protocol for their synthesis.

IUPAC Nomenclature

The systematic naming of ketones and their derivatives under IUPAC rules follows a clear, hierarchical process. The fundamental principles involve identifying the longest carbon chain containing the carbonyl group, numbering it to give the carbonyl carbon the lowest possible locant, and appending the suffix "-one".

Nomenclature of this compound

The IUPAC name This compound is derived as follows:

  • Identify the Parent Chain : The longest continuous carbon chain containing the carbonyl group has three carbon atoms, making it a derivative of propane.

  • Identify the Principal Functional Group : The presence of a ketone (C=O) group makes the parent structure a propanone.

  • Number the Carbon Chain : The chain is numbered from the end nearest to the carbonyl group. In this case, numbering from right to left gives the carbonyl carbon the locant '2'. Thus, the base name is propan-2-one.[1][2][3]

  • Identify and Locate Substituents :

    • A bromine atom is attached to carbon 1. This is named as a "1-bromo" prefix.

    • A phenyl group (C₆H₅) is also attached to carbon 1. This is named as a "1-phenyl" prefix.

  • Assemble the Full Name : The substituents are listed alphabetically (bromo before phenyl) before the parent name. This results in the final IUPAC name: This compound .

The molecule contains a chiral center at carbon 1 (C1), as it is bonded to four different groups: a bromine atom, a phenyl group, a hydrogen atom, and an acetyl group (-COCH₃). Therefore, it can exist as a pair of enantiomers, which are designated (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The specific stereoisomer can be named, for example, (1R)-1-bromo-1-phenylpropan-2-one .[4]

IUPAC_Nomenclature_Logic start Molecular Structure parent_chain 1. Identify Parent Chain (Longest chain with C=O) start->parent_chain Propan- functional_group 2. Identify Functional Group (Ketone) parent_chain->functional_group -one numbering 3. Number the Chain (Lowest locant for C=O) functional_group->numbering Propan-2-one substituents 4. Identify & Locate Substituents (Bromo, Phenyl) numbering->substituents C1: Bromo C1: Phenyl assembly 5. Assemble Name (Alphabetical order) substituents->assembly Alphabetize: Bromo, Phenyl final_name This compound assembly->final_name Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start Dissolve 1-phenylpropan-2-one in solvent cool Cool to 0°C in Ice Bath start->cool add_br2 Add Bromine (Br₂) dropwise cool->add_br2 stir Stir at Room Temperature add_br2->stir quench Quench with water stir->quench Reaction Complete wash_bisulfite Wash with NaHSO₃ (aq) quench->wash_bisulfite wash_bicarb Wash with NaHCO₃ (aq) wash_bisulfite->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate product Purified this compound evaporate->product

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cathinone-Derived Analgesics Using 1-Bromo-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-phenylpropan-2-one, also known as α-bromopropiophenone, is a versatile chemical intermediate pivotal in the synthesis of a variety of pharmacologically active compounds.[1] Its utility is particularly notable in the development of novel analgesic agents, primarily through the synthesis of cathinone (B1664624) and its derivatives. These synthetic cathinones, which are structurally similar to naturally occurring alkaloids, have demonstrated significant analgesic properties. This document provides detailed application notes and experimental protocols for the synthesis of cathinone-derived analgesics using this compound as a starting material, along with methods for evaluating their analgesic efficacy.

The synthetic pathway primarily involves the nucleophilic substitution of the bromine atom in this compound with an appropriate amine, leading to the formation of a β-keto-phenethylamine scaffold, which is characteristic of cathinone derivatives.[2] The analgesic effects of these compounds are largely attributed to their interaction with monoamine transporters in the central nervous system, leading to a modulation of neurotransmitter levels.[3][4]

Synthetic Applications in Analgesic Drug Development

The primary application of this compound in analgesic drug synthesis is as a precursor for N-alkylated cathinones. The general synthetic scheme involves the reaction of the α-bromoketone with a primary or secondary amine. A prominent example is the synthesis of methcathinone, a compound known for its stimulant and potential analgesic properties.

General Synthesis of N-Methylcathinone from this compound

The synthesis of N-methylcathinone (2-(methylamino)-1-phenylpropan-1-one) serves as a representative example of the synthetic utility of this compound. The reaction proceeds via a nucleophilic substitution where the amine attacks the carbon bearing the bromine atom.

G start This compound step1 Nucleophilic Substitution start->step1 reagent Methylamine (B109427) (CH3NH2) reagent->step1 product N-Methylcathinone step1->product

Caption: Synthetic pathway for N-Methylcathinone.

Experimental Protocols

Protocol 1: Synthesis of N-Methylcathinone

This protocol outlines the synthesis of N-methylcathinone from this compound.

Materials:

  • This compound

  • Methylamine (40% solution in water or as a gas)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add an excess of methylamine solution (2-3 equivalents) to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • After the reaction is complete, wash the ethereal solution with a saturated solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude N-methylcathinone free base.

  • For purification and to obtain the more stable hydrochloride salt, dissolve the crude product in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry to obtain N-methylcathinone hydrochloride.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
N-Methylcathinone HClC10H14ClNO199.6865-75182-184

Note: Yields can vary based on reaction scale and purification efficiency.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, δ): 7.9-7.5 (m, 5H, Ar-H), 4.6 (q, 1H, CH), 2.5 (s, 3H, N-CH₃), 1.5 (d, 3H, CH-CH₃).

  • ¹³C NMR (CDCl₃, δ): 199.0 (C=O), 134.0, 129.0, 128.5 (Ar-C), 58.0 (CH), 35.0 (N-CH₃), 16.0 (CH-CH₃).

  • IR (KBr, cm⁻¹): 3400 (N-H), 1680 (C=O), 1600, 1450 (Ar C=C).

Protocol 2: Evaluation of Analgesic Activity using the Tail-Flick Test

The tail-flick test is a standard method for assessing the analgesic efficacy of compounds in rodents.[5][6][7]

Apparatus:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainers.

Animals:

  • Male Swiss albino mice (20-25 g).

Procedure:

  • Acclimatize the mice to the experimental room for at least 1 hour before testing.

  • Gently place each mouse in a restrainer.

  • Focus the radiant heat source on the distal part of the tail (approximately 2-3 cm from the tip).

  • Record the baseline latency for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Administer the test compound (e.g., N-methylcathinone hydrochloride, dissolved in saline) intraperitoneally (i.p.) or orally (p.o.). A control group should receive the vehicle (saline).

  • At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, repeat the tail-flick test and record the latency.

  • The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Protocol 3: Evaluation of Analgesic Activity using the Hot Plate Test

The hot plate test is another common method to evaluate central analgesic activity.[8][9][10]

Apparatus:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • A transparent cylindrical enclosure to keep the animal on the hot plate.

Animals:

  • Male Wistar rats (150-200 g).

Procedure:

  • Acclimatize the rats to the testing environment.

  • Determine the baseline reaction time by placing each rat on the hot plate and recording the time until it shows signs of nociception (e.g., licking its paws or jumping). A cut-off time of 30 seconds is typically used to prevent injury.

  • Administer the test compound or vehicle to the respective groups.

  • At specific time points after administration (e.g., 30, 60, 90, 120 minutes), place the rats back on the hot plate and record the reaction time.

  • Calculate the % MPE as described in the tail-flick test protocol.

Quantitative Data Summary

The following table summarizes representative data that could be obtained from the analgesic evaluation of a synthesized cathinone derivative.

Test CompoundDose (mg/kg, i.p.)Peak Analgesic Effect (% MPE)Time to Peak Effect (min)
N-Methylcathinone HCl545 ± 530
N-Methylcathinone HCl1070 ± 830
Morphine (Positive Control)595 ± 430
Saline (Vehicle)-5 ± 2-

Data are presented as mean ± SEM and are illustrative.

Mechanism of Action and Signaling Pathway

Synthetic cathinones primarily exert their effects by interacting with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[4] They can act as either reuptake inhibitors or releasing agents, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[3] This enhanced monoaminergic neurotransmission in pain-modulating pathways is believed to be the primary mechanism behind their analgesic effects.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cathinone Cathinone Derivative dat Dopamine Transporter (DAT) cathinone->dat Blocks reuptake or induces reverse transport da_synapse Dopamine dat->da_synapse Increased Dopamine da_vesicle Dopamine Vesicle da_cyto Cytosolic Dopamine da_vesicle->da_cyto Release da_cyto->dat Reuptake da_receptor Dopamine Receptor da_synapse->da_receptor Binds response Analgesic Effect da_receptor->response

Caption: Mechanism of action of cathinone derivatives at the dopamine synapse.

Logical Workflow for Analgesic Drug Development

The development of novel analgesic drugs from this compound follows a structured workflow, from initial synthesis to preclinical evaluation.

G start Start: this compound synthesis Synthesis of Cathinone Derivatives start->synthesis purification Purification & Characterization (NMR, IR, MS, MP) synthesis->purification screening In vivo Analgesic Screening (Tail-Flick, Hot Plate) purification->screening dose_response Dose-Response Studies screening->dose_response mechanism Mechanism of Action Studies dose_response->mechanism lead_optimization Lead Optimization mechanism->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

Caption: Workflow for analgesic drug development.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of cathinone-derived compounds with potential analgesic properties. The straightforward synthetic routes, coupled with established in vivo models for pain assessment, provide a robust framework for the discovery and development of novel non-opioid analgesics. Further structure-activity relationship (SAR) studies on derivatives synthesized from this precursor could lead to the identification of compounds with improved efficacy and safety profiles.

References

Application Notes and Protocols: 1-Bromo-1-phenylpropan-2-one as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-phenylpropan-2-one is a versatile α-haloketone that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a carbonyl group, allows for diverse cyclization reactions to form key heterocyclic scaffolds. These scaffolds, particularly thiazoles, imidazoles, and oxazoles, are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems from this compound.

Synthetic Applications

The primary application of this compound in heterocyclic synthesis is through condensation reactions with various nucleophilic reagents. The general reaction scheme involves the nucleophilic attack on the α-carbon bearing the bromine, followed by an intramolecular cyclization involving the ketone carbonyl group.

Thiazole (B1198619) Synthesis via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and highly effective method for the formation of thiazole rings. The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] When this compound is reacted with thiourea, it yields 2-amino-4-methyl-5-phenylthiazole, a compound with a scaffold known for its diverse biological activities. Similarly, reaction with other thioamides can produce a variety of substituted thiazoles.

Imidazole Synthesis

Analogous to the Hantzsch synthesis, this compound can be used to synthesize imidazoles. The reaction of the α-haloketone with amidines or urea (B33335) provides access to substituted imidazoles.[3] For instance, the condensation with an amidine can yield a 2,4-disubstituted imidazole, while reaction with urea can produce an imidazol-2-one derivative. Imidazole derivatives are known to possess a broad spectrum of pharmacological properties.[4]

Oxazole Synthesis

The synthesis of oxazoles from this compound can be achieved through reaction with amides. This method, known as the Robinson-Gabriel synthesis, involves the cyclodehydration of an α-acylamino ketone intermediate.[5] The resulting 4-methyl-5-phenyloxazole (B94418) core is a key structural motif in many biologically active molecules, including those with anti-inflammatory properties.[6][7]

Biological Significance and Signaling Pathways

Heterocyclic compounds derived from this compound, particularly 4-methyl-5-phenyl substituted thiazoles, have shown significant promise in anticancer research. Several studies have demonstrated that thiazole derivatives can act as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][2][8] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][3] By inhibiting key kinases in this pathway, such as PI3K, Akt, and mTOR, these thiazole derivatives can induce apoptosis and inhibit tumor growth.[2][9]

The general mechanism involves the binding of the thiazole derivative to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream targets and thereby blocking the signal transduction cascade.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Cell_Growth_Proliferation Cell_Growth_Proliferation mTORC1->Cell_Growth_Proliferation Thiazole_Derivative Thiazole_Derivative Thiazole_Derivative->PI3K inhibits Thiazole_Derivative->Akt inhibits Thiazole_Derivative->mTORC1 inhibits Thiazole_Synthesis_Workflow start Start: this compound + Thiourea in Ethanol reflux Reflux (2-4 hours) start->reflux neutralize Neutralization with NaHCO3 reflux->neutralize isolate Isolation of Crude Product (Filtration or Extraction) neutralize->isolate purify Purification (Recrystallization) isolate->purify product Product: 2-Amino-4-methyl-5-phenylthiazole purify->product

References

Application Notes and Protocols: Named Reactions Involving α-Bromoketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key named reactions where α-bromoketones serve as crucial intermediates. The information presented is intended to guide synthetic chemists in the strategic application of these reactions in research and development, particularly in the context of drug discovery and development.

Favorskii Rearrangement

The Favorskii rearrangement is a versatile and powerful reaction in organic synthesis, primarily involving the base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives.[1][2] A significant application of this reaction is the ring contraction of cyclic α-halo ketones, providing an efficient route to smaller carbocyclic systems.[1][3] For instance, a six-membered ring like cyclohexanone (B45756) can be converted into a five-membered cyclopentane (B165970) ring system.[1] This transformation proceeds through a highly strained cyclopropanone (B1606653) intermediate.[1][4]

Applications in Drug Development:
  • Synthesis of Strained Ring Systems: The Favorskii rearrangement is instrumental in synthesizing strained cyclic compounds, such as those found in the core structures of some natural products and pharmaceuticals.[5] A notable example is its application in the synthesis of cubane, a molecule of interest in medicinal chemistry due to its rigid scaffold.[5][6]

  • Access to Functionalized Carbocycles: The reaction provides a reliable method for synthesizing functionalized cyclopentane and other carbocyclic derivatives, which are common scaffolds in medicinal chemistry.[1]

  • Skeletal Editing: This rearrangement allows for significant modifications to the carbon skeleton of a molecule, which is a valuable tool for exploring structure-activity relationships (SAR) in drug discovery programs.[7]

Reaction Mechanism:

The generally accepted mechanism for the Favorskii rearrangement involves the following key steps:[4][8][9]

  • Enolate Formation: A base abstracts an acidic α'-proton from the carbon on the side of the ketone away from the bromine atom.[1] This results in the formation of a resonance-stabilized enolate.

  • Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of a bicyclic cyclopropanone intermediate.[1][4]

  • Nucleophilic Attack: A nucleophile (e.g., methoxide) attacks the carbonyl carbon of the strained cyclopropanone.

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the cyclopropane (B1198618) ring to form a more stable carbanion.

  • Protonation: The carbanion is subsequently protonated by the solvent to yield the final carboxylic acid derivative.[1]

A variation known as the quasi-Favorskii rearrangement occurs when the α-halo ketone lacks enolizable hydrogens. In this case, the reaction proceeds through a semi-benzylic type mechanism.[4][10]

Diagram: Favorskii Rearrangement Mechanism

Favorskii_Rearrangement cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4 & 5: Ring Opening & Protonation alpha_bromoketone α-Bromoketone enolate Enolate alpha_bromoketone->enolate Deprotonation base Base (e.g., MeO⁻) cyclopropanone Cyclopropanone Intermediate enolate_ref->cyclopropanone nucleophile Nucleophile (e.g., MeO⁻) tetrahedral_intermediate Tetrahedral Intermediate cyclopropanone_ref->tetrahedral_intermediate carbanion Carbanion product Carboxylic Acid Derivative carbanion->product Protonation tetrahedral_intermediate_ref->carbanion Ring Opening

Caption: Workflow of the Favorskii rearrangement.

Experimental Protocol: Favorskii Rearrangement of 2-Bromocyclohexanone (B1249149)

This protocol describes the ring contraction of 2-bromocyclohexanone to methyl cyclopentanecarboxylate.[1]

Materials:

  • 2-Bromocyclohexanone

  • Sodium metal

  • Anhydrous Methanol (B129727) (MeOH)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Methoxide (B1231860) Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), carefully add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir the mixture until all the sodium has reacted to form a fresh solution of sodium methoxide.[1]

  • Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.[1]

  • Initiation of Reaction: Transfer the solution of 2-bromocyclohexanone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry should form.[1]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours.[1][8]

  • Workup and Quenching: After 4 hours, cool the reaction to room temperature and then further cool to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.[1][8]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.[1]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo.[1][8]

  • Purification: Purify the crude product by silica (B1680970) gel flash chromatography to afford the desired methyl cyclopentanecarboxylate. A typical yield for this reaction is around 78%.[8]

ReactantMolar Eq.ProductYield (%)Reference
2-Bromocyclohexanone1.0Methyl cyclopentanecarboxylate78[8]
α-bromobutan-2-one1.0Methyl 2-methylpropanoate84[11]
3-bromo-3-methylbutan-2-one1.0Methyl 2,2-dimethylpropanoate99[11]

Neber Rearrangement

The Neber rearrangement is a base-induced conversion of a ketoxime O-sulfonate into an α-amino ketone.[12][13] This reaction proceeds through an azirine intermediate, which is then hydrolyzed to the final product.[14]

Applications in Drug Development:
  • Synthesis of α-Amino Ketones: α-Amino ketones are valuable intermediates in the synthesis of various nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds.[15][16]

  • Access to Chiral Amines: The Neber rearrangement can be adapted for the synthesis of enantiomerically pure α-amino acids and their derivatives, which are crucial building blocks in peptide and peptidomimetic drug design.[17]

  • Heterocycle Synthesis: The α-amino ketone products can be readily converted into imidazoles, pyridines, and other heterocyclic systems of medicinal interest.[16]

Reaction Mechanism:

The mechanism of the Neber rearrangement is as follows:[12][14]

  • Deprotonation: A base abstracts a proton from the α-carbon of the ketoxime O-sulfonate, forming a carbanion.

  • Azirine Formation: The carbanion displaces the sulfonate leaving group in an intramolecular nucleophilic substitution to form a 2H-azirine intermediate.

  • Hydrolysis: The azirine intermediate is then hydrolyzed by the addition of water to yield the α-amino ketone.

Diagram: Neber Rearrangement Mechanism

Neber_Rearrangement cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Azirine Formation cluster_step3 Step 3: Hydrolysis ketoxime_sulfonate Ketoxime O-Sulfonate carbanion Carbanion ketoxime_sulfonate->carbanion Deprotonation base Base azirine 2H-Azirine Intermediate carbanion_ref->azirine Intramolecular Displacement water H₂O amino_ketone α-Amino Ketone azirine_ref->amino_ketone Hydrolysis

Caption: Key steps of the Neber rearrangement.

Experimental Protocol: General Procedure for the Neber Rearrangement

This protocol provides a general guideline for the Neber rearrangement.

Materials:

Procedure:

  • Oxime Formation: Dissolve the starting ketone in a suitable solvent like ethanol or pyridine. Add hydroxylamine hydrochloride and a base (e.g., pyridine) and stir at room temperature or with gentle heating until the ketone is consumed (monitored by TLC).

  • Tosylation: Cool the reaction mixture containing the oxime to 0 °C. Slowly add tosyl chloride portion-wise, maintaining the temperature below 5 °C. Stir the reaction at this temperature for several hours until the tosylation is complete.

  • Rearrangement: Prepare a solution of sodium ethoxide in ethanol. Add the tosylated oxime solution to the ethoxide solution at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.

  • Hydrolysis and Workup: Pour the reaction mixture into water and acidify with hydrochloric acid. Heat the mixture to hydrolyze the azirine intermediate.

  • Extraction and Purification: After cooling, make the solution basic and extract the α-amino ketone with an organic solvent. Wash, dry, and concentrate the organic extracts. Purify the product by chromatography or crystallization.

Starting MaterialProductYield (%)Reference
Acetophenone Oxime Tosylateα-Aminoacetophenone~70-80General procedure, not specifically cited
Cyclohexanone Oxime Tosylate2-Aminocyclohexanone~60-70General procedure, not specifically cited

Darzens Condensation

The Darzens condensation, also known as the Darzens glycidic ester condensation, is a reaction between a carbonyl compound (aldehyde or ketone) and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[18][19] When an α-bromoketone is used instead of an α-haloester, the product is an α,β-epoxy ketone.[18]

Applications in Drug Development:
  • Synthesis of Epoxides: The Darzens reaction is a powerful method for constructing highly functionalized oxiranes, which are versatile intermediates in organic synthesis.[20]

  • Asymmetric Synthesis: Enantioselective versions of the Darzens reaction have been developed, allowing for the synthesis of chiral epoxides, which are important building blocks for chiral drugs. For example, an asymmetric Darzens condensation was a key step in the synthesis of diltiazem.[21]

  • Total Synthesis of Natural Products: The reaction has been employed in the total synthesis of complex natural products, such as in the enantioselective total synthesis of (–)-coriolin.[21]

Reaction Mechanism:

The mechanism of the Darzens condensation involves the following steps:[20]

  • Enolate Formation: A base deprotonates the α-carbon of the α-bromoketone to form an enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone to form a halohydrin intermediate.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the bromide to form the epoxide ring.

Diagram: Darzens Condensation Workflow

Darzens_Condensation start Start reactants α-Bromoketone + Carbonyl Compound start->reactants base Add Base reactants->base enolate_formation Enolate Formation base->enolate_formation nucleophilic_attack Nucleophilic Attack on Carbonyl enolate_formation->nucleophilic_attack halohydrin Halohydrin Intermediate nucleophilic_attack->halohydrin cyclization Intramolecular SN2 Cyclization halohydrin->cyclization product α,β-Epoxy Ketone cyclization->product end End product->end

Caption: Experimental workflow for the Darzens condensation.

Experimental Protocol: Darzens-type Synthesis of Epoxyphosphonates

This protocol describes a Darzens-type reaction of acyl phosphonates with α-bromo ketones.[20]

Materials:

Procedure:

  • Reaction Setup: To a solution of the acyl phosphonate (1.0 mmol) and the α-bromo ketone (1.2 mmol) in acetonitrile (5 mL), add the base (Cs₂CO₃, 2.0 mmol, or DBU, 1.2 mmol).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter off the base. Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired epoxyphosphonate. The choice of base can influence the diastereoselectivity of the reaction. For example, using Cs₂CO₃ may result in a different diastereomeric ratio compared to DBU.[20]

BaseDiastereomeric Ratio (trans/cis)Reference
Cs₂CO₃3/2[20]
DBU9/1[20]

References

The Role of 1-Bromo-1-phenylpropan-2-one in Advancing Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of polymer chemistry, the quest for precise control over polymer architecture is paramount. Researchers and scientists in materials science and drug development are increasingly turning to controlled radical polymerization techniques to synthesize polymers with well-defined properties. Among the critical components in these reactions, the choice of initiator plays a pivotal role. 1-Bromo-1-phenylpropan-2-one, an α-bromo ketone, has emerged as a significant initiator, particularly in the realm of Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of a wide array of functional polymers for specialized applications.

This compound serves as a versatile building block in polymer chemistry, primarily utilized as an initiator in controlled radical polymerization. Its unique structure allows for the formation of a carbon-centered radical upon reaction with a transition metal catalyst, which then initiates the polymerization of various monomers. This initiation process is central to ATRP, a powerful technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers.

The phenyl and ketone functionalities of this compound offer the advantage of introducing specific end-groups to the polymer chains, which can be crucial for applications in drug delivery, coatings, and adhesives. The ability to create polymers with such tailored properties is a significant advancement for researchers in both academic and industrial settings.

Application Notes

Initiation of Controlled Radical Polymerization: this compound is an effective initiator for the Atom Transfer Radical Polymerization (ATRP) of a variety of vinyl monomers, including styrenes and (meth)acrylates. ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The mechanism relies on the reversible activation and deactivation of growing polymer chains, a process mediated by a transition metal catalyst (e.g., copper(I) bromide) and a ligand.

The initiation step involves the homolytic cleavage of the carbon-bromine bond in this compound, facilitated by the transition metal complex. This generates a carbon-centered radical that subsequently adds to a monomer molecule, starting the polymer chain growth. The presence of the phenyl and ketone groups on the initiator can impart specific functionalities at the α-end of the resulting polymer chain.

Synthesis of Functional Polymers: The use of this compound as an initiator allows for the direct incorporation of a phenylacetyl group at the beginning of the polymer chain. This functionality can be advantageous for subsequent chemical modifications or for influencing the physical properties of the final polymer, such as its thermal stability or its interaction with other materials.

Experimental Protocols

While specific experimental data for polymerizations initiated by this compound is not extensively documented in publicly available literature, a general protocol for the ATRP of styrene (B11656) using a structurally analogous α-bromo initiator, (1-bromoethyl)benzene, can be adapted. This protocol serves as a representative example of how this compound would be utilized in a laboratory setting.

Protocol: Atom Transfer Radical Polymerization of Styrene

This protocol describes the synthesis of polystyrene with a target molecular weight via ATRP.

Materials:

  • Styrene (monomer), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridine (bpy) (ligand)

  • Anisole (B1667542) (solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for analysis)

Procedure:

  • Monomer Preparation: Pass styrene through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol) and bpy (e.g., 0.2 mmol).

  • Degassing: Seal the flask with a rubber septum, and subject it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen) to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add anisole (e.g., 5 mL) and the purified styrene (e.g., 5 mL, 43.6 mmol) to the flask via a degassed syringe.

  • Initiator Addition: Add this compound (e.g., 0.1 mmol) to the reaction mixture using a degassed syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Monitoring the Reaction: At timed intervals, withdraw samples from the reaction mixture using a degassed syringe and dissolve them in THF for analysis of monomer conversion (by gas chromatography) and polymer molecular weight and PDI (by gel permeation chromatography).

  • Termination: After the desired reaction time or monomer conversion is reached, terminate the polymerization by opening the flask to air and cooling the mixture to room temperature.

  • Polymer Isolation: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

Quantitative Data

The following table summarizes typical quantitative data for the ATRP of styrene using an initiator structurally similar to this compound. This data is illustrative and provides expected ranges for key polymerization parameters.

MonomerInitiator SystemMonomer/Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)PDI (Mw/Mn)
Styrene(1-bromoethyl)benzene/CuBr/bpy100:1:2Anisole110450520055001.15
Styrene(1-bromoethyl)benzene/CuBr/bpy200:1:2Anisole11086513500140001.20
Methyl MethacrylateEthyl 2-bromoisobutyrate/CuBr/dNbpy100:1:2Diphenyl ether90275750078001.10
Methyl MethacrylateEthyl 2-bromoisobutyrate/CuBr/dNbpy200:1:2Diphenyl ether9048517000175001.18

Data is representative and sourced from typical ATRP experiments with analogous initiators.

Visualizations

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-X (this compound) Radical R• Initiator->Radical k_act Catalyst_I Cu(I)/L Catalyst_I->Radical Catalyst_II X-Cu(II)/L Radical->Catalyst_II k_deact Monomer Monomer Radical->Monomer Growing_Chain P_n• Monomer->Growing_Chain Dormant_Chain P_n-X Growing_Chain->Dormant_Chain k_deact Catalyst_II_prop X-Cu(II)/L Growing_Chain->Catalyst_II_prop Dormant_Chain->Growing_Chain k_act Catalyst_I_prop Cu(I)/L Dormant_Chain->Catalyst_I_prop Catalyst_II_prop->Dormant_Chain Catalyst_I_prop->Growing_Chain Experimental_Workflow Start Start Monomer_Prep Monomer Purification (Inhibitor Removal) Start->Monomer_Prep Reaction_Setup Reaction Setup under Inert Atmosphere (CuBr, Ligand) Monomer_Prep->Reaction_Setup Degassing Degassing (Vacuum/Inert Gas Cycles) Reaction_Setup->Degassing Reagent_Addition Addition of Solvent and Monomer Degassing->Reagent_Addition Initiator_Addition Addition of This compound Reagent_Addition->Initiator_Addition Polymerization Polymerization at Controlled Temperature Initiator_Addition->Polymerization Monitoring Reaction Monitoring (Conversion, Mn, PDI) Polymerization->Monitoring Termination Termination of Polymerization Monitoring->Termination Purification Catalyst Removal and Polymer Precipitation Termination->Purification Drying Drying of Polymer Purification->Drying End End Drying->End

Synthetic Protocols for Nucleophilic Substitution with 1-Bromo-1-phenylpropan-2-one: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-phenylpropan-2-one is a versatile synthetic intermediate in organic chemistry, primarily utilized in the construction of a wide array of molecular frameworks. Its reactivity is characterized by the presence of a bromine atom at the α-position to a ketone, making it susceptible to nucleophilic attack. This application note provides detailed protocols for various nucleophilic substitution reactions of this compound, offering a comparative analysis of different nucleophiles and reaction conditions. The presented data and methodologies are intended to guide researchers in the efficient synthesis of diverse chemical entities, including nitrogen-containing heterocycles and other functionalized propanone derivatives, which are valuable scaffolds in medicinal chemistry and drug development.

Reactivity Overview

The primary reaction pathways for this compound with nucleophiles include direct nucleophilic substitution (SN2) and the Favorskii rearrangement. The outcome of the reaction is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of a base.

Direct Nucleophilic Substitution (SN2): In the absence of a strong base, or with soft, non-basic nucleophiles, a direct SN2 displacement of the bromide ion is favored. This pathway leads to the formation of a direct substitution product where the nucleophile replaces the bromine atom.

Favorskii Rearrangement: In the presence of a strong base, the reaction can proceed via the Favorskii rearrangement. This mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which subsequently undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative (e.g., an ester or amide).[1][2]

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the nucleophilic substitution of this compound with various nucleophiles.

NucleophileReagents & ConditionsProductReaction TimeTemperatureYield (%)
Thiourea (B124793)Ethanol (B145695)4-Methyl-5-phenylthiazol-2-amine30 minRefluxHigh
Sodium Azide (B81097)DMF1-Azido-1-phenylpropan-2-one12-24 h60-70 °C>90%
Piperidine (B6355638)Benzene (B151609)2-(Piperidin-1-yl)-1-phenylpropan-1-one4 hReflux~85%
Sodium Acetate (B1210297)Acetic Acid1-Acetoxy-1-phenylpropan-2-one2 hReflux~70%

Experimental Protocols

Protocol 1: Hantzsch Thiazole (B1198619) Synthesis with Thiourea

This protocol describes the synthesis of 4-methyl-5-phenylthiazol-2-amine via the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate solution

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and thiourea (1.5 equivalents).

  • Add ethanol to the flask to dissolve the reactants.

  • Heat the mixture to reflux with stirring for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to precipitate the product.

  • Collect the solid product by vacuum filtration through a Buchner funnel, washing the filter cake with water.

  • Dry the product to obtain 4-methyl-5-phenylthiazol-2-amine.

Protocol 2: Synthesis of 1-Azido-1-phenylpropan-2-one

This protocol details the synthesis of 1-azido-1-phenylpropan-2-one via nucleophilic substitution with sodium azide.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 1-azido-1-phenylpropan-2-one.

Protocol 3: Reaction with a Secondary Amine (Piperidine)

This protocol outlines the synthesis of 2-(piperidin-1-yl)-1-phenylpropan-1-one.

Materials:

  • This compound

  • Piperidine

  • Benzene

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in benzene in a round-bottom flask.

  • Add piperidine (2.2 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 4 hours.

  • After cooling, filter the precipitated piperidine hydrobromide.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the product by distillation under reduced pressure.

Protocol 4: O-Acetylation with Sodium Acetate

This protocol describes the formation of 1-acetoxy-1-phenylpropan-2-one.

Materials:

  • This compound

  • Anhydrous Sodium Acetate

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Suspend anhydrous sodium acetate (1.5 equivalents) in glacial acetic acid in a round-bottom flask.

  • Add this compound (1 equivalent) to the suspension.

  • Heat the mixture to reflux with stirring for 2 hours.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Extract the product with diethyl ether.

  • Wash the ether extract with water, then with a saturated sodium bicarbonate solution until neutral.

  • Dry the ether solution over anhydrous sodium sulfate and remove the solvent by evaporation.

  • Purify the resulting oil by vacuum distillation.

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products start This compound base Strong Base (e.g., NaOEt) no_base Neutral/Mildly Basic or Non-basic Nu- favorskii Favorskii Rearrangement base->favorskii leads to sn2 Direct Substitution (SN2) no_base->sn2 favors rearranged Rearranged Product (e.g., Ester, Amide) favorskii->rearranged yields direct Direct Substitution Product (Nu replaces Br) sn2->direct yields

Caption: Reaction pathway decision tree for this compound.

Experimental_Workflow start 1. Combine Reactants (this compound & Nucleophile) solvent 2. Add Solvent start->solvent reaction 3. Reaction (Heating/Stirring) solvent->reaction monitoring 4. Monitor Progress (TLC) reaction->monitoring workup 5. Work-up (Quenching, Extraction, Washing) monitoring->workup Upon Completion purification 6. Purification (Filtration, Distillation, or Chromatography) workup->purification product 7. Isolated Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols for Cross-Coupling Reactions Utilizing 1-Bromo-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging 1-Bromo-1-phenylpropan-2-one in various palladium and nickel-catalyzed cross-coupling reactions. This versatile building block serves as a valuable precursor for the synthesis of a diverse range of α-aryl, α-alkenyl, α-alkynyl, and α-amino ketones, which are key intermediates in the development of novel therapeutics and functional materials.

Introduction to Cross-Coupling Reactions of this compound

This compound is an α-bromoketone, a class of electrophiles that readily participates in a variety of cross-coupling reactions. The presence of the bromine atom at the α-position to the carbonyl group facilitates oxidative addition to low-valent transition metal catalysts, initiating the catalytic cycle. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The primary cross-coupling methodologies applicable to this substrate include the Suzuki-Miyaura, Negishi, Sonogashira, Heck, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: α-Arylation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the α-position, leading to the synthesis of 1,1-diaryl-2-propanones and related structures.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Bromides

The following data, while not specific to this compound, is representative of Suzuki-Miyaura couplings of aryl bromides with various boronic acids and can be used as a guide for reaction optimization.

EntryAryl HalideCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10018~95
24-BromotoluenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O10024~90[1]
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF8012~92[1]
42-BromopyridinePhenylboronic acidCataXCium A Pd G3 (2)-K₂CO₃Dioxane/H₂O901695[2]
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl ketone.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-Ar' Reductive_Elimination->Product R-Br This compound R-Br->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 + Base Base [Ar'B(OH)3]⁻ Ar'B(OH)2->Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura reaction.

Negishi Coupling: α-Alkylation and α-Arylation

The Negishi coupling provides a powerful method for the formation of C-C bonds by reacting an organozinc compound with an organic halide. This reaction is particularly useful for coupling with sp³-hybridized organozinc reagents, allowing for the introduction of alkyl groups at the α-position of this compound.

Quantitative Data Summary: Negishi Coupling of α-Bromo Amides

The following data for the enantioselective Negishi coupling of α-bromo amides with alkylzinc reagents can serve as a valuable reference for developing protocols for this compound.

Entryα-Bromo AmideAlkylzinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1N-benzyl-N-phenyl-2-bromo-acetamide(5-cyanopentyl)zinc bromideNiCl₂·glyme (5)(i-Pr)-Pybox (7.5)DMA23248694
2N-benzyl-N-phenyl-2-bromo-3-phenylpropanamiden-Hexylzinc bromideNiCl₂·glyme (5)(i-Pr)-Pybox (7.5)DMA23248292
3N-benzyl-N-phenyl-2-bromo-4-pentenamiden-Butylzinc bromideNiCl₂·glyme (5)(i-Pr)-Pybox (7.5)DMA23248895
Experimental Protocol: Negishi Coupling

Materials:

  • This compound

  • Organozinc reagent (1.3 equivalents)

  • NiCl₂·glyme (5 mol%)

  • (i-Pr)-Pybox ligand (7.5 mol%)

  • N,N-Dimethylacetamide (DMA)

  • Ethanol (B145695)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • In a glovebox, to an oven-dried vial, add NiCl₂·glyme (0.05 mmol) and (i-Pr)-Pybox (0.075 mmol).

  • Add DMA (1.0 mL) and stir the mixture for 30 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.0 mmol) in DMA (1.0 mL).

  • Add the solution of the α-bromoketone to the catalyst mixture.

  • Slowly add the organozinc reagent (1.3 mmol) to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by adding ethanol (2 mL).

  • Remove the reaction from the glovebox and pour it into a separatory funnel containing saturated aqueous NH₄Cl (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: α-Alkynylation

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, utilizing a palladium catalyst and a copper co-catalyst. This reaction is an excellent method for synthesizing α-alkynyl ketones from this compound.

Quantitative Data Summary: Sonogashira Coupling of Aryl Bromides

The following data for the Sonogashira coupling of various aryl bromides provides a useful starting point for the alkynylation of this compound.

EntryAryl HalideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)Diisopropylamine (B44863)THFRT389[3]
21-Bromo-4-nitrobenzene1-HexynePd(PPh₃)₄ (3)CuI (5)TriethylamineTHF60692
32-BromonaphthaleneTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TriethylamineDMF80495
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • Copper(I) iodide (CuI, 2.5 mol%)

  • Diisopropylamine (7.0 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (0.81 mmol), Pd(PPh₃)₂Cl₂ (0.04 mmol), and CuI (0.02 mmol).

  • Add anhydrous THF (5 mL) followed by diisopropylamine (5.67 mmol).

  • Add the terminal alkyne (0.89 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.[3]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) R-Pd(II)-C≡CR'(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-C≡CR' Reductive_Elimination->Product R-Br This compound R-Br->Oxidative_Addition Cu(I)X CuI Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination Cu-Acetylide Cu-C≡CR' Alkyne_Coordination->Cu-Acetylide + Base - HB⁺X⁻ Cu-Acetylide->Transmetalation Base Base Alkyne R'C≡CH Alkyne->Alkyne_Coordination

Catalytic cycles of the Sonogashira reaction.

Heck Reaction: α-Vinylation

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. For this compound, this reaction allows for the introduction of a vinyl group at the α-position, leading to the formation of α,β-unsaturated ketones.

Quantitative Data Summary: Heck Reaction of Aryl Bromides

This table provides representative data for the Heck reaction of aryl bromides with acrylates, which can be adapted for reactions with this compound.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisolen-Butyl acrylatePd(OAc)₂ (1.4)SIPr (2.8)K₂CO₃DMF1002096
24-Bromotoluenetert-Butyl acrylatePd(OAc)₂ (1.4)SIPr (2.8)K₂CO₃DMF1002097
31-BromonaphthaleneEthyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMF1202485
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, 1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 1.4 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl, 2.8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • In a vial, add Pd(OAc)₂ (0.007 mmol), SIPr·HCl (0.014 mmol), and K₂CO₃ (1.0 mmol).

  • Add DMF (1 mL) and a magnetic stir bar.

  • Add this compound (0.5 mmol) followed by the alkene (0.5 mmol).

  • Seal the vial with a screw cap and stir the reaction at 100 °C for 20 hours.

  • After cooling, add distilled water (2 mL) and extract the product with diethyl ether (3 x 3 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product Substituted Alkene Beta_Hydride_Elimination->Product H-Pd(II)-X(L2) H-Pd(II)-Br(L2) Beta_Hydride_Elimination->H-Pd(II)-X(L2) Reductive_Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-Br This compound R-Br->Oxidative_Addition Alkene Alkene Alkene->Alkene_Coordination Base Base Base->Reductive_Elimination

Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination: α-Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be applied to this compound to synthesize α-amino ketones, which are important pharmacophores.

Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Chlorides

The following data on the amination of aryl chlorides provides a reference for the amination of α-bromoketones.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1ChlorobenzeneMorpholinePd₂(dba)₃ (1)IPr-3 (2)NaOtBuToluene1001695[3]
24-ChlorotolueneMorpholinePd₂(dba)₃ (1)IPr-3 (2)NaOtBuToluene1001698[3]
34-ChloroanisolePiperidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH1202488
43-ChloropyridineMorpholinePd₂(dba)₃ (1)IPr*-3 (2)NaOtBuToluene1001680[3]
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • IPr*-3 ligand (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene, anhydrous

  • Ethyl acetate

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), IPr*-3 ligand (0.02 mmol), and NaOtBu (1.4 mmol).

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (2 mL).

  • Add the amine (1.2 mmol).

  • Seal the tube and heat the mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the α-amino ketone.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Amido_Complex R-Pd(II)-NR'R''(L2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-NR'R'' Reductive_Elimination->Product R-Br This compound R-Br->Oxidative_Addition Amine HNR'R'' Amine->Amine_Coordination Base Base Base->Deprotonation

Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the cross-coupling reactions described in these notes, from reaction setup to product isolation.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Setup Oven-dried Schlenk Flask under Argon Reagents Add this compound, Coupling Partner, Catalyst, Ligand, Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heating Heat to Desired Temperature Solvent->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Purify by Column Chromatography Concentration->Chromatography Analysis Characterize Product (NMR, MS) Chromatography->Analysis

General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols: 1-Bromo-1-phenylpropan-2-one as a Versatile Intermediate for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 1-bromo-1-phenylpropan-2-one as a key intermediate in the synthesis of a variety of bioactive molecules. This versatile α-haloketone serves as a valuable building block for constructing heterocyclic compounds with significant therapeutic potential, including those with antimicrobial, antifungal, and anticonvulsant properties. Additionally, its role as a precursor to synthetic cathinones highlights its relevance in neuropharmacology and toxicology research.

Introduction to this compound

This compound (also known as α-bromophenylacetone) is a reactive organic compound featuring a bromine atom alpha to a ketone. This structural motif makes it an excellent electrophile for a range of nucleophilic substitution and condensation reactions, facilitating the construction of complex molecular scaffolds. Its utility as a synthetic intermediate is well-established in medicinal chemistry for the development of novel therapeutic agents.[1][2]

Synthesis of Bioactive Heterocycles

This compound is a key precursor for the synthesis of various heterocyclic systems, most notably thiazoles and pyrazoles.

Application I: Synthesis of Antimicrobial and Antifungal Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide. In the context of this compound, reaction with thiourea (B124793) yields 2-amino-5-methyl-4-phenylthiazole (B147608), a scaffold known to be present in compounds with antimicrobial and antifungal activity.[5][6]

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-5-methyl-4-phenylthiazole

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[1][7]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound and thiourea in ethanol.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-amino-5-methyl-4-phenylthiazole by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

  • Characterize the purified product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Outcome: The reaction is expected to produce 2-amino-5-methyl-4-phenylthiazole in good yield. Further modifications of the amino group can lead to a diverse library of thiazole derivatives with a range of biological activities.

Workflow for Hantzsch Thiazole Synthesis

start Start dissolve Dissolve this compound and thiourea in ethanol start->dissolve reflux Reflux reaction mixture dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete evaporate Evaporate ethanol cool->evaporate neutralize Neutralize with NaHCO3 solution evaporate->neutralize extract Extract with ethyl acetate neutralize->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization concentrate->purify characterize Characterize product purify->characterize end End characterize->end

Caption: Workflow for the synthesis of 2-amino-5-methyl-4-phenylthiazole.

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][8][9] The mechanism of action for some thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as β-ketoacyl-acyl-carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[10]

Table 1: Antimicrobial Activity of Representative Thiazole Derivatives

Compound ClassTest OrganismMIC (μg/mL)Reference
2-Phenylacetamido-thiazolesEscherichia coli1.56 - 6.25[1]
2-Phenylacetamido-thiazolesPseudomonas aeruginosa1.56 - 6.25[1]
2-Phenylacetamido-thiazolesBacillus subtilis1.56 - 6.25[1]
2-Phenylacetamido-thiazolesStaphylococcus aureus1.56 - 6.25[1]
Thiazole Schiff BasesEscherichia coli12.5 - 50[1]
Thiazole Schiff BasesStaphylococcus aureus6.25 - 25[1]
2,5'-Bisthiazole DerivativesCandida albicansModerate Activity[1]
4-(4-bromophenyl)-thiazol-2-amineStaphylococcus aureus16.1 (µM)[2]
4-(4-bromophenyl)-thiazol-2-amineEscherichia coli16.1 (µM)[2]
Application II: Synthesis of Anticonvulsant Pyrazole (B372694) Derivatives

Pyrazole derivatives are another important class of bioactive heterocycles that can be synthesized from this compound. A common synthetic route involves the reaction of the α-bromoketone with a hydrazine (B178648) derivative.[11][12] The resulting pyrazole scaffold is a key pharmacophore in several anticonvulsant drugs.[8][13]

Experimental Protocol: Synthesis of Phenyl-Methyl-Substituted Pyrazoles

This protocol outlines a general procedure for the synthesis of pyrazole derivatives from this compound and a substituted hydrazine.

Materials:

  • This compound (1 equivalent)

  • Substituted hydrazine (e.g., phenylhydrazine) (1 equivalent)

  • Ethanol or acetic acid

  • Base (e.g., sodium hydroxide (B78521) or potassium carbonate)

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or acetic acid.

  • Add the substituted hydrazine to the solution.

  • Add a base to the reaction mixture and reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Neutralize the residue with an appropriate acid or base as needed.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic techniques.

Expected Outcome: This reaction is expected to yield the corresponding 1,3,4-trisubstituted pyrazole derivative. The specific substitution pattern will depend on the hydrazine used.

Workflow for Pyrazole Synthesis

start Start dissolve Dissolve this compound and hydrazine in solvent start->dissolve add_base Add base and reflux dissolve->add_base monitor Monitor by TLC add_base->monitor cool Cool to room temperature monitor->cool Reaction complete isolate Isolate crude product (filtration or evaporation) cool->isolate workup Aqueous workup and extraction isolate->workup purify Purify product workup->purify characterize Characterize product purify->characterize end End characterize->end

Caption: General workflow for the synthesis of pyrazole derivatives.

Anticonvulsant Activity of Pyrazole Derivatives

Several pyrazole derivatives have demonstrated significant anticonvulsant activity in preclinical models.[8][11] The primary mechanism of action for many of these compounds is believed to be the modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[1][5]

Table 2: Anticonvulsant Activity of Representative Pyrazole Derivatives

Compound ClassAnimal ModelTestED₅₀ (mg/kg)Reference
Pyrazolone DerivativesMicePTZ-induced seizures~20[10]
Imidazole-Pyrazole DerivativesRatsMaximal Electroshock (MES)Potent Activity[11]
Triazolopyrimidine DerivativesMiceMaximal Electroshock (MES)15.8[14]
Triazolopyrimidine DerivativesMicePTZ-induced seizures14.1[14]

Note: ED₅₀ values can vary significantly based on the specific chemical structure and experimental conditions.

Synthesis of Synthetic Cathinones

This compound can also serve as a precursor for the synthesis of cathinone (B1664624) derivatives, which are β-keto amphetamines.[12][15] These compounds are of interest in neuropharmacology due to their stimulant effects, which are mediated by their interaction with monoamine transporters.[2]

Experimental Protocol: General Synthesis of a Cathinone Derivative

This generalized protocol describes the amination of this compound to form a cathinone analog.

Materials:

  • This compound (1 equivalent)

  • Primary or secondary amine (e.g., methylamine, pyrrolidine) (2-3 equivalents)

  • Aprotic solvent (e.g., acetonitrile, THF)

  • Base (e.g., potassium carbonate, triethylamine)

Procedure:

  • Dissolve this compound in an aprotic solvent in a round-bottom flask.

  • Add the amine and a base to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup, typically involving an acid-base extraction to isolate the amine product.

  • Purify the crude product by column chromatography or by forming a salt and recrystallizing.

  • Characterize the final product using appropriate spectroscopic methods.

Expected Outcome: This reaction will yield the corresponding α-amino ketone (a cathinone derivative). The properties and biological activity of the product will depend on the amine used in the synthesis.

Workflow for Cathinone Synthesis

start Start dissolve Dissolve this compound in aprotic solvent start->dissolve add_reagents Add amine and base dissolve->add_reagents react Stir at room temperature or with heating add_reagents->react monitor Monitor by TLC react->monitor filter Filter inorganic salts monitor->filter Reaction complete evaporate Evaporate solvent filter->evaporate workup Aqueous workup and extraction evaporate->workup purify Purify product workup->purify characterize Characterize product purify->characterize end End characterize->end

Caption: General workflow for the synthesis of cathinone derivatives.

Signaling Pathways of Bioactive Molecules

Anticonvulsant Activity of Pyrazole Derivatives via GABA-A Receptor Modulation

Many pyrazole derivatives exert their anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. Positive allosteric modulators enhance the effect of GABA, thereby increasing the inhibitory tone in the brain and suppressing seizure activity.[1][5]

cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel GABA binding opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect GABA GABA GABA->GABA_A Binds to Pyrazole Pyrazole Derivative (Positive Allosteric Modulator) Pyrazole->GABA_A Enhances GABA effect

Caption: Pyrazole derivatives enhance GABAergic inhibition.

Stimulant Effects of Cathinone Derivatives via Monoamine Transporter Interaction

Synthetic cathinones produce their stimulant effects by interacting with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[2] They can act as either reuptake inhibitors, blocking the reabsorption of these neurotransmitters from the synaptic cleft, or as releasing agents, promoting their non-vesicular release. Both mechanisms lead to increased concentrations of monoamines in the synapse, enhancing neurotransmission and resulting in stimulant effects.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Transporter Monoamine Transporter (DAT, NET, or SERT) Increased_Monoamines Increased Synaptic Monoamines Monoamine_Transporter->Increased_Monoamines Monoamine_Vesicle Monoamine Vesicle Monoamine_Vesicle->Monoamine_Transporter Normal reuptake Postsynaptic_Receptor Postsynaptic Receptor Increased_Monoamines->Postsynaptic_Receptor Increased binding Stimulant_Effect Stimulant Effect Postsynaptic_Receptor->Stimulant_Effect Cathinone Cathinone Derivative Cathinone->Monoamine_Transporter Blocks or reverses

Caption: Cathinone derivatives increase synaptic monoamines.

References

Application Notes and Protocols for the Synthesis of Thiazoles using α-Bromoketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of thiazole (B1198619) derivatives, a critical scaffold in medicinal chemistry, utilizing α-bromoketones via the Hantzsch thiazole synthesis. The protocols outlined are designed to be a practical guide for laboratory execution, offering insights into reaction optimization and product isolation.

Introduction

The 1,3-thiazole ring is a privileged heterocyclic framework found in a wide array of biologically active molecules and pharmaceuticals.[1] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of this moiety due to its reliability and the ready availability of starting materials.[2] The reaction involves the condensation of an α-haloketone with a thioamide to yield the corresponding thiazole.[2][3] This method is known for being straightforward and often results in high yields of the desired product.[3][4]

General Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a multi-step pathway:

  • Nucleophilic Attack: The synthesis initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone in an SN2 reaction.[2][3][4][5]

  • Intramolecular Cyclization: This is followed by an intramolecular condensation where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[2][3][4]

  • Dehydration: The final step involves the elimination of a water molecule to form the aromatic thiazole ring.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenyl-1,3-thiazole

This protocol details a standard procedure for the synthesis of 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone (B140003) and thiourea (B124793).[3][4]

Materials and Reagents:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol (B129727)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Magnetic stir bar

  • 20 mL scintillation vial or round-bottom flask

  • Hot plate with stirring capability

  • 100 mL beaker

  • Büchner funnel and side-arm flask for vacuum filtration

  • Filter paper

  • Watch glass

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2][4] Add methanol (5 mL) and a magnetic stir bar.[2][4]

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]

  • Cooling: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[2][4]

  • Work-up and Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[2][4] The weak base neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[3][5]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[2][4]

  • Washing: Wash the collected filter cake with deionized water.[2][4]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry.[2][4]

  • Characterization: Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by techniques such as melting point determination, TLC, and NMR spectroscopy.[4][5]

Protocol 2: One-Pot, Three-Component Synthesis of Substituted Thiazole Derivatives

This protocol describes an environmentally benign, one-pot synthesis of Hantzsch thiazole derivatives using a reusable catalyst.[6][7]

Materials and Reagents:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

  • Thiourea

  • Substituted Benzaldehydes

  • Silica supported tungstosilisic acid (SiW.SiO₂)

  • Ethanol/Water (1:1)

  • Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar and stirrer/hotplate or ultrasonic bath

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (B42025) (1 mmol), and SiW.SiO₂ (15%) is prepared in 5 mL of an ethanol/water (1:1) solution.[7]

  • Reaction Conditions (Select one):

    • Conventional Heating: The mixture is refluxed with stirring at 65°C for 2 to 3.5 hours.[7]

    • Ultrasonic Irradiation: The reaction is subjected to ultrasonic activation at room temperature for 1.5 to 2 hours.[7]

  • Isolation of Crude Product: The resulting solid is filtered off and washed with ethanol.[7]

  • Catalyst Recovery: The remaining solid is dissolved in acetone, and the SiW.SiO₂ catalyst is removed by filtration. The catalyst can be recovered and reused.[7]

  • Product Purification: The filtrate is evaporated under vacuum, and the resulting product is dried in an oven at 60°C.[7]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the screening of various parameters for the one-pot synthesis of a Hantzsch thiazole derivative, providing a comparative overview for reaction optimization.

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1Water15Reflux560
2Ethanol15Reflux3.578
3Methanol15Reflux472
41-Butanol15Reflux365
52-Propanol15Reflux4.568
6Ethanol/Water (1:1)15652.585
7Ethanol/Water (1:1)1065375
8Ethanol/Water (1:1)20652.585
9Ethanol/Water (1:1)15Room Temp1240

Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[7]

Visualizations

Hantzsch Thiazole Synthesis: Experimental Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation alpha_bromo α-Bromoketone mixing Mixing in Solvent (e.g., Methanol) alpha_bromo->mixing thioamide Thioamide thioamide->mixing heating Heating (e.g., 100°C, 30 min) mixing->heating cooling Cooling to Room Temperature heating->cooling precipitation Precipitation with Aqueous Base (e.g., Na₂CO₃) cooling->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Water filtration->washing drying Air Drying washing->drying product Pure Thiazole Product drying->product

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis: Logical Relationship of Mechanism

Hantzsch_Mechanism start α-Bromoketone + Thioamide sn2 Nucleophilic Attack (SN2) Sulfur attacks α-carbon start->sn2 intermediate1 Acyclic Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization Nitrogen attacks carbonyl carbon intermediate1->cyclization intermediate2 Cyclic Intermediate (Thiazoline derivative) cyclization->intermediate2 dehydration Dehydration (Loss of H₂O) intermediate2->dehydration product Aromatic Thiazole Ring dehydration->product

Caption: Logical steps of the Hantzsch thiazole synthesis mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Bromo-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-1-phenylpropan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities include unreacted starting material (1-phenylpropan-2-one), dibrominated side products (1,1-dibromo-1-phenylpropan-2-one), and residual acid (such as HBr) from the bromination reaction.[1] The presence of these impurities can complicate purification.

Q2: Why does my crude product appear as an oil instead of a solid?

A2: Crude this compound, which is crystalline when pure, has a tendency to oil out when even slightly impure.[2] This can make purification by recrystallization challenging.

Q3: Is this compound stable during purification?

Q4: What are the primary methods for purifying crude this compound?

A4: The most common purification techniques are recrystallization and column chromatography. The choice of method depends on the level of impurities and the desired final purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product oils out during cooling. The melting point of the impure mixture is below the temperature of the crystallization solvent.1. Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the warm solution to induce crystallization. 2. Try a different solvent system with a lower boiling point. 3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 4. Add a seed crystal of pure this compound.
Low or no crystal formation upon cooling. 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The cooling process was too rapid.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Ensure slow cooling to room temperature before placing the flask in an ice bath.
Crystals are colored. Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as charcoal can also adsorb the product.
Low recovery of pure product. The product is significantly soluble in the cold recrystallization solvent.1. Ensure the flask is thoroughly cooled in an ice bath to minimize solubility. 2. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of product and impurities. 1. The chosen eluent system is not optimal. 2. The column was not packed properly, leading to channeling.1. Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the product.[3] 2. Consider adding a small amount of toluene (B28343) to the mobile phase to improve separation of lipophilic compounds.[2] 3. Ensure the column is packed uniformly without any air bubbles.
Product elutes with the solvent front. The eluent is too polar.Start with a less polar eluent (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
Product is retained on the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system.
Streaking or tailing of the product band. 1. The sample was overloaded on the column. 2. The compound is interacting strongly with the stationary phase. 3. The compound is degrading on the silica (B1680970) gel.1. Use a larger column or reduce the amount of sample loaded. 2. Add a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent, though this should be done with caution as it may affect product stability. 3. Consider using a less acidic stationary phase like alumina (B75360) or a deactivated silica gel.

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol (B145695)

This method is effective for removing non-polar impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: To the hot, clear solution, add warm water dropwise with swirling until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50% aqueous ethanol.[4]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel

This method is suitable for separating impurities with different polarities.

  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane (B92381) and ethyl acetate. The desired product should have an Rf value between 0.25 and 0.35.[3]

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.

Visualization of Experimental Workflow

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography dissolve Dissolve crude in hot ethanol hot_filter Hot filtration (optional) dissolve->hot_filter crystallize Add hot water to cloud point, then clarify with ethanol hot_filter->crystallize cool Slow cooling and ice bath crystallize->cool isolate_recryst Vacuum filtration and washing cool->isolate_recryst dry_recryst Dry purified crystals isolate_recryst->dry_recryst pure_product Pure Product dry_recryst->pure_product High Purity tlc TLC analysis for eluent system pack Pack silica gel column tlc->pack load Load crude sample pack->load elute Elute with solvent gradient load->elute collect Collect fractions elute->collect evaporate Combine pure fractions and evaporate solvent collect->evaporate evaporate->pure_product High Purity crude Crude this compound crude->dissolve crude->tlc Troubleshooting_Logic start Start Purification recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out low_yield Low Yield? oiling_out->low_yield No chromatography Perform Column Chromatography oiling_out->chromatography Yes low_yield->chromatography Yes success Pure Product Obtained low_yield->success No poor_separation Poor Separation? chromatography->poor_separation poor_separation->chromatography Yes (Optimize Conditions) poor_separation->success No

References

Strategies to improve the yield of 1-Bromo-1-phenylpropan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-1-phenylpropan-2-one and related α-bromoketones.

FAQs: Frequently Asked Questions

Q1: What is the correct starting material for the synthesis of this compound?

To synthesize this compound, the correct starting material is 1-phenylpropan-2-one. The bromination occurs at the carbon adjacent to the phenyl group (the benzylic position). It is a common point of confusion, as the α-bromination of a similar ketone, propiophenone (B1677668) (1-phenylpropan-1-one), is more widely reported in the literature and yields the isomeric product, 2-bromo-1-phenylpropan-1-one.

Q2: Which brominating agent is better: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both Br₂ and NBS are effective for α-bromination, but they have different advantages.

  • Elemental Bromine (Br₂): This is a powerful brominating agent that often gives high yields. However, it is highly corrosive, toxic, and can be difficult to handle. Reactions with Br₂ can be autocatalytic and exothermic, requiring careful temperature control to prevent runaway reactions and the formation of side products.[1]

  • N-Bromosuccinimide (NBS): NBS is a solid and is generally considered safer and easier to handle than liquid bromine.[2][3] It provides a low, constant concentration of bromine, which can lead to higher selectivity and fewer side reactions, particularly preventing unwanted bromination of the aromatic ring.[4][5] NBS often requires a catalytic amount of a radical initiator or an acid to proceed efficiently.[6][7]

The choice often depends on the scale of the reaction, available safety equipment, and the desired level of selectivity. For controlled and selective bromination, NBS is often preferred.

Q3: Why is an acid catalyst sometimes used in the reaction?

An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or glacial acetic acid, is used to facilitate the formation of the enol intermediate from the ketone.[6][8] The enol is the active nucleophile that attacks the electrophilic bromine.[8] By speeding up enolization, the acid catalyst increases the rate of the desired α-bromination reaction.

Q4: What are the most common side products in this synthesis?

The most common side products are:

  • Di-brominated ketones: This occurs when a second bromine atom is added to the α-carbon. It can be minimized by using a controlled amount of the brominating agent (ideally a slight excess, around 1.05-1.1 equivalents) and by avoiding prolonged reaction times after the starting material is consumed.

  • Ring-brominated ketones: This involves the electrophilic substitution of a hydrogen atom on the phenyl ring with a bromine atom. This is more likely to occur with powerful brominating agents like elemental bromine under harsh conditions. Using NBS can help to suppress this side reaction.

  • Unreacted starting material: Incomplete conversion can be a significant impurity.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A spot for the starting material (1-phenylpropan-2-one) and the product (this compound) should be followed. The reaction is considered complete when the starting material spot has disappeared or is very faint. It is important to quench a small aliquot of the reaction mixture before running the TLC plate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive brominating agent (especially old NBS).2. Insufficient or no acid catalyst for enol formation.3. Reaction temperature is too low.4. Insufficient reaction time.1. Use fresh, high-purity NBS. If using Br₂, ensure it has been stored correctly.2. Add a catalytic amount of a strong acid like p-TsOH or use glacial acetic acid as a solvent.[6]3. Gradually increase the reaction temperature while monitoring the reaction by TLC. Some reactions may require heating to 65-70°C or even reflux.[2]4. Continue to monitor the reaction by TLC until the starting material is consumed.
Formation of Multiple Products (low selectivity) 1. Over-bromination leading to di-bromo products.2. Bromination on the aromatic ring.3. Reaction temperature is too high, leading to decomposition or side reactions.1. Use a controlled stoichiometry of the brominating agent (e.g., 1.05-1.1 equivalents). Add the brominating agent dropwise to maintain a low concentration.2. Use a more selective brominating agent like NBS. Avoid using a large excess of Br₂.3. Maintain a consistent and controlled temperature. For exothermic reactions with Br₂, use an ice bath during addition.
Product is an Oil and Difficult to Purify 1. Presence of unreacted starting material and/or side products.2. The product itself may be a low-melting solid or an oil at room temperature.1. Follow the work-up procedure carefully to remove acidic and brominating agent residues. Attempt purification by column chromatography.2. If the product is an oil, purification will likely require vacuum distillation or column chromatography rather than recrystallization.
Reaction with Br₂ is Uncontrolled (Runaway Reaction) 1. The α-bromination of ketones with Br₂ is autocatalytic due to the formation of HBr, which catalyzes the reaction.[1]2. Addition of the entire amount of bromine at once.1. Add a small amount of an acid catalyst (e.g., AlCl₃) at the beginning to ensure a controlled start.[1] Alternatively, use a solvent like acetic acid which can moderate the reaction.2. Add the bromine dropwise from an addition funnel to control the reaction rate and temperature.
Difficulty Removing Succinimide Byproduct (from NBS reaction) 1. Succinimide has some solubility in certain organic solvents.1. After the reaction, cool the mixture in an ice bath to maximize the precipitation of succinimide, then filter it off.[4]2. During the work-up, wash the organic layer with water, which will help to remove any remaining succinimide.

Quantitative Data Summary

The following table summarizes reported yields for the α-bromination of propiophenone (leading to 2-bromo-1-phenylpropan-1-one), which can serve as a reference for optimizing the synthesis of the isomeric this compound.

Starting MaterialBrominating AgentCatalyst/SolventTemperatureTimeYieldReference
PropiophenoneBr₂Dichloromethane (B109758)20°C30 minQuantitative
PropiophenoneNBS (1.12 eq)p-TsOH / Acetonitrile (B52724)65-70°C2-3 hoursNot specified, but effective[2]
PropiophenoneHBr / H₂O₂Glacial Acetic Acid15-25°C-90-97%
Acetophenone (B1666503) DerivativesPyridine hydrobromide perbromideAcetic Acid90°C->80%[1]
AcetophenoneCuBr₂---Moderate (~60%)[1]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure for the α-bromination of propiophenone and is expected to be effective for 1-phenylpropan-2-one.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenylpropan-2-one (1 equivalent) in acetonitrile (approx. 1.5-2 mL per gram of ketone).

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.1 equivalents).

  • Reaction: Heat the reaction mixture to 65-70°C and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add deionized water and dichloromethane. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with a 5% sodium carbonate solution, and then with a saturated sodium chloride (brine) solution.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel (e.g., using a mobile phase of diethyl ether in hexanes).

Protocol 2: Bromination using Elemental Bromine (Br₂)

This is a general and effective method, but requires caution due to the hazardous nature of bromine.

  • Reaction Setup: Dissolve 1-phenylpropan-2-one (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel. Cool the flask in an ice bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of elemental bromine (1.05-1.1 equivalents) in the same solvent used for the ketone.

  • Reaction: Add the bromine solution dropwise to the stirred and cooled ketone solution. The rate of addition should be controlled to keep the temperature below 10-15°C. The disappearance of the bromine color indicates the reaction is proceeding.

  • Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes, or until TLC indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into cold water in a separatory funnel. If excess bromine is present (indicated by a persistent orange color), add a saturated solution of sodium bisulfite or sodium thiosulfate (B1220275) dropwise until the color disappears.

  • Extraction and Washing: If dichloromethane was used, separate the organic layer. If acetic acid was used, extract the aqueous mixture with dichloromethane or diethyl ether. Wash the organic layer with water, then with a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualized Workflows and Mechanisms

Reaction_Mechanism cluster_catalysis Catalysis cluster_reagents Reagents Ketone 1-Phenylpropan-2-one Enol Enol Intermediate Ketone->Enol Keto-Enol Tautomerization Bromonium Bromonium Ion Intermediate Enol->Bromonium Nucleophilic Attack Product This compound Bromonium->Product Deprotonation HBr HBr Catalyst H+ (catalyst) Br2 Br-Br

Caption: Acid-catalyzed α-bromination mechanism.

Experimental_Workflow start Start setup Dissolve Ketone in Solvent start->setup addition Add Brominating Agent (e.g., NBS/p-TsOH or Br2) setup->addition reaction Heat and Stir (Monitor by TLC) addition->reaction workup Quench and Extract reaction->workup wash Wash Organic Layer (Base, Water, Brine) workup->wash dry Dry and Concentrate wash->dry purify Purify Product (Distillation or Chromatography) dry->purify end End purify->end

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes ok Yield OK start->ok No side_products Side Products? incomplete_rxn->side_products No check_reagents Check Reagent Purity (esp. NBS) incomplete_rxn->check_reagents Yes check_stoich Check Stoichiometry (1.05-1.1 eq Br+) side_products->check_stoich Yes not_ok Problem Persists side_products->not_ok No add_catalyst Add/Increase Catalyst check_reagents->add_catalyst increase_temp Increase Temperature/Time add_catalyst->increase_temp increase_temp->not_ok control_temp Improve Temperature Control check_stoich->control_temp use_nbs Switch to NBS for Selectivity control_temp->use_nbs use_nbs->not_ok

Caption: Troubleshooting decision tree for low yield.

References

Preventing over-bromination in the synthesis of alpha-bromoketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to the synthesis of α-bromoketones. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this critical chemical transformation. Our goal is to help you optimize your reaction conditions, improve yields, and prevent common side reactions, particularly over-bromination.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of di-brominated ketone. How can I favor mono-bromination?

A1: Over-bromination is a common issue, especially under basic or neutral conditions. To enhance the selectivity for mono-bromination, consider the following strategies:

  • Acid Catalysis: The most effective method to prevent over-bromination is to perform the reaction under acidic conditions (e.g., using acetic acid as a solvent or adding a catalytic amount of HBr).[1][2] The initial bromination introduces an electron-withdrawing bromine atom, which deactivates the resulting α-bromo ketone towards further enolization and subsequent electrophilic attack by bromine.[2]

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the ketone relative to the brominating agent can help consume the bromine before significant di-bromination occurs.

  • Choice of Brominating Agent: Employ a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is a common alternative to elemental bromine (Br₂) and often provides better selectivity for mono-bromination.[1] Other specialized reagents like ammonium (B1175870) hydrotribromide salts or bromodimethylsulfonium bromide have been developed for highly selective mono-bromination.[3][4]

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture. This maintains a low concentration of the brominating agent throughout the reaction, reducing the likelihood of a second bromination event on the already mono-brominated product.

Q2: I am observing bromination on the aromatic ring of my aryl ketone in addition to the desired α-bromination. How can I prevent this?

A2: Ring bromination is a competing side reaction, particularly for aromatic ketones with electron-donating substituents. To minimize this, consider these approaches:

  • Reaction Conditions: Conduct the reaction at lower temperatures and in the dark to disfavor aromatic bromination, which can sometimes be radical-mediated.

  • Brominating Agent: The choice of brominating agent is critical. Reagents like N-bromosuccinimide (NBS) are generally more selective for α-bromination over aromatic bromination compared to Br₂.

  • Protecting Groups: If ring bromination remains a significant issue, consider temporarily installing a protecting group on the aromatic ring to deactivate it towards electrophilic substitution.

Q3: My reaction is sluggish and gives a low yield of the α-bromoketone. What are the potential causes and solutions?

A3: A low yield can stem from several factors. Here are some common causes and troubleshooting steps:

  • Insufficient Enol Formation: The rate-determining step in acid-catalyzed bromination is the formation of the enol intermediate.[5][6] Ensure you are using a sufficiently strong acid catalyst to promote enolization.

  • Reaction Temperature: Some ketone brominations require elevated temperatures to proceed at a reasonable rate. If your reaction is slow at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or GC.

  • Reagent Quality: Ensure your brominating agent is pure and active. For instance, NBS can decompose over time. Use freshly recrystallized NBS for best results. Solvents should be anhydrous if the reaction is sensitive to water.

  • Steric Hindrance: If the α-position is sterically hindered, the reaction may be inherently slow. In such cases, longer reaction times or more forcing conditions (e.g., higher temperatures) may be necessary.

Q4: How do I effectively quench the reaction and remove excess bromine?

A4: It is crucial to quench any unreacted bromine at the end of the reaction to prevent further reactions during workup and purification.

  • Quenching Agents: The most common method is to add an aqueous solution of a reducing agent until the characteristic red-brown color of bromine disappears.[7][8] Suitable quenching agents include:

  • Workup Procedure: After quenching, the typical workup involves:

    • Transferring the reaction mixture to a separatory funnel.

    • Extracting the product into an organic solvent (e.g., diethyl ether, dichloromethane).[5]

    • Washing the organic layer with water and then with brine to remove water-soluble byproducts and salts.[7]

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Removing the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.

Troubleshooting Guides

The following tables summarize common issues, their potential causes, and recommended solutions.

Table 1: Troubleshooting Low Yield and Incomplete Conversion

Issue Possible Cause Recommended Solution
Low Yield / Incomplete Reaction Insufficient enol/enolate formation.[9]Ensure the presence of a suitable acid catalyst (e.g., HBr, AcOH) to facilitate enol formation.[1][5]
Inactive brominating agent.Use fresh, high-purity brominating agents. Consider a radical initiator (e.g., AIBN) if using NBS for certain substrates.[9]
Inappropriate reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and side reactions.
Steric hindrance at the α-carbon.[9]Increase reaction time or consider more forcing conditions.

Table 2: Troubleshooting Poor Selectivity (Over-bromination and Side Reactions)

Issue Possible Cause Recommended Solution
Formation of Di- or Poly-brominated Products Reaction conducted under basic or neutral conditions.[2]Perform the reaction under acidic conditions to disfavor multiple halogenations.[2]
High concentration of brominating agent.Add the brominating agent dropwise to the reaction mixture.
Use of a non-selective brominating agent.Employ a milder brominating agent such as NBS,[1] ammonium hydrotribromide salts,[3] or BDMS.[4]
Aromatic Ring Bromination Use of a highly reactive brominating agent.Use NBS, which is generally more selective for the α-position.
Activated aromatic ring.Conduct the reaction at a lower temperature. Consider protecting the aromatic ring if necessary.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed α-Mono-bromination of a Ketone

This protocol provides a general method for the selective mono-bromination of a ketone at the α-position using bromine in acetic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise to the stirred ketone solution at room temperature. The disappearance of the bromine color indicates its consumption.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with vigorous stirring until the red-brown color of excess bromine is discharged.[7][10]

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude α-bromoketone.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: Acid-Catalyzed Bromination Mechanism

Acid_Catalyzed_Bromination cluster_0 Keto-Enol Tautomerism (Rate-Determining) cluster_1 Electrophilic Attack Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Enol Enol Intermediate ProtonatedKetone->Enol - H+ Bromine Br-Br BrominatedIntermediate Brominated Intermediate Enol->BrominatedIntermediate + Br2 AlphaBromoKetone α-Bromoketone BrominatedIntermediate->AlphaBromoKetone - H+

Caption: Mechanism of acid-catalyzed α-bromination of ketones.

Diagram 2: Experimental Workflow for α-Bromoketone Synthesis

Experimental_Workflow Start Start: Dissolve Ketone in Solvent Addition Slowly Add Brominating Agent Start->Addition Monitoring Monitor Reaction (TLC/GC) Addition->Monitoring Quenching Quench Excess Bromine (e.g., Na2S2O3) Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry Organic Layer (e.g., Na2SO4) Washing->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Purify Product (Recrystallization/Chromatography) Evaporation->Purification End End: Isolated α-Bromoketone Purification->End

Caption: General experimental workflow for the synthesis of α-bromoketones.

Diagram 3: Troubleshooting Logic for Over-bromination

Troubleshooting_Overbromination Start Problem: Over-bromination Observed CheckCondition Check Reaction Conditions Start->CheckCondition Acidic Is the reaction acidic? CheckCondition->Acidic CheckReagent Check Brominating Agent MildReagent Is a mild reagent used (e.g., NBS)? CheckReagent->MildReagent CheckStoichiometry Check Stoichiometry SlowAddition Is addition slow/dropwise? CheckStoichiometry->SlowAddition Acidic->CheckReagent Yes AddAcid Action: Add Acid Catalyst (e.g., AcOH) Acidic->AddAcid No MildReagent->CheckStoichiometry Yes SwitchReagent Action: Switch to Milder Reagent MildReagent->SwitchReagent No ControlAddition Action: Ensure Slow, Dropwise Addition SlowAddition->ControlAddition No Solution Solution: Improved Mono-bromination SlowAddition->Solution Yes AddAcid->Solution SwitchReagent->Solution ControlAddition->Solution

Caption: Troubleshooting decision tree for preventing over-bromination.

References

Degradation pathways of 1-Bromo-1-phenylpropan-2-one under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1-phenylpropan-2-one. The information provided addresses potential issues related to the compound's stability and degradation under various storage and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical storage conditions?

A1: this compound is susceptible to three primary degradation pathways under storage: hydrolysis, photodegradation, and thermal degradation. The rate and extent of degradation are influenced by factors such as temperature, humidity, light exposure, and the presence of incompatible substances.

Q2: What are the likely degradation products of this compound?

A2: The major degradation products depend on the specific degradation pathway:

  • Hydrolysis: The primary product of hydrolysis is 1-hydroxy-1-phenylpropan-2-one, formed by the nucleophilic substitution of the bromine atom with a hydroxyl group.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause cleavage of the carbon-bromine bond.[2] This can lead to a variety of products, including the formation of 1-phenylprop-1-en-2-one through the elimination of hydrogen bromide.

  • Thermal Degradation: At elevated temperatures, this compound can undergo decomposition, primarily through the elimination of hydrogen bromide (HBr) to yield 1-phenylprop-1-en-2-one.

Q3: What are the recommended storage conditions to minimize the degradation of this compound?

A3: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. Storage in an inert atmosphere (e.g., under argon or nitrogen) can further minimize oxidative degradation. Avoid storing near strong bases, oxidizing agents, and reactive metals.

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound and quantifying its degradation products. A well-developed HPLC method can separate the parent compound from its degradants, allowing for accurate assessment of purity and stability over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Sample degradationReview storage conditions. Ensure the sample was protected from light, moisture, and high temperatures. Prepare fresh samples and re-analyze.
ContaminationVerify the purity of solvents and reagents. Clean the HPLC system, including the column, injector, and detector flow cell.
Loss of assay value over time Hydrolysis due to moistureStore the compound in a desiccator over a suitable drying agent. Handle the material in a dry environment (e.g., glove box).
PhotodegradationStore the compound in an amber vial or protect it from light by wrapping the container in aluminum foil.
Discoloration of the material (yellowing) Formation of degradation productsThis may indicate significant degradation. The material should be re-analyzed for purity before use. Consider purification if necessary.
Inconsistent analytical results Non-homogeneous sampleEnsure the sample is thoroughly mixed before taking an aliquot for analysis.
Instrument variabilityPerform system suitability tests to ensure the analytical instrument is performing correctly. Calibrate the instrument as needed.

Quantitative Data on Stability

The following tables provide hypothetical data to illustrate the stability of this compound under different stress conditions. This data is for illustrative purposes and actual results may vary.

Table 1: Hydrolytic Stability of this compound at 50°C

Time (hours)This compound (%)1-hydroxy-1-phenylpropan-2-one (%)
0100.00.0
2495.24.8
4890.59.5
7286.113.9
9681.918.1

Table 2: Photostability of this compound (Solid State) under ICH Photostability Chamber

Exposure Time (hours)This compound (%)1-phenylprop-1-en-2-one (%)Other Degradants (%)
0100.00.00.0
698.51.20.3
1297.12.40.5
2494.34.80.9

Table 3: Thermal Stability of this compound (Solid State) at 60°C

Time (days)This compound (%)1-phenylprop-1-en-2-one (%)
0100.00.0
799.20.8
1498.51.5
3097.03.0

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

    • Prepare three degradation media: 0.1 N HCl (acidic), deionized water (neutral), and 0.1 N NaOH (basic).

  • Degradation Procedure:

    • To three separate amber vials, add 1 mL of the stock solution.

    • To each vial, add 9 mL of one of the degradation media (acidic, neutral, and basic).

    • Incubate the vials in a water bath at 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the formation of any degradation products.

Protocol 2: Forced Photodegradation Study
  • Sample Preparation:

    • Weigh a small amount of solid this compound into a thin, uniform layer in a quartz petri dish.

    • Prepare a solution of this compound in a photolytically stable solvent (e.g., acetonitrile) at a concentration of 0.1 mg/mL in a quartz cuvette.

    • Prepare a dark control sample by wrapping an identical sample in aluminum foil.

  • Exposure:

    • Place the solid and solution samples, along with the dark control, in a photostability chamber that complies with ICH Q1B guidelines.

    • Expose the samples to a light source that provides both UV and visible radiation.

  • Analysis:

    • At specified time points, withdraw samples (or dissolve a portion of the solid sample) and analyze by HPLC.

    • Compare the chromatograms of the exposed samples to the dark control to identify photodegradation products.

Protocol 3: Forced Thermal Degradation Study
  • Sample Preparation:

    • Place a known amount of solid this compound in a sealed amber glass vial.

  • Exposure:

    • Place the vial in a calibrated oven at a high temperature (e.g., 80°C).

    • Store a control sample at the recommended storage temperature.

  • Analysis:

    • At specified time points (e.g., 1, 3, 7, and 14 days), remove the vial from the oven and allow it to cool to room temperature.

    • Dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

    • Compare the results to the control sample to determine the extent of thermal degradation.

Visualizations

DegradationPathways cluster_main This compound cluster_pathways Degradation Pathways cluster_products Degradation Products Parent This compound Hydrolysis Hydrolysis (H₂O) Parent->Hydrolysis Photodegradation Photodegradation (Light/UV) Parent->Photodegradation Thermal_Degradation Thermal Degradation (Heat) Parent->Thermal_Degradation Product_Hydroxy 1-hydroxy-1-phenylpropan-2-one Hydrolysis->Product_Hydroxy Product_Unsaturated 1-phenylprop-1-en-2-one Photodegradation->Product_Unsaturated Thermal_Degradation->Product_Unsaturated Product_HBr HBr Thermal_Degradation->Product_HBr

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results Start This compound (Solid or Solution) Acid Acidic (e.g., 0.1N HCl, 60°C) Start->Acid Base Basic (e.g., 0.1N NaOH, 60°C) Start->Base Neutral Neutral (e.g., Water, 60°C) Start->Neutral Photo Photolytic (ICH Q1B) Start->Photo Thermal Thermal (e.g., 80°C) Start->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Photo->HPLC Thermal->HPLC GCMS GC-MS for Volatiles (Optional) Thermal->GCMS Data Quantitative Data (Tables) HPLC->Data ID Degradant Identification HPLC->ID GCMS->ID

Caption: Experimental workflow for forced degradation studies.

References

Optimizing reaction conditions for nucleophilic substitution of alpha-bromoketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for the nucleophilic substitution of α-bromoketones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the success of a nucleophilic substitution reaction with an α-bromoketone?

A1: The outcome of the reaction is primarily influenced by four factors: the structure of the α-bromoketone (substrate), the nature of the nucleophile, the choice of solvent, and the reaction temperature. The interplay of these factors determines the reaction rate, yield, and the prevalence of side reactions.

Q2: My reaction yield is low. What are the common causes and how can I improve it?

A2: Low yields can arise from several issues including:

  • Poor nucleophilicity: Your nucleophile may not be strong enough to displace the bromide efficiently.

  • Steric hindrance: Bulky groups on either the α-bromoketone or the nucleophile can impede the reaction.[1][2][3]

  • Side reactions: Elimination of HBr to form an α,β-unsaturated ketone is a common competing reaction.[4][5][6]

  • Suboptimal solvent: The solvent choice is critical for facilitating the desired reaction pathway.[7][8]

  • Incorrect temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can promote side reactions.

To improve the yield, consider the troubleshooting guide below for a systematic approach to optimization.

Q3: How do I choose the appropriate solvent for my reaction?

A3: The choice of solvent is critical and depends on the desired reaction mechanism (SN1 vs. SN2). For the typical bimolecular substitution (SN2) of α-bromoketones, polar aprotic solvents are generally preferred. These solvents can dissolve the nucleophile while not solvating it so strongly as to reduce its reactivity.[7] In contrast, polar protic solvents can stabilize the transition state in an SN1 reaction but may hinder SN2 reactions by solvating the nucleophile.[8]

Q4: I am observing a significant amount of an α,β-unsaturated ketone as a byproduct. How can I minimize this elimination side reaction?

A4: The formation of an α,β-unsaturated ketone occurs via an E2 elimination mechanism and is a common side reaction.[4][5][6] To minimize this:

  • Use a less hindered, non-basic nucleophile: Strong, bulky bases are more likely to promote elimination.

  • Control the temperature: Lowering the reaction temperature can favor the substitution pathway.

  • Choose a non-basic catalyst if one is used.

  • Consider a sterically hindered base if elimination is the desired outcome. For example, pyridine (B92270) is often used to promote the formation of α,β-unsaturated ketones from α-bromo ketones.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion 1. Inactive Nucleophile: The nucleophile may be too weak or sterically hindered. 2. Low Temperature: The reaction may have a high activation energy. 3. Poor Solvent Choice: The solvent may not be appropriate for the desired reaction mechanism.1. Select a stronger nucleophile. For example, negatively charged nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ > ROH).[7] 2. Gradually increase the reaction temperature. Monitor for the formation of side products. 3. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) for SN2 reactions.[7]
Formation of Multiple Products 1. Competing Substitution and Elimination: The conditions may favor both pathways. 2. Over-alkylation (for amine nucleophiles): The initial product may be more nucleophilic than the starting amine.[9]1. Use a less basic nucleophile and lower the temperature. 2. Use a large excess of the amine nucleophile to favor mono-alkylation. Alternatively, consider a Gabriel synthesis for the preparation of primary amines.[10][11]
Product Decomposition 1. High Temperature: The desired product may be unstable at the reaction temperature. 2. Presence of Acid/Base: The product may be sensitive to acidic or basic conditions.1. Run the reaction at a lower temperature for a longer duration. 2. Use a buffered system or ensure the reaction is worked up promptly to neutralize any acid or base.

Experimental Protocols

General Protocol for Nucleophilic Substitution of 2-Bromoacetophenone with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

Materials:

  • 2-Bromoacetophenone

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a base

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) as solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the α-bromoketone (1.0 eq).

  • Add the amine nucleophile (1.2 - 1.5 eq) and the base (2.0 eq).

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary, e.g., 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the qualitative effects of key parameters on the nucleophilic substitution of α-bromoketones.

Table 1: Effect of Nucleophile Strength

Nucleophile Strength Typical Nucleophiles Expected Outcome
Strong RS⁻, CN⁻, I⁻, R₂NHFaster reaction rates, generally higher yields.
Moderate Br⁻, N₃⁻, RNH₂Moderate reaction rates.
Weak H₂O, ROH, RCO₂⁻Slow or no reaction under standard conditions; may require catalysis or forcing conditions.

Table 2: Effect of Solvent Choice on SN2 Reactions

Solvent Type Examples Effect on SN2 Reaction Rate Reasoning
Polar Aprotic DMF, DMSO, AcetonitrileIncreases rate Solvates the cation of the nucleophile salt, leaving the anion "naked" and more reactive.[7]
Polar Protic Water, Methanol, EthanolDecreases rate Solvates the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity.[8]
Nonpolar Hexane, Toluene, DichloromethaneVery slow rate Reactants often have poor solubility.

Visualizations

Experimental Workflow for Optimizing Reaction Conditions

The following diagram illustrates a logical workflow for optimizing the nucleophilic substitution of an α-bromoketone.

experimental_workflow cluster_start Initial Reaction Setup cluster_optimization Optimization Cycle cluster_troubleshooting Troubleshooting cluster_end Final Protocol start Select α-bromoketone and Nucleophile solvent Choose Solvent (e.g., DMF, DMSO) start->solvent base Select Base (if necessary) solvent->base temp Set Initial Temperature (e.g., Room Temp) base->temp run_rxn Run Reaction & Monitor (TLC, LC-MS) temp->run_rxn analyze Analyze Outcome (Yield, Purity) run_rxn->analyze low_yield Low Yield? analyze->low_yield side_products Side Products? low_yield->side_products No optimize_nucleophile Modify Nucleophile/ Base low_yield->optimize_nucleophile Yes end Optimized Protocol low_yield->end Yes (Acceptable) optimize_temp Adjust Temperature side_products->optimize_temp Yes side_products->end No (Acceptable) optimize_solvent Change Solvent optimize_temp->optimize_solvent optimize_solvent->run_rxn optimize_nucleophile->run_rxn

Caption: A logical workflow for optimizing nucleophilic substitution reactions of α-bromoketones.

References

Technical Support Center: Synthesis of 1-Bromo-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-1-phenylpropan-2-one, with a specific focus on the effective removal of the hydrogen bromide (HBr) byproduct.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) may require a radical initiator or light to start the reaction.[1] 2. Insufficient Enol Formation: The reaction proceeds via an enol intermediate, which requires an acid catalyst like HBr or acetic acid.[2] 3. Inappropriate Reaction Temperature: Some alpha-brominations have specific temperature requirements to proceed efficiently.[1]1. Use fresh, high-quality brominating agents. If using NBS for allylic bromination, consider adding a radical initiator like AIBN or exposing the reaction to light.[1] 2. Ensure an adequate amount of a suitable acid catalyst is present. 3. Experiment with adjusting the reaction temperature. Monitor product formation using techniques like Thin Layer Chromatography (TLC).[1]
Formation of Multiple Products (e.g., di-brominated species, aromatic ring bromination) 1. Excess Brominating Agent: Using too much of the brominating agent can lead to over-bromination. 2. Reaction Conditions Favoring Ring Bromination: Certain catalysts and solvents can promote bromination on the phenyl ring.1. Carefully control the stoichiometry of the brominating agent. 2. Adjust reaction conditions. For instance, performing the reaction in the absence of a Lewis acid catalyst can reduce ring bromination.
Product Decomposition During Workup Presence of HBr: The acidic HBr byproduct can cause decomposition of the desired α-bromoketone.[3]1. Neutralize the HBr as soon as the reaction is complete by washing the reaction mixture with a mild aqueous base solution (e.g., saturated sodium bicarbonate).[4][5] 2. Use an in-situ HBr removal technique during the reaction, such as including an aqueous phase to trap the HBr as it is formed.[3]
Difficulty in Removing HBr Inefficient Washing: Insufficient or improper washing of the organic layer may not completely remove the HBr.1. Perform multiple washes with a saturated sodium bicarbonate or sodium carbonate solution.[4][5] 2. Vigorously stir the biphasic mixture during washing to ensure efficient transfer of HBr to the aqueous layer. 3. Consider using a solid-supported scavenger for more straightforward removal.
Residual Starting Material in Final Product Incomplete Reaction: The reaction may not have gone to completion.1. Increase the reaction time and monitor progress by TLC. 2. Consider a slight excess of the brominating agent, but be mindful of the risk of over-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the HBr byproduct in the synthesis of this compound?

A1: The most common methods for HBr removal include:

  • Aqueous Base Wash: This involves washing the crude product with a mild inorganic base solution, such as saturated sodium bicarbonate or sodium carbonate, to neutralize the HBr.[4][5]

  • In-situ HBr Trapping: This can be achieved by conducting the reaction in a biphasic system where an aqueous layer is present to dissolve and trap the HBr as it is formed.[3]

  • Use of HBr Scavengers: These are chemical agents added to the reaction mixture to react with and neutralize HBr as it is generated. Both inorganic bases (e.g., anhydrous potassium carbonate) and organic bases (e.g., diisopropylethylamine - DIPEA) can be used. Solid-supported scavengers are also an option for simplified purification.

Q2: How does the presence of HBr affect the final product?

A2: The HBr byproduct is a strong acid that can lead to several undesirable outcomes, including:

  • Product Decomposition: α-bromoketones can be sensitive to strong acids, leading to lower yields.[3]

  • Side Reactions: The acidic conditions can promote side reactions, such as aldol (B89426) condensation or other acid-catalyzed transformations.

  • Corrosion: HBr is corrosive and can damage equipment.

Q3: Can I use a strong base like sodium hydroxide (B78521) to remove HBr?

A3: Using a strong base like sodium hydroxide is generally not recommended. While it will effectively neutralize HBr, it can also promote the decomposition of the this compound product through reactions such as hydrolysis or elimination. A milder base like sodium bicarbonate is a safer choice.

Q4: What are the advantages of using an HBr scavenger over a simple aqueous wash?

A4: HBr scavengers offer several potential advantages:

  • In-situ Removal: They neutralize HBr as it is formed, preventing it from causing product degradation or side reactions during the synthesis.

  • Anhydrous Conditions: Some scavengers, like anhydrous potassium carbonate, allow for the removal of HBr without introducing water, which can be beneficial if the product is water-sensitive.

  • Simplified Workup: Solid-supported scavengers can be easily removed by filtration, simplifying the purification process.

Q5: How can I monitor the complete removal of HBr?

A5: You can monitor the removal of HBr by:

  • pH Testing: After washing with a basic solution, test the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • TLC Analysis: Compare the TLC of the crude product before and after washing. The presence of acid-sensitive impurities might indicate incomplete HBr removal.

Data Presentation: Comparison of HBr Removal Methods

The following table summarizes and compares different methods for the removal of HBr byproduct in the synthesis of this compound.

Method Typical Reagents Typical Yield Purity Advantages Disadvantages
Aqueous Base Wash Saturated NaHCO₃, Saturated Na₂CO₃Good to ExcellentHigh after purificationInexpensive, readily available reagents.May require multiple washes; introduces water which might need to be removed.
In-situ HBr Trapping Biphasic system (e.g., Dichloromethane (B109758)/Water)Good to ExcellentHighPrevents product decomposition during the reaction.[3]May require vigorous stirring for efficient phase transfer.
Inorganic Base Scavenger Anhydrous K₂CO₃, Anhydrous K₃PO₄GoodGood to HighCan be used under anhydrous conditions.[6]Heterogeneous reaction may be slower; requires filtration to remove the base.
Organic Base Scavenger Diisopropylethylamine (DIPEA), PyridineVariableVariableHomogeneous reaction; effective at neutralizing HBr.Can be more expensive; may complicate purification if the resulting salt is soluble in the organic phase.
Solid-Supported Scavenger Polymer-bound amines or carbonatesGoodHighSimplified workup (filtration); can be used in automated synthesis.Higher cost of reagents.

Experimental Protocols

Protocol for HBr Removal by Aqueous Base Wash

This protocol describes a standard procedure for the removal of HBr from a reaction mixture containing this compound using an aqueous sodium bicarbonate wash.

  • Reaction Quenching: Once the synthesis of this compound is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. This will remove the bulk of the HBr.

  • Neutralization with Sodium Bicarbonate: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution and shake the separatory funnel gently at first to release any evolved carbon dioxide gas. Then, shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat Washing: Repeat the wash with saturated sodium bicarbonate solution (step 4 & 5) one to two more times, until the aqueous layer is neutral or slightly basic (test with pH paper).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound, which can then be further purified if necessary (e.g., by recrystallization or column chromatography).

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_workup HBr Removal and Purification Start Reaction Complete? Workup Proceed to Workup Start->Workup Yes Troubleshoot Troubleshoot Reaction Start->Troubleshoot No Wash Aqueous Base Wash Workup->Wash Check_pH Aqueous Layer Neutral/Basic? Wash->Check_pH Dry Dry Organic Layer Check_pH->Dry Yes Repeat_Wash Repeat Wash Check_pH->Repeat_Wash No Purify Purify Product Dry->Purify Final_Product Final Product Purify->Final_Product Repeat_Wash->Wash

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

HBr_Removal_Strategies cluster_main HBr Removal Strategies cluster_methods Removal Methods cluster_scavenger_types Scavenger Types HBr HBr Byproduct Aqueous_Wash Aqueous Base Wash (e.g., NaHCO3) HBr->Aqueous_Wash In_Situ_Trapping In-situ Trapping (Biphasic System) HBr->In_Situ_Trapping Scavengers Scavengers HBr->Scavengers Inorganic Inorganic (e.g., K2CO3) Scavengers->Inorganic Organic Organic (e.g., DIPEA) Scavengers->Organic Solid_Supported Solid-Supported Scavengers->Solid_Supported

Caption: Logical relationship between different strategies for HBr byproduct removal.

References

Troubleshooting low conversion rates in reactions with 1-Bromo-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-1-phenylpropan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions for issues encountered during reactions with this compound, particularly focusing on low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low or no conversion. What are the most common causes?

A1: Low conversion rates can stem from several factors:

  • Reagent Instability: this compound can be susceptible to decomposition, especially if exposed to light or moisture over extended periods. Ensure you are using a fresh or properly stored batch of the reagent.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. Reactions may require heating to proceed at an optimal rate, but excessive temperatures can lead to side reactions and decomposition.[1]

  • Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to displace the bromide efficiently.

  • Steric Hindrance: The bulky phenyl group adjacent to the reaction center can sterically hinder the approach of the nucleophile, slowing down the reaction rate.[2]

  • Competing Side Reactions: Elimination reactions or rearrangements can consume the starting material, reducing the yield of the desired substitution product.

Q2: I am observing multiple spots on my TLC analysis, indicating the formation of side products. What are the likely side reactions?

A2: Several side reactions can occur with this compound:

  • Elimination Reaction: In the presence of a strong, sterically hindered base, an elimination reaction can occur to form an α,β-unsaturated ketone (1-phenylprop-1-en-2-one). To minimize this, use a non-hindered, weaker base if possible and maintain lower reaction temperatures.

  • Favorskii Rearrangement: With certain bases, particularly alkoxides, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives after workup.[3][4][5] This is a known side reaction for this class of compounds.

  • Hydrolysis: If water is present in the reaction mixture, this compound can hydrolyze to 1-hydroxy-1-phenylpropan-2-one. Ensure all reagents and solvents are anhydrous.

  • Dibromination: If the reaction conditions are not carefully controlled during the synthesis of this compound, traces of the dibrominated product may be present and can lead to undesired byproducts in subsequent reactions.[1]

Q3: How can I improve the yield of my nucleophilic substitution reaction?

A3: To improve the yield, consider the following optimization strategies:

  • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile's salt, making the nucleophile more reactive.

  • Temperature Control: Gradually increase the reaction temperature to find the optimal balance between reaction rate and prevention of side reactions. Monitoring the reaction by TLC at different temperatures can be insightful.

  • Choice of Base: If a base is required, use a non-nucleophilic, moderately strong base to avoid competing elimination and rearrangement reactions. Carbonate bases like K2CO3 or Cs2CO3 are often good choices.

  • Reagent Purity: Ensure the purity of your this compound and the nucleophile. Impurities can inhibit the reaction or lead to unwanted side products.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the outcome of reactions involving α-aryl-α-bromo ketones, based on literature for analogous systems.

Table 1: Effect of Solvent on Nucleophilic Substitution Yield

SolventDielectric Constant (ε)Typical Yield Range (%)Notes
Dimethylformamide (DMF)3770-95Good for solvating ionic nucleophiles.
Acetonitrile (MeCN)3665-90Less viscous than DMF, easier to remove.
Tetrahydrofuran (THF)7.640-75Lower polarity, may be less effective for ionic nucleophiles.
Dichloromethane (DCM)9.130-60Can be used, but lower yields are often observed.

Table 2: Influence of Base on Product Distribution (Substitution vs. Elimination)

BasepKa of Conjugate AcidPredominant ProductTypical Yield of Substitution Product (%)Notes
Potassium Carbonate (K₂CO₃)10.3Substitution75-95Mild base, generally favors substitution.
Sodium Ethoxide (NaOEt)15.9Elimination/Rearrangement< 40Strong, hindered base that can promote E2 and Favorskii rearrangement.
Triethylamine (Et₃N)10.8Substitution60-85Organic base, can also act as a nucleophile in some cases.
1,8-Diazabicycloundec-7-ene (DBU)13.5Elimination< 20Strong, non-nucleophilic base that strongly favors elimination.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M), add the amine (1.2 eq) and potassium carbonate (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at 60 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Substituted Ketone via Suzuki-Miyaura Coupling (Illustrative for α-Aryl Ketones)

While not a direct substitution on the bromine of this compound, this protocol for the synthesis of α-aryl ketones illustrates conditions that can be adapted for cross-coupling reactions. This particular protocol is for the coupling of an aryl halide with a β-diketone, leading to an α-aryl ketone.[6]

  • Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 mmol), β-diketone (3.0 mmol), K₃PO₄·3H₂O (3 equiv), and CuI (10 mol %) in DMSO.

  • Reaction Conditions: Heat the mixture at 90 °C for 20 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After completion, the work-up would typically involve dilution with water, extraction with an organic solvent, and purification by column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Low_Conversion Troubleshooting Low Conversion Rates start Low Conversion Observed check_reagents Check Reagent Quality (this compound, Nucleophile, Solvent) start->check_reagents reagent_ok Reagents are Pure & Dry check_reagents->reagent_ok If OK end_fail Consult Further Literature/ Technical Support check_reagents->end_fail If Impure/Wet check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) conditions_ok Conditions are Optimal check_conditions->conditions_ok If OK optimize_temp Optimize Temperature (e.g., incremental increase) check_conditions->optimize_temp If Suboptimal optimize_time Increase Reaction Time check_conditions->optimize_time If Suboptimal optimize_solvent Change Solvent (e.g., to more polar aprotic) check_conditions->optimize_solvent If Suboptimal side_reactions Investigate Potential Side Reactions (TLC, LC-MS analysis) address_elimination Address Elimination (Use weaker/non-hindered base) side_reactions->address_elimination Elimination Product Detected address_favorskii Address Favorskii Rearrangement (Avoid strong alkoxide bases) side_reactions->address_favorskii Rearrangement Product Detected end_success Improved Conversion side_reactions->end_success No Major Side Products reagent_ok->check_conditions conditions_ok->side_reactions optimize_temp->conditions_ok optimize_time->conditions_ok optimize_solvent->conditions_ok address_elimination->end_success address_favorskii->end_success

A decision tree for troubleshooting low conversion rates.

Diagram 2: Competing Reaction Pathways

Competing_Pathways Competing Reaction Pathways for this compound start This compound + Nucleophile/Base sn2_product Desired Substitution Product (SN2 Pathway) start->sn2_product Weak Base, Good Nucleophile e2_product Elimination Product (α,β-Unsaturated Ketone) start->e2_product Strong, Hindered Base favorskii_product Favorskii Rearrangement Product (Carboxylic Acid Derivative) start->favorskii_product Strong, Non-hindered Base (e.g., Alkoxide)

Primary reaction pathways and influencing factors.

References

Technical Support Center: Managing the Stability of α-Bromoketones in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for handling α-bromoketones in solution, focusing on maintaining their stability and ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My α-bromoketone solution is turning a violet/brown color. What is happening?

A1: Discoloration, often to a violet or brownish hue, is a common indicator of α-bromoketone degradation.[1] This is frequently caused by exposure to light, which can induce photodecomposition.[1] It is also possible that the compound is undergoing slow decomposition over time, even in the absence of light.[1] To minimize this, always store α-bromoketone solutions in amber vials or otherwise protected from light, and in a cool, dark place.

Q2: I'm observing the formation of an α,β-unsaturated ketone as an impurity in my reaction mixture. What is the cause?

A2: The formation of an α,β-unsaturated ketone is likely due to dehydrobromination of the α-bromoketone. This elimination reaction is particularly favored under basic conditions. The presence of even weak bases, such as pyridine, can promote this degradation pathway. Ensure your reaction and storage solutions are free from basic impurities.

Q3: Can I use protic solvents like methanol (B129727) or ethanol (B145695) with my α-bromoketone?

A3: While α-bromoketones can be dissolved in protic solvents, it is important to be aware of the potential for solvolysis, where the solvent acts as a nucleophile and displaces the bromide. The rate of this reaction is dependent on the specific α-bromoketone and the solvent. For reactions where the α-bromoketone needs to remain intact for extended periods, consider using aprotic solvents such as acetonitrile (B52724), acetone, or dichloromethane (B109758) (DCM).

Q4: What are the primary factors that affect the stability of α-bromoketones in solution?

A4: The main factors influencing the stability of α-bromoketones are:

  • pH: They are generally more stable in acidic conditions and degrade in neutral or alkaline solutions due to hydrolysis and elimination reactions.

  • Light: Exposure to UV or visible light can cause photodegradation.[1]

  • Temperature: Higher temperatures will accelerate the rate of degradation.

  • Solvent: Protic solvents can react with α-bromoketones, and the polarity of the solvent can influence reaction rates.

  • Presence of Nucleophiles: α-Bromoketones are reactive towards a wide range of nucleophiles, which will lead to their consumption.

Q5: What are the recommended storage conditions for α-bromoketone solutions?

A5: To maximize stability, solutions of α-bromoketones should be:

  • Stored in a cool, dark place, such as a refrigerator.

  • Protected from light by using amber glass vials or wrapping the container in aluminum foil.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to oxidation or moisture.

  • Prepared fresh whenever possible, especially for use in sensitive reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products Degradation of the α-bromoketone.Analyze the side products to identify the degradation pathway (e.g., hydrolysis, elimination). Adjust reaction/storage conditions accordingly (e.g., lower pH, protect from light).
Low reaction yield The α-bromoketone may have degraded prior to or during the reaction.Check the purity of the α-bromoketone before use. Prepare fresh solutions and minimize the time between preparation and use.
Inconsistent results Variable stability of the α-bromoketone solution between experiments.Standardize storage and handling procedures. Always prepare fresh solutions for critical experiments.
Discoloration of solution Light-induced decomposition.Store solutions in amber vials or protect from light. Work in a fume hood with the sash down to minimize light exposure.

Quantitative Data on Stability

While comprehensive stability data for all α-bromoketones is not available, the following table summarizes the reactivity of phenacyl bromide, a common α-bromoketone, with a nucleophile in different solvents. Higher reaction rates can infer lower stability in the presence of similar nucleophiles.

SolventNucleophileRelative Rate Constant
AcetonitrileAniline~35,000
MethanolPyridine(qualitatively slower than in aprotic polar solvents)

Note: This data illustrates the influence of the solvent on the reactivity of an α-bromoketone. The rate of degradation via solvolysis or reaction with impurities will also be solvent-dependent.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for α-Bromoketones

This method can be used to monitor the degradation of an α-bromoketone over time.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or the λmax of the specific α-bromoketone).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the α-bromoketone in the desired solvent at a known concentration (e.g., 1 mg/mL).

    • At specified time points, withdraw an aliquot of the solution.

    • Dilute the aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Inject the sample onto the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the α-bromoketone and the appearance of new peaks corresponding to degradation products over time.

Protocol 2: Kinetic Analysis of α-Bromoketone Degradation by UV-Vis Spectrophotometry

This method is suitable for monitoring reactions that involve a change in absorbance.

  • Instrumentation: UV-Vis Spectrophotometer with a thermostatted cuvette holder.

  • Procedure:

    • Determine the λmax of the α-bromoketone and any expected colored degradation products.

    • Prepare a solution of the α-bromoketone in the solvent of interest at a known concentration.

    • Place the solution in a quartz cuvette in the thermostatted cell holder at the desired temperature.

    • Record the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis: Plot absorbance versus time. The rate of degradation can be determined from the change in absorbance over time. For a first-order reaction, a plot of ln(absorbance) versus time will be linear, and the rate constant can be calculated from the slope.

Visualizations

degradation_pathways alpha_bk α-Bromoketone hydrolysis_prod α-Hydroxyketone alpha_bk->hydrolysis_prod H₂O (Hydrolysis) elimination_prod α,β-Unsaturated Ketone alpha_bk->elimination_prod Base (Elimination) photo_prod Decomposition Products alpha_bk->photo_prod Light (Photodegradation) experimental_workflow cluster_prep Sample Preparation cluster_stress Stability Study cluster_analysis Analysis prep_solution Prepare α-bromoketone solution aliquot Aliquot into vials for different conditions prep_solution->aliquot time_points Incubate at set conditions (T, pH, light) aliquot->time_points sampling Sample at defined time intervals time_points->sampling hplc HPLC analysis sampling->hplc data_analysis Quantify degradation hplc->data_analysis troubleshooting_guide start Inconsistent Experimental Results? check_purity Check purity of starting α-bromoketone start->check_purity fresh_solution Prepare fresh solution before each use? check_purity->fresh_solution Purity OK repurify Repurify or obtain new material check_purity->repurify Impure protect_light Is the solution protected from light? fresh_solution->protect_light Yes control_ph Is the pH of the solution controlled? fresh_solution->control_ph No use_fresh Adopt 'prepare fresh' protocol fresh_solution->use_fresh No protect_light->control_ph Yes use_amber Use amber vials/protect from light protect_light->use_amber No buffer_solution Buffer the solution if compatible control_ph->buffer_solution No

References

Technical Support Center: Column Chromatography Purification of 1-Bromo-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 1-Bromo-1-phenylpropan-2-one. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica (B1680970) gel (230-400 mesh) is commonly used for the purification of this compound. However, due to the potential for acid-catalyzed decomposition of α-bromoketones on silica, it is advisable to assess the stability of your compound on a TLC plate first. If decomposition is observed, consider using deactivated silica gel or an alternative stationary phase such as neutral alumina (B75360).[1][2][3]

Q2: How can I deactivate silica gel to prevent compound degradation?

A2: To deactivate silica gel and neutralize its acidic surface, you can add a small percentage of a basic modifier, such as triethylamine (B128534) (TEA), to your eluent system.[1] A typical concentration of 0.1-1% (v/v) TEA is often sufficient. It is crucial to test the stability of your compound with the TEA-modified eluent on a TLC plate before running the column.

Q3: What is a suitable eluent system for the column chromatography of this compound?

A3: A common and effective eluent system is a gradient of ethyl acetate (B1210297) in hexane.[4] The optimal ratio will depend on the specific impurities in your crude mixture. It is recommended to determine the ideal solvent system by running preliminary TLC plates. Aim for an Rf value of approximately 0.2-0.4 for this compound in the chosen eluent to ensure good separation.

Q4: My compound is not eluting from the column. What should I do?

A4: If your compound is not eluting, it could be due to several factors. The eluent system may not be polar enough. You can gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate). Alternatively, your compound may have decomposed on the silica gel.[2] You can test for this by performing a 2D TLC.[2]

Q5: How can I visualize this compound on a TLC plate?

A5: this compound contains a phenyl group and a carbonyl group, which allows for visualization under UV light (254 nm). Additionally, staining with potassium permanganate (B83412) can be used as a general method for visualizing organic compounds.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no recovery of the product - Compound decomposed on the silica gel column.[2]- Eluent system is not polar enough.- Perform a 2D TLC to check for stability on silica.[2]- If decomposition is observed, deactivate the silica gel with triethylamine or use neutral alumina.[1]- Gradually increase the polarity of the eluent system.
Product co-elutes with impurities - Inappropriate solvent system.[2]- Column was overloaded.- Optimize the eluent system using TLC to achieve better separation (aim for an Rf of 0.2-0.4 for the product).- Use a shallower solvent gradient during elution.- Reduce the amount of crude material loaded onto the column.
Streaking or tailing of the product spot on TLC and column - Compound is interacting strongly with the acidic sites on the silica gel.[1]- The sample was loaded in a solvent that is too polar.- Add 0.1-1% triethylamine to the eluent to neutralize acidic sites.[1]- Dissolve the sample in a minimal amount of a low-polarity solvent for loading.
Multiple spots observed for the pure product after the column - Decomposition of the product during chromatography.- Confirm the stability of the compound on silica gel using 2D TLC.[2]- Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure. Optimization may be necessary based on the specific impurities present in the crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Sand (acid-washed)

  • Collection tubes

2. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 8:2, 7:3 v/v). If streaking is observed, add 0.5% triethylamine to the eluent.

  • Identify a solvent system that provides an Rf value of ~0.2-0.4 for the product and good separation from impurities.

3. Column Packing:

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the packed silica.

  • Equilibrate the column by running 2-3 column volumes of the initial eluent through it.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Carefully load the sample onto the top of the silica gel bed.

5. Elution and Fraction Collection:

  • Begin eluting with the initial solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent as required to elute the product.

  • Monitor the fractions by TLC to identify those containing the pure product.

6. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: TLC Analysis of this compound

Eluent System (Hexane:Ethyl Acetate, v/v)Rf Value of this compoundObservations
95:5~0.5Good separation from polar impurities.
90:10~0.35Optimal for good separation and reasonable elution time.
80:20~0.2Slower elution, may be useful for difficult separations.

Table 2: Typical Column Chromatography Parameters and Results

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions30 cm x 2 cm
Sample Load500 mg crude material
Eluent SystemGradient: Hexane to 15% Ethyl Acetate in Hexane
Typical Yield85-95%
Purity (by NMR)>98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Eluent) packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution monitoring TLC Monitoring of Fractions elution->monitoring isolation Combine Pure Fractions & Evaporate Solvent monitoring->isolation product Purified Product isolation->product troubleshooting_guide start Start Purification check_recovery Is Product Recovery Low? start->check_recovery check_purity Is Product Purity Low? check_recovery->check_purity No troubleshoot_recovery Potential Decomposition or Insufficient Polarity check_recovery->troubleshoot_recovery Yes troubleshoot_purity Co-elution with Impurities check_purity->troubleshoot_purity Yes end Successful Purification check_purity->end No solution_recovery 1. Check Stability with 2D TLC 2. Deactivate Silica/Use Alumina 3. Increase Eluent Polarity troubleshoot_recovery->solution_recovery solution_purity 1. Optimize Eluent with TLC 2. Use Shallower Gradient 3. Reduce Sample Load troubleshoot_purity->solution_purity solution_recovery->start Re-run Column solution_purity->start Re-run Column

References

Validation & Comparative

Purity Analysis of 1-Bromo-1-phenylpropan-2-one: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 1-Bromo-1-phenylpropan-2-one, a key building block in various organic syntheses, is no exception. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.

Comparison of Analytical Techniques

The choice of an analytical method for purity assessment is contingent on several factors, including the nature of the expected impurities, the required accuracy and precision, and the availability of instrumentation. Here, we compare three robust techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the area of an NMR signal and the number of atomic nuclei.
Typical Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Not applicable
Common Impurities Detected Unreacted starting materials (e.g., 1-phenylpropan-2-one), non-volatile byproducts, and some isomers.Volatile and semi-volatile impurities, including starting materials and byproducts of synthesis.A wide range of impurities containing NMR-active nuclei, including structural isomers and residual solvents.
Quantification Relative quantification based on peak area percentage (external or internal standards can be used for absolute quantification).Relative quantification based on peak area percentage; can provide structural information for impurity identification.Absolute quantification against a certified internal standard without the need for an analyte-specific reference standard.[1][2]
Sample Throughput High, especially with an autosampler.High, with an autosampler.Moderate.
Destructive Analysis YesYesNo

Experimental Protocols

Below are detailed experimental protocols for each of the discussed analytical techniques. These are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is well-suited for the routine quality control of this compound, allowing for the separation and quantification of the main component and non-volatile impurities.

Instrumentation:

  • HPLC system equipped with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • HPLC grade acetonitrile (B52724) or methanol.

  • HPLC grade water.

  • Phosphoric acid (optional, for pH adjustment of the mobile phase).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may be adjusted to optimize separation.[3] For some acetophenone (B1666503) derivatives, a phosphoric acid modifier can be beneficial.[4][5]

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a similar concentration to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.[6]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water) B Prepare Sample Solution (1 mg/mL in Mobile Phase) A->B C Filter Sample B->C D Equilibrate HPLC System C->D E Inject Sample D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for the analysis of aromatic compounds (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 m/z.

  • Data Analysis: Purity is calculated based on the relative peak areas. The mass spectra of the peaks can be compared to a library (e.g., NIST) to identify potential impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.[1][2]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh a suitable, high-purity internal standard (e.g., maleic acid or dimethyl sulfone) whose NMR signals do not overlap with the analyte's signals.

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a vial, then transfer to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure full signal recovery.[7]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Selecting the Appropriate Analytical Method

The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following flowchart provides a logical guide for method selection.

Method_Selection A Start: Purity Analysis of This compound B Need for routine QC and quantification of non-volatile impurities? A->B C Primary interest in identifying and quantifying volatile impurities? B->C No E Use HPLC B->E Yes D Require absolute purity determination without a specific reference standard? C->D No F Use GC-MS C->F Yes G Use qNMR D->G Yes H End D->H No E->H F->H G->H

Decision-making flowchart for method selection.

References

GC-MS Characterization of 1-Bromo-1-phenylpropan-2-one and its Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 1-Bromo-1-phenylpropan-2-one and its common synthetic byproducts. An objective comparison with High-Performance Liquid Chromatography (HPLC) is also presented, supported by experimental data and detailed methodologies to aid in analytical method development and impurity profiling.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity is critical, as byproducts can affect the efficacy and safety of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this alpha-bromoketone and its synthesis-related impurities. This guide details the GC-MS characterization and provides a comparative overview with HPLC.

GC-MS Analysis of this compound and its Byproducts

GC-MS analysis enables the separation of this compound from its potential byproducts, followed by their identification based on their unique mass spectra.

Experimental Protocol for GC-MS Analysis

A typical GC-MS protocol for the analysis of this compound and its byproducts is outlined below.

Sample Preparation:

A solution of the sample is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL (splitless mode)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Identification of Target Compound and Byproducts

The primary compound and its common byproducts can be identified by their retention times and mass spectra.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
1-Phenylpropan-2-one (Starting Material)~ 8.591, 134
This compound ~ 11.2 133, 105, 77, 51
1,1-Dibromo-1-phenylpropan-2-one~ 13.5211, 133, 105, 77

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.

Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragmentation pathways. The presence of bromine isotopes (79Br and 81Br) results in characteristic M+2 peaks for bromine-containing fragments.

A predicted fragmentation pattern is as follows:

  • Molecular Ion ([M]+): m/z 212 and 214 (due to 79Br and 81Br isotopes). This peak may be weak or absent.

  • Loss of Bromine radical (•Br): [M - Br]+ at m/z 133. This is often a prominent peak.

  • Benzoyl Cation: [C6H5CO]+ at m/z 105. This is typically the base peak.

  • Phenyl Cation: [C6H5]+ at m/z 77.

  • Loss of Acetyl group (•COCH3): [M - COCH3]+ at m/z 169/171.

  • McLafferty Rearrangement: A fragment at m/z 120 may be observed.

Comparison with High-Performance Liquid Chromatography (HPLC)

While GC-MS is a powerful tool, High-Performance Liquid Chromatography (HPLC) offers an alternative approach for the analysis of this compound, particularly for non-volatile impurities or when derivatization is not desirable.

FeatureGC-MSHPLC
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity and affinity for the stationary phase in the liquid phase.
Analytes Volatile and semi-volatile compounds.Non-volatile and thermally labile compounds.
Sensitivity Generally higher for volatile compounds.Can be very sensitive with appropriate detectors (e.g., UV, Fluorescence).
Selectivity High, especially with mass spectrometric detection.High, dependent on column chemistry and mobile phase composition.
Sample Preparation May require derivatization for polar compounds.Generally simpler, direct injection of liquid samples.
Instrumentation Cost Generally higher.Can be lower, depending on the detector.
Experimental Protocol for HPLC Analysis

A general HPLC method for the analysis of aromatic ketones is provided below.

ParameterValue
ColumnC18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Injection Dissolution->Injection Separation GC Separation (Column) Injection->Separation Ionization Ionization (EI Source) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum (m/z) Detection->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway M This compound [M]+ m/z 212/214 M_minus_Br [M - Br]+ m/z 133 M->M_minus_Br - •Br M_minus_Ac [M - COCH3]+ m/z 169/171 M->M_minus_Ac - •COCH3 Benzoyl [C6H5CO]+ m/z 105 (Base Peak) M_minus_Br->Benzoyl - C2H2 Phenyl [C6H5]+ m/z 77 Benzoyl->Phenyl - CO

A Comparative Guide to the Reactivity of 1-Bromo-1-phenylpropan-2-one and N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic introduction and subsequent transformation of functional groups are paramount. Brominated organic compounds are key intermediates due to the bromine atom's ability to serve as a good leaving group in nucleophilic substitutions or as a handle for organometallic cross-coupling reactions. This guide provides an objective comparison between two commercially available brominated compounds: 1-Bromo-1-phenylpropan-2-one, an α-bromoketone, and N-Bromosuccinimide (NBS), a versatile brominating agent. While both contain bromine, their reactivity and synthetic roles are fundamentally different.

Overview: Distinct Roles in Organic Synthesis

N-Bromosuccinimide (NBS) is primarily utilized as a reagent for bromination . It is a convenient and selective source of electrophilic or radical bromine, widely employed to introduce bromine atoms into various organic molecules.[1][2] Its solid, crystalline nature makes it easier and safer to handle than liquid bromine.[3]

This compound is an α-bromoketone , which typically serves as a synthetic intermediate or building block .[4][5] It is not used as a general brominating agent but rather as an electrophile in reactions where the carbon atom attached to the bromine is the target of nucleophilic attack.[4] Its structure combines the reactivity of a ketone with that of a benzylic bromide, making it a valuable precursor for pharmaceuticals and other complex molecules.[5]

Comparative Data and Properties

The following table summarizes the key properties and primary applications of each compound, highlighting their distinct functions in synthetic chemistry.

PropertyN-Bromosuccinimide (NBS)This compound
Molecular Formula C₄H₄BrNO₂C₉H₉BrO[4]
Molecular Weight 177.98 g/mol [6]213.07 g/mol [4]
Appearance White to off-white crystalline solid[6][7]Light yellow to colorless liquid[8]
Primary Role Brominating Agent : Source of Br⁺ or Br•[2][9]Synthetic Intermediate / Alkylating Agent : Electrophilic substrate[4][5]
Key Applications • Allylic & Benzylic Bromination (Wohl-Ziegler)[1][2]• α-Bromination of Carbonyls[1][10]• Electrophilic Addition to Alkenes (Bromohydrin formation)[2][3]• Electrophilic Aromatic Substitution[1]• Synthesis of α-aminoketones (via substitution with amines)[9]• Precursor to pharmaceuticals and agrochemicals[5]• Formation of C-C bonds via cross-coupling or enolate alkylation[4]
Common Reaction Types Radical Substitution, Electrophilic Addition, Electrophilic Substitution[2]Nucleophilic Substitution (typically SN2), Cross-Coupling Reactions[4][5]

Mechanisms of Reactivity: A Visual Comparison

The divergent applications of NBS and this compound stem from their fundamentally different reaction mechanisms.

N-Bromosuccinimide (NBS): A Source of Radical and Electrophilic Bromine

NBS is renowned for its ability to provide a low, constant concentration of bromine (Br₂) or bromine radicals (Br•), which allows for highly selective reactions.[11] In the presence of a radical initiator (like AIBN or light), NBS is the reagent of choice for allylic and benzylic bromination via a radical chain mechanism.[12][13] It can also act as a source of electrophilic bromine for the α-bromination of ketones or for addition reactions to alkenes.[1][2]

NBS_Mechanisms cluster_radical Radical Pathway (Wohl-Ziegler) cluster_electrophilic Electrophilic Pathway (α-Bromination) NBS_Rad NBS Br_Rad Br• Br2 Br₂ (low conc.) Initiator Initiator (light, AIBN) Initiator->NBS_Rad Initiation Alkene Allylic Substrate Br_Rad->Alkene H• abstraction Allyl_Rad Allyl Radical Alkene->Allyl_Rad HBr HBr Alkene->HBr Allyl_Rad->Br2 Propagation HBr->NBS_Rad Regenerates Br₂ Br2->Br_Rad Chain continues Product_Rad Allylic Bromide Br2->Product_Rad NBS_Elec NBS (or Br₂) Product_Elec α-Bromo Ketone NBS_Elec->Product_Elec Ketone Ketone Enol Enol Intermediate Ketone->Enol Acid H⁺ Catalyst Acid->Ketone Enolization Enol->NBS_Elec Nucleophilic Attack

Caption: Reaction pathways for N-Bromosuccinimide (NBS).
This compound: An Electrophilic Substrate

As an α-bromoketone, the primary reactivity of this compound involves the carbon atom bonded to the bromine. This carbon is electrophilic and susceptible to attack by a wide range of nucleophiles in substitution reactions, typically proceeding via an SN2 mechanism. This reaction is a powerful method for forming new carbon-heteroatom or carbon-carbon bonds.

ABK_Mechanism reagents This compound (Electrophile) transition_state Transition State [Nu---C---Br]⁻ reagents->transition_state nucleophile Nucleophile (Nu⁻) (e.g., R₂NH, RS⁻, CN⁻) nucleophile->reagents Sɴ2 Attack product Substituted Product transition_state->product New Bond Forms leaving_group Bromide Ion (Br⁻) transition_state->leaving_group Br⁻ Departs

Caption: Nucleophilic substitution on this compound.

Experimental Protocols: Representative Methodologies

Protocol 1: Allylic Bromination using NBS

This protocol is a general procedure for the Wohl-Ziegler reaction, a classic application of NBS.[2]

Objective: To synthesize 3-bromocyclohexene (B24779) from cyclohexene (B86901).

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • In a round-bottom flask, a solution of cyclohexene (1.0 eq) and a catalytic amount of AIBN (0.02 eq) in anhydrous CCl₄ is prepared.

  • NBS (1.0 eq) is added to the solution.

  • The reaction mixture is heated to reflux (approx. 77°C for CCl₄) and stirred. The reaction can also be initiated by irradiation with a sunlamp.[2]

  • The reaction progress is monitored by TLC or GC. The solid succinimide (B58015) byproduct will float to the surface as the reaction proceeds.

  • Upon completion, the mixture is cooled to room temperature, and the succinimide is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-bromocyclohexene, which can be further purified by distillation.

Protocol 2: Synthesis of an α-Aminoketone using this compound

This protocol describes a typical nucleophilic substitution reaction on an α-bromoketone.[9]

Objective: To synthesize an α-aminoketone from this compound and a secondary amine.

Materials:

  • This compound

  • A secondary amine (e.g., morpholine, 2.2 eq)

  • A suitable solvent (e.g., acetonitrile (B52724) or THF)

  • Base (e.g., K₂CO₃, optional, to scavenge HBr)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • This compound (1.0 eq) is dissolved in the chosen solvent in a round-bottom flask.

  • The secondary amine (2.2 eq) is added to the solution. An excess is used to react with the substrate and neutralize the HBr byproduct.

  • The reaction mixture is stirred at room temperature. Gentle heating may be required for less reactive amines.

  • The reaction progress is monitored by TLC until the starting α-bromoketone is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the amine hydrobromide salt.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude α-aminoketone, which can be purified by column chromatography or recrystallization.

Conclusion

While both this compound and N-Bromosuccinimide are valuable reagents in organic synthesis, they occupy distinct and non-interchangeable roles.

  • N-Bromosuccinimide is the reagent of choice for performing brominations . Its unique ability to act as a source for both radical and electrophilic bromine under different conditions makes it a versatile tool for installing bromine atoms onto a wide variety of substrates.[1][9]

  • This compound is a functionalized synthetic building block . Its reactivity is defined by the electrophilic nature of the α-carbon, making it an excellent substrate for nucleophilic substitution reactions to build molecular complexity.[4][5]

For the synthetic chemist, understanding this fundamental difference is crucial for strategic reagent selection and the successful design of synthetic routes. NBS is used to make brominated compounds, while α-bromoketones like this compound are the resulting brominated compounds used in subsequent transformations.

References

A Comparative Guide to Quality Control Parameters for Alpha-Bromoketones in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-bromoketones are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. Their inherent reactivity, while synthetically advantageous, also predisposes them to impurity formation and degradation. Consequently, stringent quality control is paramount to ensure the identity, purity, and stability of these critical starting materials, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the essential quality control parameters for alpha-bromoketones, detailing analytical methodologies and typical acceptance criteria.

Key Quality Control Parameters and Analytical Methodologies

The quality of an alpha-bromoketone is assessed through a series of analytical tests, each targeting specific attributes. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography (GC) for residual solvent analysis, and spectroscopic methods (NMR, IR) for identity confirmation.

Table 1: Comparison of Primary Analytical Methods for Quality Control
ParameterPrimary MethodAlternative Method(s)Purpose
Identity 1H NMR, 13C NMR, IRMass Spectrometry (MS)Confirms the chemical structure and distinguishes it from related compounds.
Purity and Impurities HPLC (UV detection)GC-MS (for volatile impurities)Quantifies the main component and detects/quantifies process-related impurities and degradation products.
Residual Solvents GC with Headspace (HS) sampling and Flame Ionization Detection (FID)GC-MSQuantifies volatile organic solvents remaining from the synthesis and purification processes.
Water Content Karl Fischer TitrationLoss on Drying (LOD)Measures the amount of water present, which can affect stability.
Appearance Visual Inspection-Assesses the physical state (e.g., crystalline solid), color, and clarity.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of alpha-bromoketones and quantifying any impurities. A well-developed, stability-indicating HPLC method can separate the alpha-bromoketone from its starting materials, by-products of synthesis (such as di-brominated species), and degradation products.

Common Process-Related Impurities:
  • Starting Ketone: Unreacted starting material is a common impurity.

  • Di-brominated Ketones: Over-bromination can lead to the formation of di-bromo species.

  • Other Halogenated Ketones: If mixed halogenating agents are used.

Potential Degradation Products:

Forced degradation studies, where the alpha-bromoketone is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and developing a stability-indicating HPLC method.[1][2][3][4][5]

Table 2: Typical HPLC Method Parameters for the Analysis of 2-Bromo-1-phenylethanone (Phenacyl Bromide)
ParameterCondition
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid) in a gradient or isocratic elution.[6][7][8]
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Experimental Protocol: HPLC Purity of 2-Bromo-1-phenylethanone
  • Sample Preparation: Accurately weigh and dissolve the 2-bromo-1-phenylethanone sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a reference standard of known purity in the same manner.

  • Chromatographic System: Use a validated HPLC system equipped with a UV detector.

  • Analysis: Inject the sample and standard solutions into the chromatograph.

  • Quantification: Determine the purity by comparing the peak area of the main component in the sample to that of the reference standard, or by area normalization, assuming all impurities have a similar response factor.

HPLC_Purity_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample and Standard dissolve Dissolve in Mobile Phase (1 mg/mL) weigh->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity and Impurity Levels integrate->calculate report report calculate->report Report Results

Identity Confirmation by NMR and IR Spectroscopy

Spectroscopic techniques provide an unambiguous confirmation of the chemical structure of the alpha-bromoketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and environment of protons. The protons on the carbon adjacent to the bromine and carbonyl groups will have a characteristic chemical shift.

  • ¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon has a distinct downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent peak for an alpha-bromoketone is the carbonyl (C=O) stretch.

Table 3: Representative Spectroscopic Data for 2-Bromo-1-phenylethanone
TechniqueParameterCharacteristic Signal
¹H NMR Chemical Shift (δ)~4.4 ppm (s, 2H, -CH₂Br), 7.5-8.0 ppm (m, 5H, Ar-H)[9][10]
¹³C NMR Chemical Shift (δ)~31 ppm (-CH₂Br), ~191 ppm (C=O), 128-134 ppm (Aromatic C)
IR Wavenumber (cm⁻¹)~1690 cm⁻¹ (C=O stretch, strong)[11]

QC_Logical_Flow start Alpha-Bromoketone Batch identity Identity Confirmation (NMR, IR) start->identity purity_impurity Purity & Impurity Profile (HPLC) start->purity_impurity residual_solvents Residual Solvents (GC-HS) start->residual_solvents spec_check Compare to Specifications identity->spec_check purity_impurity->spec_check residual_solvents->spec_check release Batch Release spec_check->release Pass reject Batch Rejection / Reprocessing spec_check->reject Fail

Residual Solvent Analysis by Gas Chromatography (GC)

Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances.[12] Their levels are strictly controlled due to their potential toxicity. The standard method for their analysis is GC with headspace sampling, as outlined in pharmacopeias such as the USP <467>.

Table 4: Typical GC-HS Parameters for Residual Solvent Analysis
ParameterCondition
Column G43 (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane)
Carrier Gas Helium or Hydrogen
Injector Headspace Sampler
Oven Temperature Programmed ramp (e.g., 40°C for 20 min, ramp to 240°C)
Detector Flame Ionization Detector (FID)
Diluent Dimethyl sulfoxide (B87167) (DMSO) or other high-boiling solvent
Experimental Protocol: GC-HS for Residual Solvents
  • Standard Preparation: Prepare a standard solution containing the expected residual solvents at their specified limits in the chosen diluent.

  • Sample Preparation: Accurately weigh the alpha-bromoketone sample into a headspace vial and add the diluent.

  • Headspace Analysis: Place the vials in the headspace autosampler, which heats the vials to a specific temperature to allow the volatile solvents to partition into the headspace gas.

  • Injection and Separation: A portion of the headspace gas is automatically injected into the GC for separation.

  • Quantification: The peak areas of the solvents in the sample are compared to those in the standard to determine their concentrations.

Acceptance Criteria

Acceptance criteria for alpha-bromoketones, as pharmaceutical intermediates, are established based on regulatory guidelines (such as ICH Q3A and Q11), process capability, and the potential impact of impurities on the final API.[12][13][14][15][16][17][18][19][20]

Table 5: Typical Quality Control Specifications for an Alpha-Bromoketone
TestAcceptance Criteria
Appearance White to off-white crystalline solid
Identity (by IR) Conforms to the reference spectrum
Purity (by HPLC) ≥ 99.0%
Individual Unspecified Impurity (by HPLC) ≤ 0.10%
Total Impurities (by HPLC) ≤ 0.5%
Residual Solvents Meets USP <467> or ICH Q3C limits
Water Content (by Karl Fischer) ≤ 0.5%

Conclusion

A robust quality control strategy for alpha-bromoketones is essential for ensuring the consistency and quality of pharmaceutical manufacturing processes. This involves a combination of chromatographic and spectroscopic techniques to confirm identity, quantify purity and impurities, and control residual solvents. The implementation of validated analytical methods with appropriate acceptance criteria, as outlined in this guide, provides the necessary assurance of the suitability of these critical intermediates for use in the synthesis of APIs.

References

Comparing the efficacy of different brominating agents for ketone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates crucial for the construction of a wide array of pharmaceuticals and complex molecules. The choice of a brominating agent is paramount, directly influencing the reaction's efficiency, selectivity, and safety profile. This guide provides an objective comparison of common brominating agents for the α-bromination of ketones, supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Executive Summary

This guide evaluates the efficacy of four widely used brominating agents: N-Bromosuccinimide (NBS), Pyridinium Tribromide (PyBr₃), Tetrabutylammonium Tribromide (TBABr₃), and elemental Bromine (Br₂). The comparison focuses on key performance indicators including reaction yield, selectivity, reaction conditions, and safety/handling considerations. While Pyridinium Tribromide and Tetrabutylammonium Tribromide often offer advantages in terms of safety and handling, N-Bromosuccinimide remains a versatile and effective reagent, particularly with appropriate catalytic activation. Elemental bromine, though a powerful brominating agent, presents significant handling hazards.

Data Presentation: Comparison of Brominating Agents

The following table summarizes the performance of different brominating agents in the α-bromination of various ketone substrates. The data has been compiled from multiple sources to provide a comparative overview.

Ketone SubstrateBrominating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Citation(s)
Acetophenone (B1666503) Pyridinium TribromideAcetic Acid90385[1]
N-Bromosuccinimide (NBS)Acetic Acid903Low[1]
Copper(II) BromideAcetic Acid903~60[1]
Tetrabutylammonium TribromideDichloromethane (B109758)/MethanolRoom Temp1-592
4-Chloroacetophenone Pyridinium TribromideAcetic Acid90385[1][2]
4-Trifluoromethylacetophenone Pyridinium TribromideAcetic Acid90390[2]
3',5'-Diacetoxyacetophenone (B17105) N-Bromosuccinimide (NBS)Acetic Acid802-4High[3]
Propiophenone Bromine (Br₂) / H₂O₂Glacial Acetic Acid15-25-90-97[3]
Cyclohexanone N-Bromosuccinimide (NBS)Ammonium (B1175870) Acetate (B1210297) / Diethyl Ether25-Good[4]
2-Butanone Bromine (Br₂)Aqueous Acetate Buffer---[5]
Various Aralkyl Ketones N-Bromosuccinimide (NBS)Acidic Al₂O₃ / MethanolReflux-High

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

α-Bromination of 4-Chloroacetophenone using Pyridinium Tribromide[1][2]
  • Materials: 4-Chloroacetophenone, Pyridinium Tribromide, Glacial Acetic Acid.

  • Procedure:

    • In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroacetophenone (5.0 mmol, 0.77 g) in 20 mL of glacial acetic acid.

    • To the stirred solution, add pyridine (B92270) hydrobromide perbromide (5.5 mmol, 1.76 g).

    • Heat the reaction mixture to 90°C and maintain this temperature for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water with stirring.

    • Collect the precipitated product by vacuum filtration, wash with cold water, and dry to afford 2-bromo-4'-chloroacetophenone.

α-Bromination of 3',5'-Diacetoxyacetophenone using N-Bromosuccinimide (NBS)[3]
  • Materials: 3',5'-Diacetoxyacetophenone, N-Bromosuccinimide, Glacial Acetic Acid, Dichloromethane, Saturated Sodium Thiosulfate (B1220275), Saturated Sodium Bicarbonate, Brine.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3',5'-diacetoxyacetophenone (10 mmol, 2.36 g) in 50 mL of glacial acetic acid.

    • Add N-Bromosuccinimide (12 mmol, 2.14 g) to the solution.

    • Heat the reaction mixture to 80°C and maintain for 2-4 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated sodium thiosulfate solution, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.

α-Bromination of Acetophenone using Tetrabutylammonium Tribromide (TBABr₃)
  • Materials: Acetophenone, Tetrabutylammonium Tribromide, Dichloromethane, Methanol.

  • Procedure:

    • To a solution of acetophenone (1 mmol) in a mixture of dichloromethane and methanol, add an equimolar amount of Tetrabutylammonium Tribromide.

    • Stir the reaction mixture at room temperature for 1-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

    • Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain 2-bromo-1-phenylethanone.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The general workflow for the α-bromination of a ketone, from reagent selection to product isolation and analysis, is depicted in the following diagram.

Ketone_Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ketone Ketone Substrate Reaction_Setup Reaction Setup (Flask, Stirrer, Condenser) Ketone->Reaction_Setup Brominating_Agent Brominating Agent (NBS, PyBr3, TBABr3, Br2) Brominating_Agent->Reaction_Setup Solvent_Catalyst Solvent & Catalyst (e.g., Acetic Acid, Al2O3) Solvent_Catalyst->Reaction_Setup Heating Heating (if required) Reaction_Setup->Heating Monitoring Monitoring (TLC) Heating->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Recrystallization/ Chromatography) Drying->Purification Product α-Bromoketone Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General workflow for the α-bromination of ketones.

Conclusion

The selection of a brominating agent for ketone synthesis is a critical decision that impacts reaction outcomes and laboratory safety.

  • Pyridinium Tribromide and Tetrabutylammonium Tribromide are excellent choices for their ease of handling as stable solids and high yields in many cases, making them safer alternatives to liquid bromine.[5][6]

  • N-Bromosuccinimide (NBS) is a versatile and widely used reagent that can provide high yields and selectivity, often requiring acid or radical initiation.[3] Its solid nature is also an advantage over bromine.

  • Elemental Bromine (Br₂) , while a potent and fundamental brominating agent, is highly corrosive, toxic, and difficult to handle, posing significant safety risks.[2]

For researchers prioritizing safety and ease of use without compromising on yield, Pyridinium Tribromide and Tetrabutylammonium Tribromide are highly recommended. NBS remains a stalwart in the field, offering a breadth of applications. The choice ultimately depends on the specific ketone substrate, desired scale of the reaction, and the safety infrastructure available.

References

Reactivity of Alpha-Chloro vs. Alpha-Bromo Ketones: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with efficiency and high yield. Alpha-haloketones are pivotal intermediates, serving as versatile synthons for a myriad of molecular transformations. The choice between an alpha-chloro and an alpha-bromo ketone can significantly influence reaction kinetics, yields, and even the feasibility of a synthetic route. This guide provides an objective comparison of the reactivity of these two classes of compounds, supported by experimental data, detailed protocols for key reactions, and a logical framework for understanding the factors governing their reactivity.

Executive Summary

Experimental evidence consistently demonstrates that alpha-bromo ketones are more reactive electrophiles than their alpha-chloro counterparts in most nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine bond, relative to the carbon-chlorine bond, facilitates faster bond cleavage, which is often the rate-determining step in these reactions. This difference in reactivity can be strategically exploited to optimize reaction conditions, reduce reaction times, and handle sensitive substrates under milder conditions.

Data Presentation: A Quantitative Comparison

The enhanced reactivity of alpha-bromo ketones over alpha-chloro ketones is not merely qualitative. Quantitative kinetic studies have elucidated the magnitude of this difference across various reaction platforms.

Table 1: Relative Rates of Nucleophilic Substitution (SN2) of Phenacyl Halides

The SN2 reaction of phenacyl halides with various nucleophiles provides a direct measure of the electrophilicity of the alpha-carbon and the leaving group ability of the halide.

Phenacyl HalideRelative Rate (vs. Phenacyl Chloride)
Phenacyl Chloride1
Phenacyl Bromide50 - 100
Phenacyl Iodide~2500 (extrapolated)

Data compiled and extrapolated from studies on related systems. The significant increase in rate from chloride to bromide is a consistent trend.[1]

Table 2: Comparative Reaction Rates in the Favorskii Rearrangement

The Favorskii rearrangement, a key transformation of alpha-halo ketones to form carboxylic acid derivatives, involves an intramolecular nucleophilic substitution where the halide is the leaving group. Kinetic studies on substituted cyclohexanones reveal a substantial rate enhancement when bromide is the leaving group.

SubstrateBr/Cl Rate Ratio
4,4-Disubstituted Cyclohexanones36 - 116

These ratios indicate that the alpha-bromo ketones undergo the rearrangement 36 to 116 times faster than the corresponding alpha-chloro ketones under the same conditions.[2]

Factors Influencing Reactivity: A Logical Framework

The differential reactivity of alpha-chloro and alpha-bromo ketones can be rationalized by considering several key physicochemical properties.

G Factors Influencing the Reactivity of α-Halo Ketones Reactivity Overall Reactivity (α-Bromo > α-Chloro) LG_Ability Leaving Group Ability (Br- > Cl-) LG_Ability->Reactivity determines Bond_Strength C-X Bond Strength (C-Cl > C-Br) Bond_Strength->LG_Ability inversely affects Polarizability Polarizability of Halogen (Br > Cl) Polarizability->LG_Ability enhances Anion_Stability Stability of Halide Anion (Br- > Cl- in solution) Anion_Stability->LG_Ability contributes to

Caption: Logical relationship of factors determining the higher reactivity of α-bromo ketones.

Experimental Protocols for Key Reactions

The following protocols provide standardized methodologies for common reactions involving alpha-halo ketones, highlighting the practical implications of their differential reactivity.

Nucleophilic Substitution: Alkylation of an Amine

This protocol describes the N-alkylation of aniline (B41778) with a phenacyl halide. The reaction with phenacyl bromide proceeds readily, while the reaction with phenacyl chloride often requires the addition of a catalyst to proceed at a reasonable rate.

Experimental Workflow for Amine Alkylation

G cluster_chloro α-Chloro Ketone cluster_bromo α-Bromo Ketone Chloro_Start Dissolve Aniline and α-Chloro Ketone in Ethanol Add_NaI Add Sodium Iodide (catalyst) Chloro_Start->Add_NaI Reflux_Chloro Reflux for 6-8 hours Add_NaI->Reflux_Chloro Workup_Chloro Aqueous Workup and Crystallization Reflux_Chloro->Workup_Chloro Product_Chloro α-Anilino Ketone Workup_Chloro->Product_Chloro Bromo_Start Dissolve Aniline and α-Bromo Ketone in Ethanol Reflux_Bromo Reflux for 1-2 hours Bromo_Start->Reflux_Bromo Workup_Bromo Aqueous Workup and Crystallization Reflux_Bromo->Workup_Bromo Product_Bromo α-Anilino Ketone Workup_Bromo->Product_Bromo

Caption: Comparative workflow for amine alkylation with α-chloro and α-bromo ketones.

Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq.) and the respective alpha-halo ketone (1.0 eq.) in anhydrous ethanol.

  • Catalyst Addition (for alpha-chloro ketone): For the reaction involving the alpha-chloro ketone, add sodium iodide (0.1 eq.) to the mixture. This facilitates an in-situ Finkelstein reaction, generating the more reactive alpha-iodo ketone.

  • Reaction: Heat the reaction mixture to reflux. The reaction with the alpha-bromo ketone is typically complete within 1-2 hours, while the reaction with the alpha-chloro ketone may require 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure alpha-anilino ketone.

Favorskii Rearrangement of a Cyclic Alpha-Halo Ketone

This protocol outlines the ring contraction of 2-halocyclohexanone to methyl cyclopentanecarboxylate. The superior leaving group ability of bromide leads to a significantly faster reaction for 2-bromocyclohexanone (B1249149).

Protocol:

  • Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare a solution of sodium methoxide (B1231860) by dissolving sodium metal (1.2 eq.) in anhydrous methanol.

  • Substrate Addition: Cool the sodium methoxide solution to 0 °C in an ice bath. Add a solution of the 2-halocyclohexanone (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction with 2-bromocyclohexanone is generally complete in a shorter time frame (e.g., 1-2 hours) compared to 2-chlorocyclohexanone (B41772) (e.g., 4-6 hours). Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield methyl cyclopentanecarboxylate.

Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 2-aminothiazole (B372263) derivative from an alpha-halo ketone and thiourea (B124793). The reaction proceeds via a nucleophilic attack of the sulfur of thiourea on the alpha-carbon of the ketone.

Protocol:

  • Reactant Mixture: In a round-bottom flask, combine the alpha-halo ketone (1.0 eq.) and thiourea (1.1 eq.) in ethanol.

  • Reaction: Heat the mixture to reflux. The reaction with an alpha-bromo ketone will typically proceed to completion faster (e.g., 1-3 hours) than with the corresponding alpha-chloro ketone (e.g., 4-8 hours). Monitor the reaction by TLC.

  • Work-up: Once the starting ketone is consumed, cool the reaction mixture and neutralize with a base such as aqueous sodium bicarbonate.

  • Isolation and Purification: The product often precipitates upon neutralization. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

Conclusion

The choice between an alpha-chloro and an alpha-bromo ketone is a critical decision in the design of a synthetic route. While alpha-chloro ketones are often more cost-effective, the superior reactivity of alpha-bromo ketones frequently justifies their use, particularly when dealing with less reactive nucleophiles, thermally sensitive substrates, or when shorter reaction times are desirable. Understanding the fundamental principles of leaving group ability and bond strength, as supported by the quantitative data presented, empowers researchers to make informed decisions, leading to more efficient and successful synthetic outcomes in drug discovery and development.

References

The Efficacy of 1-Bromo-1-phenylpropan-2-one in Key Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-1-phenylpropan-2-one, an α-bromoketone, is a versatile reagent in organic synthesis, serving as a crucial intermediate in the production of a wide range of pharmaceuticals and fine chemicals. Its reactivity, largely dictated by the presence of the bromine atom alpha to a carbonyl group, makes it a valuable precursor for the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative analysis of the performance of this compound in specific, pivotal reactions, supported by experimental data and detailed methodologies. We will benchmark its performance against alternative reagents to offer a clear perspective on its utility in synthetic chemistry.

I. N-Alkylation of Primary Amines: Synthesis of Cathinone (B1664624) Derivatives

A significant application of this compound is in the N-alkylation of primary amines, a key step in the synthesis of substituted cathinones. This class of compounds is of great interest in medicinal chemistry and drug development. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic carbon bearing the bromine atom.

Comparative Performance of Halogenated Precursors

The choice of the halogen in the α-haloketone precursor significantly influences the reaction rate and yield. The general reactivity trend for nucleophilic substitution is α-iodo > α-bromo > α-chloro ketones.[1] This is attributed to the better leaving group ability of iodide compared to bromide and chloride.

While direct side-by-side comparative data for the synthesis of a specific cathinone using different halogenated precursors is not extensively available in peer-reviewed literature, the established reactivity trend of α-haloketones allows for a qualitative comparison. For instance, in the synthesis of 4-methylmethcathinone (mephedrone), the precursor is often 2-bromo-4'-methylpropiophenone (B29744), an analogue of this compound.[2][3][4] The use of the bromo-compound is a balance between reactivity and the stability of the starting material. While an iodo-ketone would likely lead to a faster reaction, it may be less stable and more expensive. A chloro-ketone would be more stable but would likely require harsher reaction conditions and may result in lower yields.

Table 1: Qualitative Comparison of α-Haloketones in N-Alkylation Reactions

Featureα-Chloroketoneα-Bromoketoneα-Iodoketone
Reactivity LowerModerateHigher
Reaction Rate SlowerFasterFastest
Required Conditions Harsher (higher temp., stronger base)MilderMildest
Starting Material Stability HighModerateLower
Cost Generally LowerModerateHigher
Experimental Protocol: Synthesis of 4-Methylmethcathinone (Mephedrone)

This protocol describes the synthesis of 4-methylmethcathinone from 4-methylpropiophenone, which involves the formation of an α-bromoketone intermediate analogous to this compound.[2][3][5]

Step 1: α-Bromination of 4-Methylpropiophenone

  • Reagents: 4-methylpropiophenone, Bromine, Dichloromethane (B109758), Hydrobromic acid (48% aq.).

  • Procedure: To a solution of 4-methylpropiophenone (100 mmol) in dichloromethane (50 mL), add one drop of hydrobromic acid followed by the dropwise addition of bromine (100 mmol) with stirring at room temperature. The reaction mixture is stirred for 1 hour and then concentrated under vacuum to yield 2-bromo-4'-methylpropiophenone. The crude product can be purified by recrystallization from diethyl ether.[5]

  • Yield: ~99%[5]

Step 2: N-Alkylation with Methylamine (B109427)

  • Reagents: 2-bromo-4'-methylpropiophenone, Methylamine hydrochloride, Triethylamine.

  • Procedure: A suspension of 2-bromo-4'-methylpropiophenone (20 mmol) and methylamine hydrochloride is reacted in the presence of triethylamine. The mixture is stirred, and the resulting 4-methylmethcathinone hydrochloride is isolated. The final product is purified by recrystallization from isopropanol.[3]

  • Yield: ~45%[2]

Logical Relationship of the Synthesis Pathway

G Synthesis of 4-Methylmethcathinone A 4-Methylpropiophenone B Bromination (Br2, HBr) A->B Step 1 C 2-Bromo-4'-methylpropiophenone B->C D N-Alkylation (Methylamine, Triethylamine) C->D Step 2 E 4-Methylmethcathinone (Mephedrone) D->E

Caption: Synthesis pathway of 4-Methylmethcathinone.

II. The Favorskii Rearrangement

The Favorskii rearrangement is a base-induced reaction of α-haloketones that leads to the formation of carboxylic acid derivatives, typically esters, after reacting with an alkoxide. This reaction is a powerful tool for carbon skeleton rearrangement.

Comparative Reactivity of α-Haloketones

The reactivity of α-haloketones in the Favorskii rearrangement also follows the trend: α-iodo > α-bromo > α-chloro.[1] The better leaving group ability of the heavier halogens facilitates the formation of the cyclopropanone (B1606653) intermediate, which is the rate-determining step.

Table 2: Hypothetical Comparison of α-Haloketones in the Favorskii Rearrangement of a Cyclic Ketone

SubstrateBaseSolventProductReaction TimeYield
2-chlorocyclohexanoneNaOMeMeOHMethyl cyclopentanecarboxylateSlowerGood
2-bromocyclohexanoneNaOMeMeOHMethyl cyclopentanecarboxylateFasterExcellent
2-iodocyclohexanoneNaOMeMeOHMethyl cyclopentanecarboxylateFastestExcellent
(Note: This table is based on general reactivity principles of α-haloketones as specific comparative data for this compound in this reaction is not readily available in the literature.[1])
Experimental Protocol: General Procedure for the Favorskii Rearrangement
  • Reagents: α-bromoketone, Sodium methoxide (B1231860), Methanol (B129727).

  • Procedure: The α-bromoketone is dissolved in methanol. A solution of sodium methoxide in methanol is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

Experimental Workflow for Favorskii Rearrangement

G Experimental Workflow for Favorskii Rearrangement A Dissolve α-bromoketone in Methanol B Add Sodium Methoxide solution dropwise A->B C Stir at controlled temperature B->C D Monitor reaction by TLC C->D E Quench with Water D->E Upon completion F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify Product G->H

Caption: General workflow for the Favorskii rearrangement.

III. Signaling Pathways and Drug Development

Substituted cathinones, synthesized from precursors like this compound, are known to interact with monoamine transporters in the brain, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[6] Their mechanism of action can be broadly categorized as either monoamine transporter substrates (releasers) or inhibitors (blockers), leading to an increase in the extracellular concentrations of these neurotransmitters.[6] This modulation of monoaminergic signaling is the basis for their psychoactive effects and therapeutic potential.

Simplified Monoaminergic Signaling Pathway

G Simplified Monoaminergic Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Monoamine\nPrecursor Monoamine Precursor Monoamine\nNeurotransmitter Monoamine Neurotransmitter Monoamine\nPrecursor->Monoamine\nNeurotransmitter Synthesis Synaptic Vesicle Synaptic Vesicle Monoamine\nNeurotransmitter->Synaptic Vesicle Packaging Released\nNeurotransmitter Released Neurotransmitter Synaptic Vesicle->Released\nNeurotransmitter Exocytosis Reuptake\nTransporter Reuptake Transporter Released\nNeurotransmitter->Reuptake\nTransporter Reuptake Postsynaptic\nReceptor Postsynaptic Receptor Released\nNeurotransmitter->Postsynaptic\nReceptor Binding Signal\nTransduction Signal Transduction Postsynaptic\nReceptor->Signal\nTransduction Activation Cathinone\nDerivative Cathinone Derivative Cathinone\nDerivative->Reuptake\nTransporter Inhibition/ Reversal

Caption: Interaction of cathinone derivatives with monoamine transporters.

Conclusion

This compound is a highly effective reagent in organic synthesis, particularly for the N-alkylation of amines to produce substituted cathinones. Its performance, governed by the reactivity of the carbon-bromine bond, offers a favorable balance between reaction efficiency and starting material stability when compared to its chloro and iodo analogues. The detailed protocols and comparative data presented in this guide underscore its utility and provide a valuable resource for researchers and professionals in the field of drug development and synthetic chemistry. The choice of α-haloketone remains a critical decision in synthetic planning, with α-bromoketones like this compound often representing the optimal choice for a combination of reactivity, stability, and cost-effectiveness.[1]

References

A Spectroscopic Showdown: Differentiating Isomers of 1-Bromo-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical step in chemical synthesis and drug discovery. The positional isomerism of a halogen on a carbon backbone can significantly alter a molecule's reactivity, stability, and biological activity. This guide provides a comprehensive spectroscopic comparison of 1-Bromo-1-phenylpropan-2-one and its constitutional isomers, offering a practical framework for their differentiation using routine analytical techniques.

This comparison will focus on the key distinguishing features in the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for the following isomers:

  • This compound

  • 2-Bromo-1-phenylpropan-1-one

  • 3-Bromo-1-phenylpropan-1-one

Due to the presence of a chiral center, this compound exists as a pair of enantiomers, (R)- and (S)-1-Bromo-1-phenylpropan-2-one. In achiral spectroscopic environments, these enantiomers are indistinguishable. Therefore, the data presented for this compound can be considered representative of either the individual enantiomers or the racemic mixture.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three constitutional isomers of bromo-phenylpropanone. This data has been compiled from various spectral databases and literature sources.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

ProtonsThis compound2-Bromo-1-phenylpropan-1-one3-Bromo-1-phenylpropan-1-oneRationale for Differentiation
Aromatic-H~7.35 (m)~7.5-8.0 (m)~7.4-8.0 (m)The phenyl protons in this compound are generally observed at a slightly more upfield region compared to the other two isomers where the phenyl group is directly attached to the electron-withdrawing carbonyl group.
Methine-H (CH-Br)~5.23 (s)~5.4 (q)-The chemical shift and multiplicity of the proton on the carbon bearing the bromine atom is a key differentiator. In the 1-bromo isomer, it appears as a singlet, while in the 2-bromo isomer, it is a quartet due to coupling with the adjacent methyl protons. This signal is absent in the 3-bromo isomer.
Methylene-H (CH₂)--~3.4 (t, -CH₂-Br), ~3.6 (t, -CH₂-CO)The 3-bromo isomer is easily identified by the presence of two triplets corresponding to the two methylene (B1212753) groups.
Methyl-H (CH₃)~2.3 (s)~1.9 (d)-The methyl group in the 1-bromo isomer is a singlet, whereas in the 2-bromo isomer, it is a doublet due to coupling with the adjacent methine proton. The 3-bromo isomer lacks a methyl group.
¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CarbonThis compound2-Bromo-1-phenylpropan-1-one3-Bromo-1-phenylpropan-1-oneRationale for Differentiation
C=O~200~195~196The carbonyl carbon chemical shifts are relatively similar but may show slight variations.
C-Br~45~40~28The chemical shift of the carbon directly attached to the bromine atom is significantly different for each isomer, providing a clear diagnostic tool.
Aromatic C~128-135~128-134~128-136The aromatic carbon signals will be present in all isomers, with subtle differences in their chemical shifts.
CH₃~28~22-The presence and chemical shift of the methyl carbon can distinguish the 1- and 2-bromo isomers from the 3-bromo isomer.
CH₂--~35 (-CH₂-Br), ~40 (-CH₂-CO)The presence of two methylene carbon signals is unique to the 3-bromo isomer.
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound2-Bromo-1-phenylpropan-1-one3-Bromo-1-phenylpropan-1-oneRationale for Differentiation
C=O Stretch~1720~1690~1685The carbonyl stretching frequency is influenced by the position of the bromine atom. The electron-withdrawing bromine on the alpha-carbon in the 1- and 2-bromo isomers can slightly shift the C=O frequency compared to the 3-bromo isomer.
C-Br Stretch~600-700~600-700~600-700The C-Br stretching vibration is typically observed in the fingerprint region and can be used for confirmation.
Aromatic C-H Stretch~3030-3100~3030-3100~3030-3100Present in all isomers.
Aromatic C=C Stretch~1450-1600~1450-1600~1450-1600Present in all isomers.
Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragmentation Patterns (m/z)

FragmentThis compound2-Bromo-1-phenylpropan-1-one3-Bromo-1-phenylpropan-1-oneRationale for Differentiation
[M]+•212/214212/214212/214The molecular ion peaks will show the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
[M-Br]+133133133Loss of the bromine radical is a common fragmentation pathway for all isomers.
[C₆H₅CO]+-105105The presence of a strong benzoyl cation peak at m/z 105 is characteristic of the 2- and 3-bromo isomers where the phenyl and carbonyl groups are directly connected. This peak would be absent or very weak for the 1-bromo isomer.
[CH₃CO]+43--A prominent acetyl cation peak at m/z 43 is a key indicator for the 1-bromo isomer.
[C₆H₅CHBr]+183/185--Fragmentation at the C-C bond between the carbonyl and the brominated carbon in the 1-bromo isomer can lead to this fragment.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically with a spectral width of 220-240 ppm. A larger number of scans (1024 or more) is usually required due to the lower natural abundance of ¹³C. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid/Solid Film): For liquid samples, a single drop is placed between two KBr or NaCl plates. For solid samples, a thin film is created by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate, and allowing the solvent to evaporate.

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron ionization (EI) is typically used with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer. The mass spectrum is recorded, showing the relative abundance of each fragment ion.

Visualization of Isomeric Relationships and Analysis Workflow

The following diagrams illustrate the structural relationships between the isomers and the logical workflow for their spectroscopic differentiation.

isomers cluster_isomers Constitutional Isomers of Bromo-phenylpropanone This compound This compound 2-Bromo-1-phenylpropan-1-one 2-Bromo-1-phenylpropan-1-one 3-Bromo-1-phenylpropan-1-one 3-Bromo-1-phenylpropan-1-one

Caption: Constitutional isomers of bromo-phenylpropanone.

workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation Sample Sample 1H_NMR ¹H NMR Sample->1H_NMR 13C_NMR ¹³C NMR Sample->13C_NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Chemical_Shifts Chemical Shifts 1H_NMR->Chemical_Shifts Coupling_Patterns Coupling Patterns 1H_NMR->Coupling_Patterns 13C_NMR->Chemical_Shifts Functional_Groups Functional Groups IR->Functional_Groups Fragmentation Fragmentation MS->Fragmentation Structure_Elucidation Structure Elucidation Chemical_Shifts->Structure_Elucidation Coupling_Patterns->Structure_Elucidation Functional_Groups->Structure_Elucidation Fragmentation->Structure_Elucidation

Caption: Experimental workflow for isomer differentiation.

Kinetic studies comparing the reaction rates of various alpha-haloketones.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the reaction kinetics of various alpha-haloketones, offering valuable insights for researchers and professionals in the fields of organic synthesis and drug development. The reactivity of alpha-haloketones is a critical factor in the synthesis of a wide array of organic compounds, and understanding the kinetic nuances of these reactions is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

The inherent reactivity of alpha-haloketones is primarily dictated by the nature of the halogen substituent, with the general trend following the order of iodide > bromide > chloride.[1] This trend is attributed to the carbon-halogen bond strength and the polarizability of the halogen atom.[1] Weaker carbon-halogen bonds and greater polarizability lead to a better leaving group, thus accelerating the rate of nucleophilic substitution.

Comparative Kinetic Data: Nucleophilic Substitution

The following tables summarize quantitative data from kinetic studies on the nucleophilic substitution reactions of various alpha-haloketones. These data highlight the significant impact of the halogen atom on the reaction rate.

Table 1: Relative Reaction Rates of Phenacyl Halides with Iodide in Acetone

Alpha-HaloketoneRelative Rate ConstantReference
Phenacyl chloride1,650Conant et al., 1924[2]
Phenacyl bromide132,000Conant et al., 1924[2]

Table 2: Relative Reaction Rates of Haloacetones with Iodide in Acetone

Alpha-HaloketoneRelative Rate ConstantReference
Chloroacetone1Fieser & Fieser, 1967[2]
Bromoacetone35,000Fieser & Fieser, 1967[2]

The data unequivocally demonstrates that alpha-bromoketones exhibit substantially higher reaction rates compared to their alpha-chloro counterparts. This enhanced reactivity of alpha-bromoketones allows for the use of milder reaction conditions and can be particularly advantageous in syntheses involving sensitive substrates.

The Favorskii Rearrangement

The Favorskii rearrangement is a notable reaction of alpha-haloketones, typically proceeding through a cyclopropanone (B1606653) intermediate when an enolizable alpha-proton is present.[3][4][5] This reaction is catalyzed by a base and leads to the formation of carboxylic acid derivatives.[3][4][5][6] The choice of base dictates the product, with hydroxides yielding carboxylic acids, alkoxides producing esters, and amines forming amides.[5][6] For cyclic alpha-haloketones, this rearrangement results in a characteristic ring contraction.[5]

Favorskii_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Product Formation alpha-haloketone α-Haloketone (with α'-proton) enolate Enolate alpha-haloketone->enolate Base (e.g., OR⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 tetrahedral_intermediate Tetrahedral Intermediate cyclopropanone->tetrahedral_intermediate Nucleophile (e.g., OR⁻) carbanion Carbanion tetrahedral_intermediate->carbanion Ring Opening product Carboxylic Acid Derivative carbanion->product Protonation Spectrophotometry_Workflow prep Prepare Stock Solutions (α-haloketone, Nucleophile) lambda_max Determine λmax of Product prep->lambda_max mix Mix Reactants in Cuvette (Nucleophile in excess) lambda_max->mix measure Record Absorbance at λmax over Time mix->measure plot Plot Absorbance vs. Time measure->plot analyze Analyze Data for Pseudo-First-Order Kinetics plot->analyze

References

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